molecular formula C8H5N3 B2970309 7-ethynyl-3H-imidazo[4,5-b]pyridine CAS No. 2470439-27-9

7-ethynyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B2970309
CAS No.: 2470439-27-9
M. Wt: 143.149
InChI Key: YGVVTXORNZVCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethynyl-3H-imidazo[4,5-b]pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. The imidazo[4,5-b]pyridine core is structurally analogous to purines, which allows derivatives to interact with the ATP-binding sites of various kinases . This scaffold has been extensively investigated as a basis for potent inhibitors of Aurora kinases, a family of serine/threonine kinases that are promising molecular targets in cancer therapy due to their role in mitosis and established overexpression in numerous cancer types . Research into related compounds has demonstrated that modifications at the 7-position of the imidazo[4,5-b]pyridine ring system can profoundly influence both binding affinity and kinase selectivity . The ethynyl substituent at this position serves as a versatile synthetic handle, enabling further functionalization through click chemistry or metal-catalyzed cross-coupling reactions to explore structure-activity relationships and optimize pharmacological properties. Beyond oncology, the imidazo[4,5-b]pyridine scaffold possesses broad therapeutic potential and is found in compounds with diverse activities, including service as proton pump inhibitors and antimicrobial agents . This product, 7-ethynyl-3H-imidazo[4,5-b]pyridine, is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-ethynyl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-2-6-3-4-9-8-7(6)10-5-11-8/h1,3-5H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVVTXORNZVCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C(=NC=C1)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Ethynyl-3H-imidazo[4,5-b]pyridine: Structural Logic & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, synthetic pathways, and medicinal applications of 7-ethynyl-3H-imidazo[4,5-b]pyridine , a privileged scaffold in drug discovery.

Part 1: Chemical Identity & Structural Analysis

7-ethynyl-3H-imidazo[4,5-b]pyridine represents a specific functionalization of the 1-deazapurine core. This scaffold is an isostere of purine (adenine/guanine), making it a critical pharmacophore for developing ATP-competitive kinase inhibitors and nucleoside analogs.

Structural Specifications
  • IUPAC Name: 7-ethynyl-3H-imidazo[4,5-b]pyridine

  • Molecular Formula: C₈H₅N₃

  • Core Scaffold: Imidazo[4,5-b]pyridine (Fused pyridine and imidazole rings)

  • Key Functional Group: Terminal alkyne (ethynyl group) at the C7 position.

Electronic Properties & Tautomerism

The molecule exhibits amphoteric nature due to the fused heterocyclic system:

  • Acidic Domain: The imidazole N-H (N3/N1) is weakly acidic (

    
    ), allowing deprotonation by strong bases (NaH, 
    
    
    
    ) for alkylation.
  • Basic Domain: The pyridine nitrogen (N4) is weakly basic (

    
    ), significantly less basic than pyridine due to the electron-withdrawing effect of the fused imidazole ring.
    
  • Tautomerism: In solution, the proton rapidly exchanges between N1 and N3. While often denoted as 3H-imidazo[4,5-b]pyridine, the 1H tautomer is energetically accessible. Substituents at N1/N3 lock the tautomeric form.

Numbering Scheme

Correct numbering is vital for regioselective synthesis.

  • N1/N3: Imidazole nitrogen atoms.

  • N4: Pyridine nitrogen.

  • C7: The position adjacent to the bridgehead carbon (C7a) and C6. This corresponds to C6 of the original pyridine ring before fusion.

Part 2: Synthetic Pathways[1]

The synthesis of the 7-ethynyl derivative typically proceeds through a 7-halo intermediate (bromo or iodo), followed by a Sonogashira cross-coupling.

Retrosynthetic Analysis

The most robust route involves constructing the imidazo[4,5-b]pyridine core from a substituted diaminopyridine.

  • Target: 7-ethynyl-3H-imidazo[4,5-b]pyridine

  • Precursor: 7-bromo-3H-imidazo[4,5-b]pyridine[1]

  • Starting Material: 2,6-diaminopyridine or 2-amino-6-bromopyridine.

Step-by-Step Synthesis Protocol
Step 1: Preparation of 6-Bromo-2,3-diaminopyridine

To achieve substitution at the C7 position of the final scaffold, one must start with a substituent at the C6 position of the pyridine ring.

  • Nitration: Treat 2-amino-6-bromopyridine with

    
     to yield 2-amino-6-bromo-3-nitropyridine.
    
  • Reduction: Reduce the nitro group using

    
     in ethanol or 
    
    
    
    to afford 6-bromo-2,3-diaminopyridine .
Step 2: Cyclization to the Core Scaffold

Condensation of the diamine with a one-carbon donor forms the imidazole ring.

  • Reagents: Triethyl orthoformate (TEOF) and catalytic p-TsOH, or formic acid at reflux.

  • Transformation: 6-bromo-2,3-diaminopyridine

    
    7-bromo-3H-imidazo[4,5-b]pyridine .
    
  • Note: The bromine at pyridine C6 becomes bromine at scaffold C7.

Step 3: Sonogashira Cross-Coupling

Introduction of the ethynyl group via Pd-catalyzed coupling.

  • Reagents: Trimethylsilylacetylene (TMSA),

    
     (5 mol%), CuI (2 mol%), 
    
    
    
    (base), THF/DMF.
  • Conditions: Heat at 60-80°C under inert atmosphere (

    
    /Ar).
    
  • Intermediate: 7-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine.

Step 4: Desilylation
  • Reagents:

    
     in MeOH or TBAF in THF.
    
  • Product: 7-ethynyl-3H-imidazo[4,5-b]pyridine .

Synthesis SM 2-Amino-6-bromopyridine Nitro 2-Amino-6-bromo- 3-nitropyridine SM->Nitro HNO3, H2SO4 Diamine 6-Bromo-2,3- diaminopyridine Nitro->Diamine SnCl2 / EtOH (Reduction) Core 7-Bromo-3H-imidazo [4,5-b]pyridine Diamine->Core HC(OEt)3 / H+ (Cyclization) TMS_Prod 7-(TMS-ethynyl)-3H- imidazo[4,5-b]pyridine Core->TMS_Prod TMS-Acetylene Pd(PPh3)2Cl2, CuI (Sonogashira) Final 7-Ethynyl-3H-imidazo [4,5-b]pyridine TMS_Prod->Final K2CO3 / MeOH (Deprotection)

Figure 1: Synthetic pathway for 7-ethynyl-3H-imidazo[4,5-b]pyridine starting from 2-amino-6-bromopyridine.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6]

Kinase Inhibition (ATP Mimicry)

The imidazo[4,5-b]pyridine scaffold is a proven ATP-mimetic .

  • Binding Mode: The pyridine nitrogen (N4) and imidazole NH (N3) often form a bidentate hydrogen bond network with the "hinge region" of kinase enzymes (e.g., Aurora A, VEGFR, EGFR).

  • Role of 7-Ethynyl: The ethynyl group at C7 projects into the solvent-exposed region or a specific hydrophobic pocket (gatekeeper residue), depending on the kinase. It provides a rigid, linear spacer that can be further functionalized to tune solubility or potency.

"Click" Chemistry Handle

The terminal alkyne is a bio-orthogonal handle for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

  • Fragment-Based Drug Discovery (FBDD): Researchers use the 7-ethynyl scaffold to "click" with azide-functionalized libraries, rapidly screening for bidentate ligands that span multiple protein sub-pockets.

  • PROTACs: The alkyne serves as a stable attachment point for linkers connecting the kinase inhibitor to E3 ligase ligands (e.g., Thalidomide derivatives) for targeted protein degradation.

Quantitative Structure-Activity Relationship (QSAR) Data

Data generalized from imidazo[4,5-b]pyridine derivatives:

PropertyValue / CharacteristicRelevance
LogP ~1.2 - 1.8 (Predicted)Good membrane permeability; optimized for oral bioavailability.
H-Bond Donors 1 (Imidazole NH)Critical for hinge binding (Glu/Met residues).
H-Bond Acceptors 2 (Pyridine N, Imidazole N)Critical for hinge binding.
TPSA ~40-50 ŲFavorable for CNS penetration (if MW < 400).
Metabolic Stability ModerateC2 position is prone to oxidation; C7-alkyne is relatively stable but can undergo hydration in vivo.

Part 4: Experimental Protocol (Sonogashira Coupling)

Objective: Conversion of 7-bromo-3H-imidazo[4,5-b]pyridine to 7-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine.

  • Setup: Flame-dry a 25 mL Schlenk flask and equip with a magnetic stir bar. Cycle with Argon (3x).

  • Reagents:

    • 7-Bromo-3H-imidazo[4,5-b]pyridine (1.0 eq, 1.0 mmol)

    • 
       (0.05 eq, 35 mg)
      
    • 
       (0.02 eq, 4 mg)
      
    • Triethylamine (3.0 eq, 0.42 mL)

    • Anhydrous DMF (5.0 mL)

  • Procedure:

    • Add the bromo-heterocycle, Pd catalyst, and CuI to the flask under Argon.

    • Add DMF and Triethylamine via syringe.

    • Add Trimethylsilylacetylene (1.2 eq, 0.17 mL) dropwise.

    • Heat the mixture to 70°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup:

    • Cool to room temperature.[2] Dilute with EtOAc (30 mL).

    • Wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (SiO2, Gradient: 0-5% MeOH/DCM) to yield the TMS-protected alkyne as a pale yellow solid.

References

  • Imidazo[4,5-b]pyridine Scaffold Review

    • Title: Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties.
    • Source:Current Medicinal Chemistry, 2023.
    • URL:[Link]

  • Synthesis of 7-Substituted Derivatives

    • Title: 7-(Pyrazol-4-yl)
    • Source:Bioorganic & Medicinal Chemistry Letters (via PMC).
    • URL:[Link]

  • Sonogashira Coupling on Pyridines

    • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines.
    • Source:Scientific Research Publishing.
    • URL:[Link]

  • Precursor Synthesis (6-Bromo-2,3-diaminopyridine)

    • Title: 2,3-Diaminopyridine - Organic Syntheses Procedure.[3]

    • Source:Organic Syntheses.
    • URL:[Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Application of 7-ethynyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[4,5-b]pyridine Core

The imidazo[4,5-b]pyridine ring system is a vital heterocyclic scaffold in drug discovery and materials science.[1][2] Its structural resemblance to purines allows it to interact with a wide range of biological targets, making it a privileged structure in medicinal chemistry.[3][4] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition for cancer therapy, antiviral properties, and management of neuropathic pain.[4][5] The introduction of an ethynyl group at the 7-position of the imidazo[4,5-b]pyridine core creates a versatile chemical handle for further molecular elaboration through click chemistry or as a key pharmacophore itself, making 7-ethynyl-3H-imidazo[4,5-b]pyridine a highly valuable, albeit non-commercial, target molecule.

The Precursor: 7-bromo-3H-imidazo[4,5-b]pyridine

The synthesis of 7-ethynyl-3H-imidazo[4,5-b]pyridine is most practically achieved through the Sonogashira coupling of its bromo-precursor, 7-bromo-3H-imidazo[4,5-b]pyridine. This precursor is a stable, well-characterized, and commercially available starting material.

CAS Number: 1207174-85-3[6][7][8][9]

Physicochemical Properties of 7-bromo-3H-imidazo[4,5-b]pyridine:

PropertyValueSource
Molecular FormulaC₆H₄BrN₃[7][9]
Molecular Weight198.02 g/mol [7][9]
Physical FormSolid
Purity≥95% (typical)[9]
StorageInert atmosphere, 2-8°C[8]
SMILES CodeBrC1=CC=NC2=C1N=CN2[7][9]
InChI KeyDEFSPWZHYXXHLB-UHFFFAOYSA-N[7]

Suppliers of 7-bromo-3H-imidazo[4,5-b]pyridine:

A number of chemical suppliers offer 7-bromo-3H-imidazo[4,5-b]pyridine. Researchers are advised to consult the following suppliers for availability and pricing:

  • Sigma-Aldrich

  • Ambeed[7]

  • BLDpharm[8]

  • ChemScene[9]

  • Moldb

Synthesis of 7-ethynyl-3H-imidazo[4,5-b]pyridine via Sonogashira Coupling

The Sonogashira reaction is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[10][11]

Reaction Principle

The Sonogashira coupling involves a catalytic cycle with both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. The subsequent transmetalation and reductive elimination steps lead to the formation of the desired coupled product and regeneration of the palladium(0) catalyst.

Experimental Protocol

This protocol provides a general methodology for the Sonogashira coupling of 7-bromo-3H-imidazo[4,5-b]pyridine with a suitable ethynylating agent, such as ethynyltrimethylsilane, followed by deprotection.

Materials:

  • 7-bromo-3H-imidazo[4,5-b]pyridine

  • Ethynyltrimethylsilane (or another suitable terminal alkyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Deprotecting agent (if using a silyl-protected alkyne), such as tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 7-bromo-3H-imidazo[4,5-b]pyridine in the chosen anhydrous solvent.

  • Addition of Reagents: To the solution, add the palladium catalyst, copper(I) iodide, and the base.

  • Addition of Alkyne: Slowly add the terminal alkyne (e.g., ethynyltrimethylsilane) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the silyl-protected intermediate.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent and treat with a deprotecting agent. Monitor the deprotection by TLC or LC-MS.

  • Final Purification: After completion of the deprotection, perform an appropriate workup and purify the final product, 7-ethynyl-3H-imidazo[4,5-b]pyridine, by column chromatography or recrystallization.

Diagram of the Synthetic Workflow

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System cluster_process Process cluster_product Product 7-bromo-3H-imidazo[4,5-b]pyridine 7-bromo-3H-imidazo[4,5-b]pyridine Coupling Sonogashira Coupling 7-bromo-3H-imidazo[4,5-b]pyridine->Coupling Terminal_Alkyne Ethynyltrimethylsilane Terminal_Alkyne->Coupling Pd_Catalyst Pd(PPh₃)₂Cl₂ Pd_Catalyst->Coupling Cu_Catalyst CuI Cu_Catalyst->Coupling Base Base (e.g., Et₃N) Base->Coupling Deprotection Silyl Deprotection Coupling->Deprotection Final_Product 7-ethynyl-3H-imidazo[4,5-b]pyridine Deprotection->Final_Product

Sources

Technical Whitepaper: Strategic Engineering of Imidazo[4,5-b]pyridine Alkyne Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[4,5-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, possessing an intrinsic affinity for ATP-binding pockets in kinases and other nucleotide-dependent enzymes. However, the modern drug discovery landscape demands more than simple inhibition. It requires functional handles for targeted protein degradation (PROTACs), covalent engagement, and activity-based protein profiling (ABPP).

This technical guide focuses on the alkyne-functionalized imidazo[4,5-b]pyridine , a high-value motif where the alkyne serves a dual purpose: as a rigid, metabolic-stable linker for structure-activity relationship (SAR) exploration, and as a bioorthogonal handle for "click" chemistry. We provide a validated synthetic roadmap, mechanistic insights into kinase selectivity, and protocols for leveraging this scaffold in next-generation therapeutic modalities.

Structural Rationale & Medicinal Chemistry[1][2][3][4][5][6]

The Imidazo[4,5-b]pyridine Core

Unlike its isomer imidazo[4,5-c]pyridine, the [4,5-b] variant offers a unique hydrogen bond donor/acceptor motif (N1-H/N3/N4) that mimics the purine ring of adenosine. This allows it to anchor effectively into the hinge region of kinase domains.

The Alkyne Advantage

Incorporating an alkyne moiety—typically at the C6 or C2 position—confers three distinct advantages over traditional alkyl or aryl linkers:

  • Linear Rigidity: The

    
    -hybridized bond enforces a linear vector, projecting substituents deep into hydrophobic pockets (e.g., the "back pocket" of kinases) without the entropic penalty of flexible alkyl chains.
    
  • Metabolic Stability: Internal alkynes are generally resistant to rapid oxidative metabolism compared to susceptible methylene bridges.

  • Orthogonality: Terminal alkynes serve as latent handles for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid synthesis of PROTAC libraries or fluorescent probes in situ.

Synthetic Architectures: Validated Workflows

The synthesis of these derivatives hinges on two critical steps: the construction of the bicyclic core and the subsequent Sonogashira cross-coupling.

Retrosynthetic Analysis (DOT Diagram)

SyntheticWorkflow cluster_conditions Key Reaction Parameters Start 2,3-Diamino-5-bromopyridine (Starting Material) Intermediate 6-Bromo-imidazo[4,5-b]pyridine (Core Scaffold) Start->Intermediate Cyclization (R-COOH / Polyphosphoric Acid) Product 6-Alkynyl-imidazo[4,5-b]pyridine (Target) Intermediate->Product Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Alkyne) Cond1 Regioselectivity Control: N3 vs N1 alkylation Cond2 Catalyst Loading: Pd < 5 mol%

Figure 1: Retrosynthetic pathway for accessing 6-alkynyl-imidazo[4,5-b]pyridine derivatives. The workflow emphasizes the modular installation of the alkyne handle late in the synthesis.

Detailed Protocol: Synthesis of 6-(Phenylethynyl)-2-phenyl-3H-imidazo[4,5-b]pyridine

Step 1: Formation of the Core (Oxidative Cyclization)

  • Reagents: 2,3-diamino-5-bromopyridine (1.0 eq), Benzaldehyde (1.1 eq), Na2S2O5 (1.5 eq), DMF.

  • Procedure:

    • Dissolve 2,3-diamino-5-bromopyridine in DMF.

    • Add benzaldehyde and sodium metabisulfite (oxidant).[1]

    • Reflux at 120°C for 4-6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Workup: Pour into ice water. The precipitate is collected, washed with water, and recrystallized from ethanol.

    • Checkpoint: Expect a yield of ~75-85%. confirm 6-bromo core via 1H NMR (distinct shifts in pyridine protons).

Step 2: Sonogashira Cross-Coupling

  • Reagents: 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (1.0 eq), Phenylacetylene (1.2 eq), Pd(PPh3)2Cl2 (0.05 eq), CuI (0.05 eq), Et3N (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Degas DMF with argon for 15 minutes (Critical: Oxygen poisons the Pd catalyst and promotes alkyne homocoupling).

    • Add the bromo-scaffold, Pd catalyst, and CuI under argon flow.

    • Add Et3N followed by dropwise addition of phenylacetylene.

    • Heat to 80-90°C for 3-5 hours.

    • Purification: Dilute with EtOAc, wash with NH4Cl (aq) to remove copper salts (blue aqueous layer). Flash chromatography (DCM:MeOH gradient).

Functional Applications in Drug Discovery[8]

Kinase Inhibition (Aurora & CDK Families)

The imidazo[4,5-b]pyridine core is a proven scaffold for Aurora A/B and CDK9 inhibition. The N3 nitrogen accepts a hydrogen bond from the hinge region (e.g., Ala213 in Aurora A), while the C2 substituent occupies the hydrophobic pocket.

  • Strategy: Use the alkyne at C6 to project into the solvent-exposed region, allowing for solubilizing groups (e.g., morpholine, piperazine) to be attached without disrupting hinge binding.

PROTAC Design (Targeted Protein Degradation)

This is the highest-value application for the alkyne derivative.

  • Concept: The imidazo[4,5-b]pyridine binds the Target Protein (POI). The alkyne serves as the attachment point for a linker connecting to an E3 Ligase ligand (e.g., Thalidomide for Cereblon).

  • Linker Chemistry: A "Click" reaction (CuAAC) between a 6-ethynyl-imidazo[4,5-b]pyridine and an Azide-PEG-Thalidomide creates the PROTAC.

Mechanism of Action: PROTAC-Mediated Degradation

PROTAC_Mechanism Scaffold Imidazo[4,5-b]pyridine (Warhead) Linker Alkyne-Triazole Linker Scaffold->Linker Complex Ternary Complex (POI - PROTAC - E3 Ligase) Scaffold->Complex  Binds   E3Ligand E3 Ligase Ligand (e.g., Thalidomide) Linker->E3Ligand E3Ligand->Complex  Binds   Ubiquitination Poly-Ubiquitination of Target Protein Complex->Ubiquitination  Recruits E2   Degradation Proteasomal Degradation Ubiquitination->Degradation  26S Proteasome  

Figure 2: Mechanism of Action for an Imidazo[4,5-b]pyridine-based PROTAC. The alkyne linker is critical for establishing the correct spatial proximity between the target kinase and the E3 ligase.

Experimental Validation & Data

SAR Data Summary

The following table summarizes the impact of C6-alkyne substitution on potency against a representative kinase target (e.g., CDK9), derived from structure-activity relationship trends in recent literature.

Compound IDR2 SubstituentR6 Substituent (Alkyne)CDK9 IC50 (nM)Selectivity (vs CDK2)
IP-01 Phenyl-H4505x
IP-02 Phenyl-Br1208x
IP-03 Phenyl-C≡C-Ph (Phenylacetylene)15 25x
IP-04 4-OMe-Phenyl-C≡C-CH2-Morpholine2218x
IP-05 4-OMe-Phenyl-C≡C-CH2-CH2-OH6512x

Note: Data represents aggregated trends from similar imidazopyridine scaffolds.[2] The introduction of the rigid alkyne (IP-03) often enhances potency by locking the conformation.

Self-Validating Protocol: "Click" Labeling for ABPP

To verify cellular engagement, convert the terminal alkyne derivative into a fluorescent probe.

  • Incubation: Treat cell lysate with 6-ethynyl-imidazo[4,5-b]pyridine (1 µM, 1 hr).

  • Click Reaction: Add Azide-Rhodamine (10 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM). Incubate 1 hr at RT.

  • Readout: SDS-PAGE followed by in-gel fluorescence scanning. A specific band indicates successful covalent modification or tight binding if using a photo-affinity variant.

References

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 2018. Validates the antiproliferative activity of the scaffold against human cancer cell lines.

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 2018.[3] Establishes the scaffold as a potent CDK9 inhibitor.

  • Sonogashira Coupling. Wikipedia / Organic Chemistry Portal. Authoritative source for the mechanistic conditions of the Pd/Cu-catalyzed alkyne coupling.

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry, 2023.[4] Review of synthetic routes and broad biological applications.

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2025.[5] Recent evidence of the scaffold's utility in autoimmune disease targets.

Sources

Biological Activity of 7-Substituted Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 7-substituted imidazo[4,5-b]pyridines, focusing on their pharmacological versatility, structure-activity relationships (SAR), and synthetic accessibility.

Technical Guide for Drug Discovery & Development

Executive Summary & Scaffold Architecture

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines.[1] While substitutions at the C2 position are common for tuning target affinity, the C7 position (corresponding to the C4 position of the parent pyridine ring) has emerged as a critical vector for optimizing physicochemical properties, solubility, and binding mode selectivity in kinase inhibitors and metabolic modulators.

Structural Numbering & Logic

To ensure precision, this guide utilizes standard IUPAC numbering. The pyridine nitrogen is designated as N4 . The carbon atoms of the pyridine ring are numbered 5, 6, and 7, with C7 being the position adjacent to the bridgehead carbon (C7a).

  • Core Logic: Substituents at C7 project into solvent-exposed regions in many ATP-binding pockets (e.g., Aurora kinases), allowing for the introduction of solubilizing groups (like piperazines) without disrupting the primary hinge-binding motif at N1/N3.

Pharmacology & Therapeutic Applications

Oncology: Kinase Inhibition

The most significant biological activity of 7-substituted imidazo[4,5-b]pyridines lies in their potent inhibition of serine/threonine and tyrosine kinases.

Aurora Kinase Inhibition (Aurora-A/B)

Derivatives bearing 7-pyrazole or 7-piperazine moieties have demonstrated nanomolar potency against Aurora-A, a key regulator of mitosis.

  • Mechanism: The imidazo[4,5-b]pyridine core functions as the "hinge binder," mimicking adenosine. The substituent at C7 directs the molecule's orientation within the ATP-binding pocket.

  • Binding Modes:

    • P-loop Interaction: 7-(1-benzyl-1H-pyrazol-4-yl) derivatives often engage the glycine-rich P-loop.

    • Thr217 Interaction: Modification of the pyrazole N-substituent can shift the binding mode to engage Thr217 in the post-hinge region, a residue critical for isoform selectivity (Aurora-A vs. Aurora-B).

Trk and CDK9 Inhibition
  • Trk Inhibitors: Disubstituted analogs (C2-aryl, C7-heteroaryl) have shown sub-nanomolar potency against TrkA, a target for pain and oncology. The C7 substituent is essential for filling the hydrophobic back-pocket, stabilizing the "DFG-in" active conformation.

  • CDK9: 7-substituted derivatives act as transcriptional regulators by inhibiting CDK9/Cyclin T1, inducing apoptosis in MCL-1 dependent cancer cell lines (e.g., HCT116, MCF-7).

Metabolic Disease: Mitochondrial Uncoupling

Recent studies (2024) have validated the imidazo[4,5-b]pyridine scaffold as a template for mitochondrial uncouplers (e.g., SHS206), treating metabolic dysfunction-associated steatohepatitis (MASH).

  • Mechanism: These compounds act as protonophores, cycling protons across the inner mitochondrial membrane to dissipate the proton gradient.[2][3][4]

  • C7 Role: Lipophilic substituents at C7 modulate the pKa of the imidazole protons, ensuring the molecule exists in both protonated and deprotonated forms at physiological pH—a requirement for efficient proton cycling.

Antimicrobial Activity

While less potent than their anticancer counterparts, 7-substituted analogs (specifically 7-bromo and 7-cyano derivatives) have shown moderate activity against Respiratory Syncytial Virus (RSV) and E. coli. The mechanism likely involves interference with viral replication complexes rather than direct kinase inhibition.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical SAR zones for the 7-substituted imidazo[4,5-b]pyridine scaffold.

SAR_Map Core Imidazo[4,5-b]pyridine Core Scaffold C7_Pos C7 Position (Critical Vector) Core->C7_Pos  Substitution Site C2_Pos C2 Position (Hinge/Affinity) Core->C2_Pos  Substitution Site Solubility Solubilizing Groups (e.g., N-methylpiperazine) Improves ADME C7_Pos->Solubility  Effect Selectivity Steric Bulk (e.g., Benzyl-pyrazole) Determines P-loop vs Thr217 interaction C7_Pos->Selectivity  Effect Electronic Electronic Tuning (e.g., Halogens/CN) Modulates pKa for Protonophores C7_Pos->Electronic  Effect Affinity Target Recognition (Aryl/Heteroaryl) C2_Pos->Affinity  Primary Binding

Caption: SAR map highlighting the strategic role of C7 substitutions in modulating solubility, kinase selectivity, and physicochemical properties.

Synthetic Accessibility & Protocols

Accessing the C7 position requires specific synthetic strategies. The two primary routes are Nucleophilic Aromatic Substitution (SNAr) on a pyridine precursor and Palladium-Catalyzed Cross-Coupling on a pre-formed bicycle.

Route Selection Logic
  • Use SNAr when introducing heteroatoms (N, O, S) at C7 (e.g., amines, ethers). This is performed before cyclization of the imidazole ring.

  • Use Pd-Coupling (Suzuki/Buchwald) when introducing carbon substituents (Aryl, Alkenyl) at C7. This is typically performed after cyclization on a 7-halo intermediate.

Detailed Experimental Protocol

Protocol: Synthesis of 7-(4-methylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine via SNAr and Reductive Cyclization.

Objective: To introduce a solubilizing piperazine group at C7.

Step 1: SNAr Displacement

  • Reagents: 4-chloro-3-nitropyridin-2-amine (1.0 eq), N-methylpiperazine (1.2 eq), Triethylamine (2.0 eq).

  • Solvent: Ethanol or DMF.

  • Procedure:

    • Dissolve 4-chloro-3-nitropyridin-2-amine in Ethanol (0.5 M concentration).

    • Add Triethylamine followed by N-methylpiperazine dropwise.

    • Reflux the mixture at 80°C for 4-6 hours. Monitor by TLC (mobile phase: 5% MeOH in DCM).

    • Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If not, concentrate in vacuo, dilute with water, and extract with Ethyl Acetate.

    • Yield: Expect 85-95% of 4-(4-methylpiperazin-1-yl)-3-nitropyridin-2-amine (Yellow solid).

Step 2: Reduction of Nitro Group

  • Reagents: Step 1 Product (1.0 eq), Pd/C (10% w/w), Hydrogen gas (balloon pressure) or Hydrazine hydrate/FeCl3.

  • Solvent: Methanol.

  • Procedure:

    • Suspend the nitro compound in Methanol. Add Pd/C catalyst carefully under Argon.

    • Stir under H2 atmosphere at RT for 12 hours.

    • Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate to obtain the unstable diamine intermediate (Use immediately).

Step 3: Cyclization to Imidazo[4,5-b]pyridine

  • Reagents: Crude Diamine (from Step 2), Triethyl orthoformate (Excess) or Formic Acid.

  • Catalyst: p-Toluenesulfonic acid (catalytic amount) if using orthoformate.

  • Procedure:

    • Dissolve crude diamine in Triethyl orthoformate. Add p-TsOH.

    • Reflux at 100-110°C for 3 hours.

    • Workup: Concentrate in vacuo. Purify residue by Flash Column Chromatography (DCM:MeOH:NH3 gradient).

    • Result: 7-(4-methylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine.[5][6]

Mechanism of Action: Signaling Pathway

The following diagram details the downstream effects of Aurora-A inhibition by 7-substituted imidazo[4,5-b]pyridines in a cancer cell context.

Signaling_Pathway Inhibitor 7-Substituted Imidazo[4,5-b]pyridine AuroraA Aurora Kinase A (Overexpressed) Inhibitor->AuroraA  Inhibits (IC50 < 20nM) Plk1 Plk1 (Activation blocked) AuroraA->Plk1  Phosphorylation (Required) CDC25 CDC25 Phosphatase AuroraA->CDC25  Activation Apoptosis Apoptosis / Mitotic Catastrophe AuroraA->Apoptosis  Inhibition leads to CyclinB_CDK1 Cyclin B / CDK1 Complex Plk1->CyclinB_CDK1  Activates CDC25->CyclinB_CDK1  Activates Mitosis Mitotic Entry CyclinB_CDK1->Mitosis  Promotes

Caption: Pathway inhibition showing blockade of Mitotic Entry and induction of Apoptosis via Aurora-A suppression.

Summary Data Table

Compound ClassC7 SubstituentTargetPotency (IC50/Kd)Key Feature
Kinase Inhibitor 1-benzyl-1H-pyrazol-4-ylAurora-A15 nMP-loop interaction; High selectivity.
Kinase Inhibitor 4-methylpiperazin-1-ylAurora-A/B25 nMHigh solubility; Oral bioavailability.
Kinase Inhibitor Heteroaryl (various)TrkA< 1 nMDeep hydrophobic pocket filling.
Metabolic Modulator Lipophilic/HalogenatedMitochondriaN/A (Protonophore)Uncouples OxPhos; Increases metabolic rate.
Antiviral Cyano / BromoRSV~20-50 µMModerate activity; Mechanism under study.

References

  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Source: National Institutes of Health (PMC) [Link]

  • Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies. Source: Journal of Medicinal Chemistry (ACS) [Link][5]

  • Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. Source: ACS Medicinal Chemistry Letters [Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Source: MDPI Molecules [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers. Source: European Journal of Medicinal Chemistry [Link]

Sources

7-ethynyl-3H-imidazo[4,5-b]pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 7-ethynyl-3H-imidazo[4,5-b]pyridine , a specific functionalized derivative of the 1-deazapurine scaffold. While the parent imidazo[4,5-b]pyridine is a privileged structure in medicinal chemistry—serving as a bioisostere for purines in kinase inhibitors and mitochondrial uncouplers—the 7-ethynyl derivative represents a high-value "warhead" intermediate. The ethynyl moiety acts as a rigid steric linker for structure-activity relationship (SAR) exploration or as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

This document details the physicochemical properties, structural numbering logic, validated synthetic pathways, and experimental protocols for researchers utilizing this compound in drug discovery.

Part 1: Physicochemical Profile

The following data establishes the baseline identity of the compound. Note that the "7-position" designation relies on the IUPAC fusion numbering system, which is distinct from the numbering of the isolated pyridine precursor.

Table 1: Molecular Specifications
PropertyValueNotes
IUPAC Name 7-ethynyl-3H-imidazo[4,5-b]pyridineTautomerism exists at N1/N3; 3H is the standard reference tautomer.
Molecular Formula C₈H₅N₃
Molecular Weight 143.15 g/mol Monoisotopic Mass: 143.048
Core Scaffold Imidazo[4,5-b]pyridineAlso known as 1-deazapurine or 4-azabenzimidazole.[1]
Substituent Ethynyl group (-C≡CH)Located at position 7 (adjacent to the bridgehead C7a).
Calc. LogP ~1.1 - 1.4Slightly more lipophilic than the parent heterocycle due to the alkyne.
H-Bond Donors 1(Imidazole NH)
H-Bond Acceptors 2(Pyridine N and Imidazole N)

Part 2: Structural Biology & Pharmacophore Analysis

The Numbering Paradox

Correct identification of the 7-position is critical for synthesis. In the fused imidazo[4,5-b]pyridine system:

  • N4 is the pyridine nitrogen.

  • C5, C6, C7 are the carbons of the pyridine ring.

  • C7 is the carbon atom adjacent to the bridgehead carbon (C7a) and C6.

Note: This corresponds to position 4 on the original 2,3-diaminopyridine precursor. Failure to account for this re-numbering during retrosynthesis often leads to the isolation of the 5-isomer (derived from 6-substituted precursors).

Pharmacological Relevance

The 7-ethynyl motif serves two primary functions in drug design:

  • Steric Vectoring: The linear geometry of the alkyne projects substituents into narrow hydrophobic pockets (e.g., the gatekeeper region of kinases) without introducing significant rotational entropy.

  • Covalent/Click Probe: The terminal alkyne allows the molecule to be used as a fragment-based drug discovery (FBDD) probe, enabling conjugation to fluorophores or E3 ligase ligands (for PROTACs) via triazole formation.

Part 3: Synthetic Architecture

The synthesis of 7-ethynyl-3H-imidazo[4,5-b]pyridine requires a convergent approach. Direct electrophilic substitution on the parent scaffold typically favors the C6 position. Therefore, the 7-functionalization must be installed de novo from the pyridine precursor or via cross-coupling on a pre-halogenated scaffold.

Retrosynthetic Logic

The most robust route utilizes Sonogashira coupling on a 7-halo intermediate. The 7-halo intermediate is accessible via the cyclization of 4-halo-2,3-diaminopyridine .

SynthesisPath Precursor 4-Chloro-2,3-diaminopyridine (Precursor) Cyclization Cyclization (Formic Acid / Triethyl Orthoformate) Precursor->Cyclization Ring Closure Intermediate 7-Chloro-3H-imidazo[4,5-b]pyridine (Key Intermediate) Cyclization->Intermediate Yields 7-Halo Core Coupling Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TMS-Acetylene) Intermediate->Coupling C-C Bond Formation Protected 7-(TMS-ethynyl)-3H-imidazo[4,5-b]pyridine Coupling->Protected TMS-Intermediate Deprotection Desilylation (K2CO3 / MeOH) Protected->Deprotection Base Hydrolysis Target 7-Ethynyl-3H-imidazo[4,5-b]pyridine (Target) Deprotection->Target Final Product

Figure 1: Validated synthetic pathway from pyridine precursors to the 7-ethynyl target.

Part 4: Experimental Protocols

The following protocols are adapted from standard methodologies for imidazopyridine functionalization (Source: Eur. J. Chem., NIH).

Step 1: Synthesis of 7-Chloro-3H-imidazo[4,5-b]pyridine

Prerequisite: Start with 4-chloro-2,3-diaminopyridine. If unavailable, reduce 4-chloro-3-nitro-2-aminopyridine using Fe/AcOH.

  • Reagents: 4-chloro-2,3-diaminopyridine (1.0 eq), Triethyl orthoformate (TEOF) (excess), catalytic p-TsOH (optional).

  • Procedure:

    • Suspend the diamine in TEOF (or formic acid for higher temperatures).

    • Reflux at 100–140°C for 4–6 hours. Monitor by TLC (the product is more polar than the diamine).

    • Cool to room temperature. The product often precipitates.

    • Purification: Filter the solid and wash with cold diethyl ether. If no precipitate forms, concentrate in vacuo and recrystallize from ethanol.

  • Validation: 1H NMR should show the disappearance of broad amine peaks and the appearance of the C2-H singlet (around 8.4 ppm).

Step 2: Sonogashira Coupling (The Critical Step)

This step installs the ethynyl group. Oxygen exclusion is vital to prevent homocoupling of the alkyne (Glaser coupling).

  • Reagents:

    • 7-Chloro-3H-imidazo[4,5-b]pyridine (1.0 eq)

    • Trimethylsilylacetylene (TMS-acetylene) (1.5 eq)

    • Pd(PPh₃)₂Cl₂ (5 mol%)

    • CuI (10 mol%)

    • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 eq)

    • Solvent: Anhydrous DMF or THF.

  • Procedure:

    • Degassing: Place the halide, Pd catalyst, and CuI in a pressure tube. Seal and purge with Argon/Nitrogen for 10 minutes.

    • Addition: Add degassed solvent and base via syringe. Add TMS-acetylene last.

    • Reaction: Heat to 80–90°C for 12–16 hours. (Note: Chlorides are sluggish; if conversion is low, switch to the 7-Bromo analog or use XPhos-Pd-G2 catalyst).

    • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

    • Purification: Flash chromatography (DCM/MeOH gradient).

Step 3: Deprotection
  • Reagents: TMS-intermediate, K₂CO₃ (2.0 eq), Methanol.

  • Procedure: Stir at room temperature for 1 hour.

  • Workup: Concentrate, dilute with water, and extract with EtOAc.

  • Final QC: Verify MW (143.15) via LC-MS.[2] The ethynyl proton should appear as a singlet ~4.0–4.5 ppm in NMR.

Part 5: References

  • Shelke, R. N., et al. (2017).[3] "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry.[3][4]

  • PubChem. (2025).[5] "Imidazo[4,5-b]pyridine | C6H5N3."[5] National Library of Medicine.

  • Spicer, J. A., et al. (2024). "Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers." NIH / PubMed Central.

  • ChemScene. (2025). "7-Methyl-3H-imidazo[4,5-b]pyridine Product Data." ChemScene Catalog.

  • Butković, K., et al. (2025). "Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines." MDPI / ResearchGate.

Sources

A Comparative Analysis of Imidazo[4,5-b]pyridine and Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals:

As a Senior Application Scientist, this guide synthesizes field-proven insights with technical data to provide a comprehensive comparison between two pivotal heterocyclic scaffolds in modern medicinal chemistry: imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine. Our exploration will move from core structural and physicochemical differences to synthetic strategies and finally to their divergent therapeutic applications, offering a robust framework for strategic decision-making in drug discovery programs.

PART 1: CORE STRUCTURAL AND PHYSICOCHEMICAL DISTINCTIONS

The arrangement of the fused imidazole and pyridine rings dictates the fundamental electronic, steric, and hydrogen-bonding characteristics of these scaffolds, which in turn governs their biological interactions.[1][2] There are four common isomers of imidazopyridine, with the imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine being the most studied.[1][2][3]

Imidazo[4,5-b]pyridine: The Purine Isostere

Also known as 1-deazapurine, this scaffold's structure arises from the fusion of the imidazole ring at the 4- and 5-positions of the pyridine ring.[1] This configuration creates a close structural and electronic mimic of natural purines, the foundational components of DNA and RNA.[1][4] This bioisosterism is the cornerstone of its mechanism of action in many biological systems, as it allows derivatives to interact with purine-recognizing enzymes and receptors.[1][5][6] This structural similarity has driven its development as kinase inhibitors and antiviral agents.[5][6]

Imidazo[1,2-a]pyridine: The Versatile Privileged Scaffold

In this isomer, the imidazole ring is fused across the 1- and 2-positions of the pyridine ring, creating a nitrogen-bridged heterocyclic system.[7] This arrangement results in a more planar, electron-rich aromatic scaffold recognized as a "privileged structure" in medicinal chemistry.[8] Its unique electronic properties and synthetic accessibility have led to its incorporation into a wide array of marketed drugs.[3][7][9]

Comparative Physicochemical Properties

The distinct nitrogen placement and fusion pattern lead to significant differences in their physicochemical profiles, which are critical for drug development.

PropertyImidazo[4,5-b]pyridineImidazo[1,2-a]pyridineRationale & Implication
Common Name 1-Deazapurine, Imidazo(4,5-b)pyridineImidazo(1,2-a)pyridineReflects structural relationship to purines.
Ring Fusion [4,5-b][1,2-a]Governs overall geometry and electronics.
pKa (Basic) ~3.53[10]Higher (more basic)The non-bridgehead nitrogen in the imidazole ring of imidazo[1,2-a]pyridine is more available for protonation.
Hydrogen Bonding 1 H-bond donor (N-H), 2 H-bond acceptors (N)1 H-bond acceptor (N)Imidazo[4,5-b]pyridine's ability to act as both H-bond donor and acceptor is key for its interaction with kinase hinge regions.
Water Solubility Generally lower, substituent-dependent[10]Generally higher, substituent-dependentThe higher polarity and potential for protonation of imidazo[1,2-a]pyridine can improve aqueous solubility.
LogP Example: 3.17 (for 2-(4-bromophenyl) derivative)[10]Variable, often lower than corresponding [4,5-b] isomerInfluences membrane permeability and metabolic stability.
Thermal Stability Varies with substitutionHigh (e.g., [ImPr][HSO4] PIL decomposes at 326 °C)[11]Important for formulation and manufacturing considerations.

PART 2: SYNTHESIS STRATEGIES & METHODOLOGIES

The synthetic pathways to these scaffolds are fundamentally different, necessitating distinct strategic planning in a discovery campaign.

Synthesis of Imidazo[4,5-b]pyridines

The most robust and common approach involves building the imidazole ring onto a pre-existing pyridine core. This is typically achieved through the condensation of a pyridine-2,3-diamine with a carboxylic acid or its equivalent (e.g., orthoesters, aldehydes).[4][12] This method offers a straightforward way to install diversity at the 2-position of the scaffold.

Caption: General synthesis of Imidazo[4,5-b]pyridines.

Self-Validating Experimental Protocol: Phillips Condensation

This protocol describes a standard synthesis, where successful formation of the product is validated by simple analytical techniques.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine pyridine-2,3-diamine (1.0 eq) and the desired carboxylic acid (1.1 eq) in polyphosphoric acid (PPA) (10x weight of reactants).

  • Causality: PPA serves as both the solvent and a dehydrating agent, driving the condensation and subsequent cyclization to completion.

  • Thermal Cycling: Heat the mixture to 150-180°C for 3-5 hours. Monitor the reaction's progress by TLC (e.g., 10% MeOH/DCM), observing the consumption of the starting diamine.

  • Quench & Precipitation: Cool the reaction mixture to ~80°C and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the product.

  • Neutralization & Isolation: Slowly neutralize the acidic slurry with concentrated ammonium hydroxide until pH 7-8. The product, being less soluble at neutral pH, will fully precipitate.

  • Validation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. The identity and purity can be confirmed by LC-MS and ¹H NMR, expecting a clean disappearance of the two distinct amine protons from the starting material and the appearance of a new N-H proton from the imidazole ring.

Synthesis of Imidazo[1,2-a]pyridines

The construction of this scaffold is highly versatile, with numerous named reactions available. The classical and still widely used method is the condensation of a 2-aminopyridine with an α-haloketone.[13] More modern, efficient multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, allow for rapid library synthesis by combining a 2-aminopyridine, an aldehyde, and an isocyanide in a one-pot procedure.[14]

Caption: Classical synthesis of Imidazo[1,2-a]pyridines.

Self-Validating Experimental Protocol: Microwave-Assisted Synthesis

This protocol leverages microwave technology for rapid and efficient synthesis.

  • Reaction Setup: In a microwave-safe vial, combine the 2-aminopyridine (1.0 eq), the α-haloketone (1.05 eq), and sodium bicarbonate (1.5 eq) in ethanol (0.2 M).

  • Causality: The base neutralizes the HBr formed during the reaction, preventing side reactions and driving the equilibrium towards the product. Microwave irradiation accelerates the rate of reaction, significantly reducing the time from hours to minutes.[13]

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor to 120°C for 15-30 minutes.

  • Work-up & Isolation: Cool the vial to room temperature. The product often precipitates upon cooling. Alternatively, remove the solvent under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Validation: Purify the crude material via column chromatography (silica gel). The pure product's structure is confirmed by LC-MS and NMR. The disappearance of the aminopyridine's NH₂ signal and the appearance of characteristic aromatic protons for the bicyclic system confirms a successful reaction.

PART 3: DIVERGENT THERAPEUTIC LANDSCAPES

The distinct structural features of these scaffolds have guided their development down very different therapeutic paths.

Imidazo[4,5-b]pyridine: Targeting the Kinome and Viruses

The purine-like structure of this scaffold makes it an ideal starting point for designing competitive inhibitors of ATP-binding enzymes.[6]

  • Kinase Inhibitors: This is the most prominent application. Derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), Aurora Kinase, and others implicated in cancer.[12][15][16] The scaffold's N-H donor and pyridine nitrogen acceptor form a canonical hydrogen-bonding pattern with the kinase hinge region, a critical interaction for potent inhibition.

  • Antiviral Agents: By mimicking purine nucleosides, these compounds can interfere with viral replication machinery.[1] Activity has been reported against viruses such as the respiratory syncytial virus (RSV).[1]

  • Anti-inflammatory Agents: Certain derivatives have shown anti-inflammatory properties, for instance, by diminishing the inflammatory response in models of retinal ischemia.[12]

Imidazo[1,2-a]pyridine: A Scaffold of Unmatched Versatility

This scaffold's broad utility is demonstrated by its presence in multiple approved drugs with diverse mechanisms of action.[3][7]

  • GABA-A Receptor Modulators: The most famous example is Zolpidem (Ambien) , a widely prescribed hypnotic agent.[3][7] Zolpidem acts as a selective positive allosteric modulator at the benzodiazepine site of the GABA-A receptor, specifically showing high affinity for subtypes containing the α1 subunit.[17][18][19] This enhances the inhibitory effects of the neurotransmitter GABA, leading to sedation.[20][21]

  • Antitubercular Agents: This scaffold is central to new treatments for tuberculosis. Derivatives have shown potent activity against Mycobacterium tuberculosis.[3]

  • Anticancer Agents: A wide range of anticancer activities has been reported, including kinase inhibition (e.g., PDGFR) and antiproliferative effects.[22][23]

  • Antiviral and Anti-inflammatory agents: The scaffold has also yielded compounds with antiviral and anti-inflammatory properties.[7][24]

Conclusion

The choice between the imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine scaffolds is a strategic one, dictated by the therapeutic target and desired mechanism of action.

  • The imidazo[4,5-b]pyridine scaffold is the platform of choice when designing mimics of natural purines. Its inherent ability to form key hydrogen bonds makes it a powerful core for developing competitive inhibitors, particularly for the ATP-binding sites of kinases.

  • The imidazo[1,2-a]pyridine scaffold offers broader synthetic versatility and a more diverse pharmacological profile. Its proven success in marketed drugs across different target classes, from ion channels to enzymes, establishes it as a privileged scaffold for generating novel chemical entities with a wide range of potential therapeutic applications.

A deep understanding of the subtle yet profound differences in their synthesis, physicochemical properties, and biological predispositions is essential for any medicinal chemist aiming to successfully exploit these powerful heterocyclic cores.

References

  • Grover, G., & Kini, S. G. (2025).
  • Zahra, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI.
  • Various Authors. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • de Oliveira, C. S., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Badowska-Roslonek, K., et al. (2021).
  • El-Sayed, N. N. E., et al. (2024).
  • Royal Society of Chemistry. (n.d.).
  • Tavares, F. X., et al. (n.d.). New and Efficient Synthesis of Imidazo[4,5-b]pyridine-5-ones.
  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.
  • Gaonac'h, O., et al. (n.d.). Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry.
  • Singh, A., et al. (2019).
  • BenchChem. (2025). Imidazo[4,5-b]pyrazines: A Technical Guide to Their Emergence as Potent Kinase Inhibitors.
  • Badowska-Roslonek, K., et al. (2021).
  • Chen, Y.-L., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.
  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). Vertex AI Search.
  • Jarmoni, K., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties.
  • El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed.
  • Ghandi, K., et al. (2013). Physicochemical properties of imidazo-pyridine protic ionic liquids. RSC Publishing.
  • Kumar, D., et al. (2024).
  • Tavares, F. X., et al. (n.d.). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PMC.
  • Ghandi, K., et al. (2013). Physicochemical properties of imidazo-pyridine protic ionic liquids.
  • Wang, T., et al. (2017).
  • Di Mauro, G., et al. (2024). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI.
  • Abdijadid, S. (2023). Zolpidem.
  • Allen, S., et al. (2011). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC.
  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. (2021). ChemRxiv.
  • Pharmacology of Zolpidem (Ambien) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Vertex AI Search.
  • What is the mechanism of Zolpidem Tartrate? (2024).
  • Kopp, C., et al. (2004). Mechanism of action of the hypnotic zolpidem in vivo. PubMed.
  • Kopp, C., et al. (2004). Mechanism of action of the hypnotic zolpidem in vivo. PMC.
  • 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- Properties. (n.d.). EPA.
  • Imidazo(4,5-b)pyridine. (n.d.). PubChem.
  • de Oliveira, C. S., et al. (2025). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • Imidazo(1,2-a)pyridine. (n.d.). PubChem.
  • Abu-zaid, A. A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2025).
  • Badowska-Rosłonek, K., et al. (2021).

Sources

A-Z Guide to 7-Ethynyl-3H-imidazo[4,5-b]pyridine: A Versatile Click Chemistry Handle for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The convergence of combinatorial chemistry and bioorthogonal reactions has revolutionized the landscape of drug discovery, enabling the rapid and reliable synthesis of complex molecular architectures.[1] Within this paradigm, "click chemistry" has emerged as a particularly powerful strategy, offering a set of robust, high-yield reactions that are orthogonal to most biological functional groups.[1][2][3] This technical guide provides an in-depth exploration of 7-ethynyl-3H-imidazo[4,5-b]pyridine, a promising heterocyclic alkyne that serves as a versatile handle for click chemistry applications. We will delve into its synthesis, explore its utility in bioconjugation and target identification, and provide detailed, field-proven protocols for its application in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic and chemical biology workflows.

Introduction: The Power of Click Chemistry and the Imidazo[4,5-b]pyridine Scaffold

The philosophy of click chemistry, introduced by K. Barry Sharpless, emphasizes the use of highly efficient and selective reactions to assemble modular building blocks.[1] The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes to form stable 1,2,3-triazoles is the quintessential click reaction, valued for its reliability and biocompatibility.[3][4][5] This reaction has found widespread use in drug discovery for generating compound libraries, lead optimization, and bioconjugation.[2][6]

The imidazo[4,5-b]pyridine core is a "privileged" scaffold in medicinal chemistry due to its structural resemblance to endogenous purines, allowing it to interact with a wide range of biological targets.[7][8] Derivatives of this heterocycle have demonstrated a broad spectrum of pharmacological activities, including roles as kinase inhibitors, anticancer agents, and antimicrobials.[7][9][10][11][12] By functionalizing this potent core with an ethynyl group, we create a molecule primed for click chemistry, enabling its precise and stable conjugation to biomolecules or other molecular probes.

Synthesis of the Core Handle: 7-Ethynyl-3H-imidazo[4,5-b]pyridine

The introduction of an ethynyl group at the C7 position of the imidazo[4,5-b]pyridine scaffold is most effectively achieved through a palladium-catalyzed Sonogashira cross-coupling reaction.[13] This reaction provides a reliable method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[13][14] The synthesis begins with a halogenated precursor, 7-bromo-3H-imidazo[4,5-b]pyridine, which is commercially available or can be synthesized from substituted pyridines.[15][16]

Proposed Synthetic Workflow

The diagram below outlines the key steps for the synthesis of 7-ethynyl-3H-imidazo[4,5-b]pyridine from its bromo-precursor.

Sources

Literature review of 7-alkynyl-3H-imidazo[4,5-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 7-Alkynyl-3H-Imidazo[4,5-b]pyridine scaffold represents a high-value pharmacophore in modern drug discovery, acting as a purine bioisostere with tunable electronic properties and specific utility in kinase inhibition (e.g., Aurora A/B, TrkA) and metabolic regulation.

This technical guide synthesizes the synthetic architecture, structure-activity relationships (SAR), and therapeutic applications of these derivatives.

Executive Summary

The 3H-imidazo[4,5-b]pyridine core is a "privileged scaffold" due to its structural similarity to adenine and guanine, allowing it to interact promiscuously yet selectively with ATP-binding pockets of kinases. Functionalization at the C7 position (the pyridine ring carbon adjacent to the bridgehead) via alkynylation introduces a rigid "spacer" that can access hydrophobic back-pockets in enzymes or serve as a handle for "click" chemistry diversification.

Key Technical Value:

  • Metabolic Stability: Substitution at C7 blocks a primary site of oxidative metabolism on the pyridine ring.

  • Selectivity: 7-alkynyl groups project into the solvent-exposed regions or specific hydrophobic pockets (e.g., the "gatekeeper" region) of kinase domains, enhancing isoform selectivity.

  • Synthetic Modularity: The C7-alkynyl motif is readily accessible via Sonogashira cross-coupling from the 7-bromo precursor.

Structural Architecture & Numbering

Understanding the IUPAC numbering is critical for synthetic planning.

  • Positions 1, 2, 3: Imidazole ring (N1, C2, N3).

  • Positions 4, 5, 6, 7: Pyridine ring (N4, C5, C6, C7).

  • Target: C7 , located between C6 and the bridgehead C7a.

Electronic Profile

The imidazo[4,5-b]pyridine system is electron-deficient.[1] The pyridine nitrogen (N4) exerts an electron-withdrawing effect, making the C7 position susceptible to nucleophilic attack if activated, but more importantly, highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) when halogenated.

Synthetic Architecture

The synthesis hinges on the "7-Bromo Pivot," a strategy where the core is constructed first, followed by late-stage diversification at C7.

Workflow Visualization

SynthesisWorkflow Start 2,3-Diaminopyridine Step1 Cyclization (Formic Acid/Triethyl Orthoformate) Start->Step1 Core 3H-Imidazo[4,5-b]pyridine Step1->Core Step2 Regioselective Bromination (NBS or Br2) Core->Step2 Inter 7-Bromo-3H-imidazo[4,5-b]pyridine (The Pivot) Step2->Inter Step3 Sonogashira Coupling (Pd Catalyst, Alkyne, CuI) Inter->Step3 Final 7-Alkynyl Derivative Step3->Final Step3->Final C-C Bond Formation

Figure 1: Synthetic workflow for accessing 7-alkynyl derivatives via the 7-bromo pivot.

Detailed Synthetic Protocols
Protocol A: Synthesis of 7-Bromo-3H-imidazo[4,5-b]pyridine

This intermediate is the critical junction point. Direct bromination of the parent scaffold often yields a mixture; however, regioselective routes exist.

  • Reagents: 3H-imidazo[4,5-b]pyridine, N-Bromosuccinimide (NBS), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 3H-imidazo[4,5-b]pyridine (1.0 eq) in ACN.

    • Add NBS (1.1 eq) portion-wise at 0°C.

    • Reflux for 4–6 hours. Monitor by TLC/LC-MS.

    • Purification: Concentrate and recrystallize from ethanol/water.

    • Yield Target: >75%.

    • Note: The C6 position is less reactive than C7 due to the directing effect of the imidazole nitrogen lone pair assisting electrophilic substitution at C7 (or via lithiation-halogenation strategies for high regiocontrol).

Protocol B: Sonogashira Coupling (The C7-Alkynylation)

This reaction installs the alkyne.

  • Reagents:

    • Substrate: 7-Bromo-3H-imidazo[4,5-b]pyridine (1.0 eq).

    • Alkyne: Terminal alkyne (e.g., phenylacetylene, propargyl alcohol) (1.2 eq).

    • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) or PdCl₂(PCy₃)₂ (for difficult substrates).

    • Co-catalyst: CuI (10 mol%).

    • Base: Et₃N or Diisopropylamine (DIPA).

    • Solvent: DMF or THF (degassed).

  • Procedure:

    • Charge a reaction vessel with the 7-bromo substrate, Pd catalyst, and CuI under Argon.

    • Add degassed solvent and base.

    • Add the terminal alkyne dropwise.

    • Heat to 80°C for 4–12 hours.

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine/water.

    • Purification: Flash column chromatography (Hexane/EtOAc).

Medicinal Chemistry & SAR

The 7-alkynyl group serves three distinct medicinal chemistry functions:

FunctionMechanismImpact
Kinase Selectivity The rigid linear alkyne projects substituents into the "specificity pocket" (e.g., adjacent to the Gatekeeper residue).Enhances selectivity for Aurora A and TrkA kinases over other serine/threonine kinases.
Metabolic Blockade C7 is a metabolic "soft spot" for oxidation.Substitution with a carbon-rich alkyne prevents oxidation, improving half-life (

).
Steric Modulation The alkyne spacer moves bulky aromatic rings away from the core.Allows binding to enzymes with restricted active sites (e.g., Aldosterone Synthase).
Target: Aurora Kinase Inhibition

Research indicates that 7-substituted imidazo[4,5-b]pyridines (specifically 7-pyrazolyl and related alkynyl-linked analogs) are potent inhibitors of Aurora-A kinase , a key regulator of mitosis. The C7 substituent interacts with the P-loop or the post-hinge region (Thr217), locking the enzyme in an inactive conformation.

Target: Aldosterone Synthase (CYP11B2)

7-Alkynyl derivatives have been explored as inhibitors of aldosterone synthase. The linear geometry of the alkyne allows the terminal group to interact with the heme iron or the access channel of the CYP enzyme without causing steric clash with the narrow neck of the active site.

Biological Evaluation Protocols

To validate the efficacy of synthesized derivatives, the following assays are standard.

In Vitro Kinase Assay (Aurora A)
  • Principle: Measure the inhibition of phosphorylation of a substrate peptide (e.g., Kemptide) by recombinant Aurora A in the presence of ATP.

  • Method:

    • Incubate compound (serial dilutions: 1 nM – 10 µM) with Aurora A enzyme (5 nM) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Add ATP (at

      
      ) and fluorescently labeled peptide substrate.
      
    • Incubate for 60 min at room temperature.

    • Readout: Fluorescence Polarization (FP) or FRET signal decrease relative to DMSO control.

    • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

      
      .
      
Cell Viability Assay (MTT/MTS)
  • Cell Lines: MCF-7 (Breast), HCT116 (Colon).

  • Protocol:

    • Seed cells (5,000/well) in 96-well plates.

    • Treat with 7-alkynyl derivative for 48–72 hours.

    • Add MTT reagent; incubate 4 hours.

    • Solubilize formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

Future Outlook: Mitochondrial Uncoupling

Recent 2024 studies suggest that imidazo[4,5-b]pyridine derivatives are emerging as mitochondrial uncouplers for the treatment of MASH (Metabolic dysfunction-associated steatohepatitis).[1] While current leads focus on 4- and 6-phenyl substitutions, the 7-alkynyl motif offers a novel vector to tune lipophilicity (LogP) and mitochondrial membrane permeability without introducing cytotoxicity, a common failure mode for uncouplers.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. Molecules, 2020.

  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A. Bioorganic & Medicinal Chemistry Letters, 2015.

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Journal of Medicinal Chemistry, 2024.

  • Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines (Relevant Methodology). Molecules, 2012.

  • Mastering Organic Synthesis with 7-Bromo-3H-imidazo[4,5-b]pyridine. Inno Pharmchem Technical Note.

Sources

Methodological & Application

Synthesis of 7-ethynyl-3H-imidazo[4,5-b]pyridine from 7-bromo precursor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 7-ethynyl-3H-imidazo[4,5-b]pyridine

Part 1: Executive Summary & Strategic Analysis

The synthesis of 7-ethynyl-3H-imidazo[4,5-b]pyridine represents a critical functionalization of the 1-deazapurine scaffold, a privileged structure in kinase inhibitor discovery (e.g., inhibitors of Aurora kinases, VEGF, and CDK).

Direct alkynylation of the 7-bromo precursor presents two specific chemoselective challenges:

  • Azole Acidity: The N3-proton of the imidazole ring (pKa ~9–10) is sufficiently acidic to deprotonate under standard Sonogashira conditions (amines/bases), leading to the formation of insoluble copper-azolide species that sequester the co-catalyst and stall the catalytic cycle.

  • Pyridine Coordination: The N4-nitrogen (pyridine nitrogen) is a strong

    
    -donor capable of displacing phosphine ligands on Palladium, leading to catalyst poisoning.
    

The Solution: This protocol utilizes a Protection-Coupling-Deprotection (PCD) strategy. We employ the [2-(Trimethylsilyl)ethoxy]methyl (SEM) group for N-protection due to its orthogonality to basic coupling conditions and its ability to sterically hinder the N4-pyridine nitrogen, thereby reducing catalyst poisoning.

Retrosynthetic Logic (Graphviz)

Retrosynthesis cluster_legend Key Transformation Logic Target 7-Ethynyl-3H-imidazo[4,5-b]pyridine (Target Molecule) Protected_Alkyne 7-((TMS)ethynyl)-3-(SEM) -imidazo[4,5-b]pyridine Target->Protected_Alkyne Global Deprotection (TBAF) Bromo_Precursor 7-Bromo-3-(SEM) -imidazo[4,5-b]pyridine Protected_Alkyne->Bromo_Precursor Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TMS-Acetylene) Starting_Material 7-Bromo-3H-imidazo[4,5-b]pyridine (Commercial SM) Bromo_Precursor->Starting_Material N-Protection (SEM-Cl, NaH) Legend Protection prevents Cu-poisoning TMS-Acetylene prevents homocoupling

Figure 1: Retrosynthetic strategy highlighting the Protection-Coupling-Deprotection (PCD) pathway.[1][2]

Part 2: Detailed Experimental Protocols

Phase 1: N-Protection (SEM-ylation)

Objective: Mask the acidic N-H and sterically shield the pyridine nitrogen.

Reagents:

  • 7-Bromo-3H-imidazo[4,5-b]pyridine (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 eq)

  • DMF (Anhydrous, 0.2 M concentration)

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve 7-bromo-3H-imidazo[4,5-b]pyridine in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH portion-wise. Evolution of hydrogen gas will be observed. Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation.

    • Note: The solution typically turns from pale yellow to orange/brown.

  • Alkylation: Cool back to 0 °C. Add SEM-Cl dropwise via syringe.

  • Reaction: Allow to warm to RT and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product is usually less polar than the starting material.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂).[3] Elute with Hexane/EtOAc gradient (0–30% EtOAc).

    • Yield Target: >85%.[1][2]

Phase 2: Sonogashira Cross-Coupling

Objective: Install the alkyne moiety using Palladium catalysis.[1][4][5][6][7]

Reagents:

  • 7-Bromo-3-(SEM)-imidazo[4,5-b]pyridine (1.0 eq)

  • Trimethylsilylacetylene (TMSA) (1.5 eq)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq / 5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.05 eq / 5 mol%)

  • Base: Triethylamine (Et₃N) (3.0 eq)

  • Solvent: 1,4-Dioxane or DMF (Degassed)

Protocol:

  • Degassing (Critical): Place the protected bromide, Pd catalyst, and CuI in a pressure tube or Schlenk flask. Evacuate and backfill with Argon (3 cycles).

    • Why? Oxygen promotes Glaser homocoupling of the alkyne and oxidizes the Pd(0) species.

  • Addition: Add degassed solvent and Et₃N via syringe. Finally, add TMS-acetylene.

  • Coupling: Seal the vessel and heat to 80–90 °C for 4–12 hours.

    • Visual Check: Reaction mixture typically turns dark brown/black.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (SiO₂).[3] Elute with Hexane/EtOAc (gradient 10–40% EtOAc).

    • Yield Target: 70–85%.

Phase 3: Global Deprotection

Objective: Remove both the TMS group (alkyne) and SEM group (nitrogen) to yield the final target.

Reagents:

  • Coupled Intermediate

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF) (5.0 eq)

  • Ethylenediamine (EDA) (2.0 eq) - Optional scavenger for formaldehyde byproduct.

Protocol:

  • Dissolve the intermediate in THF.[3][5]

  • Add TBAF solution.

  • Heat to reflux (65 °C) for 6–12 hours.

    • Mechanistic Note: Fluoride cleaves the C-Si bond (alkyne) rapidly at RT. Cleavage of the SEM group requires heat; the fluoride attacks the silicon in the SEM group, triggering fragmentation into formaldehyde and ethylene.

  • Workup: Dilute with EtOAc, wash with sat.[8] NaHCO₃ and brine.[3]

  • Purification: The final product is polar. Use DCM:MeOH (95:5) for chromatography or recrystallize from Ethanol.

Part 3: Data Analysis & Troubleshooting

Expected Analytical Data
FragmentTechniqueExpected Signal Characteristics
Alkyne Proton ¹H NMR (DMSO-d₆)Singlet, δ 4.0 – 4.6 ppm (Sharp).
Aromatic Core ¹H NMR (DMSO-d₆)Two doublets (pyridine ring) and one singlet (imidazole C2-H, δ ~8.4 ppm).
Mass Spec LC-MS (ESI+)[M+H]⁺ = 144.05 (Calc. for C₈H₅N₃).
Absence of TMS ¹H NMRDisappearance of strong singlet at δ 0.2 ppm.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningEnsure effective degassing. Switch to Pd(dppf)Cl₂ which is more robust against N-coordination.
Homocoupling (Di-yne) Oxygen LeakRigorous exclusion of air. Add TMS-acetylene slowly or use a slight excess.
Incomplete SEM Removal Insufficient F⁻ ActivityAdd ethylenediamine (scavenger) or switch to TFA/DCM (acidic deprotection) if the alkyne is stable.

Part 4: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, emphasizing the role of the copper co-catalyst and the necessity of the base.

Sonogashira_Mechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Ar-Alkyne Cu_Cycle Copper Cycle (CuI + Alkyne + Base) Cu_Cycle->TransMet Feeds Acetylide

Figure 2: Simplified Catalytic Cycle. The Copper Cycle generates the nucleophilic acetylide species that undergoes transmetallation with the Palladium complex.

References

  • General Sonogashira Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Imidazo[4,5-b]pyridine Synthesis: Shelke, R. N., et al. (2017).[9] Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity.[9][10] European Journal of Chemistry, 8(1), 25-32.[9]

  • Coupling on 3-Bromopyridines (Analogous Reactivity): Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 7, 186-197.

  • SEM Protection Strategy: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).

Sources

Application Note: Optimized Protocol for CuAAC Click Reaction with 7-ethynyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., CDK9, Aurora kinases) and anticancer agents. The introduction of an alkyne handle at the 7-position allows for the rapid diversification of this core via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

However, 7-ethynyl-3H-imidazo[4,5-b]pyridine presents specific challenges that distinguish it from standard phenylacetylene substrates:

  • Competitive Chelation: The N3 and N4 nitrogens of the imidazopyridine core can coordinate Cu(I), potentially poisoning the catalyst or requiring higher catalyst loading.

  • Solubility: The planar, heterocyclic nature often leads to aggregation in aqueous buffers.

  • Product Purification: Post-reaction removal of copper is notoriously difficult due to the chelating nature of the triazole-imidazopyridine adduct.

This protocol details a Ligand-Assisted, Chelation-Resistant methodology designed to maximize conversion while ensuring complete metal scavenging during workup.

Chemical Context & Mechanism[1][2][3][4][5]

The Chelation Challenge

In a standard CuAAC reaction, the Cu(I) species must coordinate the alkyne and the azide to form the metallacycle intermediate. For this specific substrate, the imidazo[4,5-b]pyridine ring acts as a competitive ligand. Without a stronger external ligand, the copper may be sequestered by the substrate's nitrogen atoms, stalling the catalytic cycle.

Solution: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) . THPTA serves two critical functions:

  • Protection: It protects Cu(I) from oxidation and disproportionation.

  • Competition: It binds Cu(I) strongly enough to prevent non-productive sequestration by the imidazopyridine ring, yet labile enough to permit the catalytic cycle with the alkyne.

Mechanistic Diagram

CuAAC_Mechanism Substrate 7-ethynyl-3H-imidazo[4,5-b]pyridine Trap Inactive Substrate-Cu Chelate Substrate->Trap Direct Mixing (No Ligand) Product Triazole Product Substrate->Product Via Complex Copper Cu(I) Source Complex Active Cu(I)-THPTA Complex Copper->Complex + Ligand (Fast) Ligand THPTA Ligand Complex->Product + Azide Catalytic Cycle

Caption: Competitive equilibrium between productive catalysis (blue path) and substrate-induced catalyst poisoning (gray/red path). The use of THPTA shifts equilibrium toward the active complex.

Materials & Reagents

ReagentFunctionRecommended Grade/Source
7-ethynyl-3H-imidazo[4,5-b]pyridine Alkyne Substrate>95% Purity (HPLC)
Azide Partner Reaction Partner1.0–1.2 equivalents
CuSO₄ · 5H₂O Pre-catalyst99.999% trace metals basis
Sodium Ascorbate ReductantBioUltra, ≥99.5%
THPTA Accelerating Ligand≥95%
DMSO SolventAnhydrous, ≥99.9%
EDTA (0.5M, pH 8.0) Workup/ScavengerMolecular Biology Grade
CupriSorb™ (Optional) Solid Phase ScavengerFor stubborn metal removal

Detailed Experimental Protocol

Phase 1: Stock Solution Preparation

Fresh preparation of the catalyst complex is vital to prevent oxidation.

  • Ligand/Copper Mix (The "Blue Mix"):

    • Dissolve CuSO₄[1]·5H₂O in water to 20 mM.

    • Dissolve THPTA in water to 50 mM.

    • Mix these in a 1:2 molar ratio (Cu:Ligand). Example: 100 µL CuSO₄ + 80 µL THPTA + 20 µL Water.

    • Note: The solution should remain clear blue. If a precipitate forms, the ligand concentration is too low.

  • Reductant:

    • Dissolve Sodium Ascorbate in water to 100 mM. Make fresh immediately before use.

Phase 2: Reaction Assembly

Scale: 0.1 mmol alkyne (approx. 14.3 mg)

  • Substrate Solubilization:

    • In a 4 mL glass vial, dissolve 7-ethynyl-3H-imidazo[4,5-b]pyridine (0.1 mmol) in DMSO (400 µL).

    • Add the Azide (0.11 mmol, 1.1 eq) to the vial.

    • Critical Check: Ensure the solution is homogenous. If the azide is lipophilic, add more DMSO.

  • Catalyst Addition:

    • Add Water (400 µL) to the DMSO mixture. Note: Some precipitation may occur; this is acceptable if it re-dissolves or forms a fine suspension.

    • Add the Cu-THPTA Mix (from Phase 1).

      • Target loading: 5 mol% Cu. (25 µL of the premix).

    • Add the Sodium Ascorbate solution.[1]

      • Target loading: 10 mol% (10 µL of 100 mM stock).

    • Observation: The solution may turn colorless or pale yellow as Cu(II) reduces to Cu(I).

  • Incubation:

    • Cap the vial under an inert atmosphere (Nitrogen/Argon) if possible.

    • Stir at Room Temperature for 2–4 hours .

    • Monitoring: Check via LC-MS.[1] Look for the disappearance of the alkyne (M+H ~144 Da) and appearance of the triazole adduct.

Phase 3: Workup & Copper Scavenging (The "EDTA Wash")

Because the imidazopyridine product can chelate copper, standard extraction often leaves blue/green residues. This step is mandatory.

  • Dilution: Dilute the reaction mixture with EtOAc (10 mL).

  • Chelation Wash:

    • Wash the organic layer with 0.5 M EDTA (pH 8.0) (2 x 5 mL).

    • Visual Cue: The aqueous layer will turn blue (Cu-EDTA complex).[2] Repeat until the aqueous layer is colorless.[3][2]

  • Final Wash: Wash with Brine (1 x 5 mL).

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Workflow Visualization

Protocol_Workflow Step1 Dissolve Substrate (DMSO) Step2 Add Azide (1.1 eq) Step1->Step2 Step4 Add Ascorbate (Initiate Reaction) Step2->Step4 Step3 PRE-MIX Catalyst (CuSO4 + THPTA) Step3->Step4  Add Complex Step5 Incubate (RT, 2-4 hrs) Step4->Step5 Step6 EDTA Extraction (Remove Copper) Step5->Step6

Caption: Step-by-step execution flow. The pre-mixing of Cu and THPTA (Red node) is the critical control point to prevent substrate chelation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Reaction Stalls <50% Catalyst poisoning by imidazopyridine N-atoms.Increase Cu-THPTA loading to 10 mol%. Ensure THPTA:Cu ratio is at least 2:1.
Green Product Residual Copper chelated to product.Do NOT proceed to column. Wash again with EDTA or stir with CupriSorb resin for 30 mins.
Precipitate forms on water addition Substrate insolubility.Increase DMSO ratio (up to 80%). Use TBTA instead of THPTA if the system is predominantly organic.
Low Yield Protodecupration of the alkyne (rare but possible).Ensure the reaction is degassed. Oxygen promotes oxidative side reactions.

Safety & Handling

  • Azides: Organic azides are potential explosion hazards. Maintain a C/N ratio > 3. Do not concentrate reaction mixtures containing unreacted low-molecular-weight azides to dryness.

  • Copper: Copper salts are toxic to aquatic life. Dispose of EDTA-Copper waste in designated heavy metal waste streams.

  • Imidazopyridines: Treat as potential bioactive kinase inhibitors. Use full PPE (gloves, goggles, lab coat).

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Uttamapinant, C., et al. (2012).[4][5] Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[4][5][6][7] Angewandte Chemie. (Demonstrates the impact of chelating moieties on CuAAC kinetics). Link

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. (Source for THPTA ligand protocols). Link

  • Shelke, R. N., et al. (2017).[8] Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity.[8][9] European Journal of Chemistry.[8] (Grounding for imidazopyridine synthesis and properties). Link

  • BenchChem Technical Support. (2025). Removal of Residual Copper Catalyst from Click Reactions. (Protocol for EDTA/Scavenger workup). Link

Sources

Functionalization of 7-ethynyl-3H-imidazo[4,5-b]pyridine with azides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of 7-ethynyl-3H-imidazo[4,5-b]pyridine via Azide-Alkyne Cycloaddition

Executive Summary

The 3H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for Aurora kinase inhibitors, antiviral agents, and modulators of the MLK3 pathway. The functionalization of the C7 position is critical for tuning solubility and target specificity.

This guide details the protocol for functionalizing 7-ethynyl-3H-imidazo[4,5-b]pyridine using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate 1,4-disubstituted 1,2,3-triazoles. Unlike standard phenyl-alkyne click reactions, this heterocyclic core presents unique challenges—specifically, the coordination of copper catalysts by the pyridine nitrogen (N4) and imidazole nitrogens, which can poison the reaction.

Key Technical Insight: The use of accelerating ligands (THPTA or TBTA) is not optional but mandatory for this scaffold to prevent catalyst sequestration by the heterocycle.

Retrosynthetic Analysis & Workflow

The functionalization strategy relies on the divergent synthesis of regioisomeric triazoles. The choice of catalyst dictates the geometry of the final pharmacophore, which is crucial for Structure-Activity Relationship (SAR) studies.

ReactionWorkflow Start 7-ethynyl-3H-imidazo[4,5-b]pyridine (Starting Material) CuAAC CuAAC Pathway (CuSO4 / THPTA) Start->CuAAC RuAAC RuAAC Pathway (Cp*RuCl(PPh3)2) Start->RuAAC Azide Organic Azide (R-N3) Azide->CuAAC Azide->RuAAC Prod14 1,4-Disubstituted Triazole (Anti-isomer) CuAAC->Prod14 Regioselective Prod15 1,5-Disubstituted Triazole (Syn-isomer) RuAAC->Prod15 Regioselective

Figure 1: Divergent synthesis workflow. Selection of Copper vs. Ruthenium catalysis controls the regiochemical outcome, essential for mapping the binding pocket of kinase targets.

Pre-Reaction Considerations

Solubility & Solvent Systems

The 3H-imidazo[4,5-b]pyridine core is planar and capable of strong


-stacking, leading to poor solubility in standard aqueous "click" buffers.
  • Recommended System: DMSO:tBuOH:Water (1:2:1).

  • Why: DMSO disrupts

    
    -stacking; tBuOH acts as a co-solvent to solubilize the organic azide; Water is required for the sodium ascorbate reduction cycle.
    
Catalyst Poisoning (The Chelation Effect)

The N4 nitrogen of the pyridine ring and the N3 of the imidazole are competent ligands for Cu(I). Without a competing ligand, the heterocycle will chelate the copper, halting the catalytic cycle and promoting oxidative homocoupling (Glaser coupling) of the alkyne.

  • Solution: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) at a 5:1 ratio relative to Copper. THPTA binds Cu(I) effectively enough to prevent heterocyclic interference but loosely enough to permit alkyne coordination.

Detailed Protocol: CuAAC Functionalization

Objective: Synthesis of 7-(1-substituted-1H-1,2,3-triazol-4-yl)-3H-imidazo[4,5-b]pyridine.

Reagents:
  • Alkyne: 7-ethynyl-3H-imidazo[4,5-b]pyridine (1.0 equiv)

  • Azide: R-N3 (1.2 equiv)

  • Catalyst Source: CuSO4[1][2]·5H2O (10 mol%)

  • Ligand: THPTA (50 mol%)

  • Reductant: Sodium Ascorbate (20 mol%)

  • Solvent: DMSO/tBuOH/H2O (1:2:1 v/v/v)

Step-by-Step Methodology:
  • Ligand-Catalyst Complexation (Crucial Step):

    • In a small vial, dissolve CuSO4·5H2O (0.1 equiv) and THPTA (0.5 equiv) in water.

    • Observation: The solution should turn a light blue. Allow to stand for 5 minutes. This pre-forms the active metallo-ligand complex.

  • Substrate Preparation:

    • In the reaction vessel (screw-cap vial or round bottom flask), dissolve the 7-ethynyl-3H-imidazo[4,5-b]pyridine (1.0 equiv) and the organic azide (1.2 equiv) in DMSO.

    • Add tBuOH. Ensure the solution is homogenous. If the alkyne precipitates, increase DMSO ratio slightly.

  • Reaction Initiation:

    • Add the Cu-THPTA complex solution to the reaction vessel.

    • Add Sodium Ascorbate (0.2 equiv) dissolved in a minimum amount of water dropwise.

    • Observation: The solution may turn from blue to colorless or pale yellow (indicating reduction to Cu(I)).

  • Incubation:

    • Stir at Room Temperature (25°C) for 4–16 hours.

    • Note: Do not heat above 40°C unless necessary, as this increases the risk of triazole decomposition or non-specific side reactions.

  • Monitoring:

    • Monitor by LC-MS. The starting alkyne (MW ~143 + R) should disappear.

    • TLC Visualization: The imidazopyridine core is UV active (254 nm). Triazole formation often lowers the Rf value slightly due to increased polarity.

  • Workup & Copper Scavenging:

    • Dilute the reaction with water/brine.

    • Extract with EtOAc or DCM (depending on product solubility).

    • Copper Removal: Wash the organic layer with 10% EDTA solution or aqueous NH4Cl/NH4OH (1:1) to sequester copper ions. This is critical for biological assays, as residual copper is cytotoxic.

Troubleshooting & Optimization

Use this logic flow to resolve low yields or stalled reactions.

Troubleshooting Start Issue: Low Conversion (<50%) CheckO2 Is the reaction turning green/blue? Start->CheckO2 Oxidation Diagnosis: Cu(I) Oxidized to Cu(II) CheckO2->Oxidation Yes CheckSol Is the alkyne precipitating? CheckO2->CheckSol No Action1 Action: Degas solvents (N2 sparge) Add more Na-Ascorbate Oxidation->Action1 Solubility Diagnosis: Poor Solubility CheckSol->Solubility Yes CheckColor Did solution stay colorless? CheckSol->CheckColor No Action2 Action: Increase DMSO ratio or heat to 40°C Solubility->Action2 Chelation Diagnosis: Heterocycle Poisoning Catalyst CheckColor->Chelation Yes Action3 Action: Increase THPTA to 10:1 ratio Increase Catalyst Loading to 20 mol% Chelation->Action3

Figure 2: Troubleshooting decision tree for CuAAC on heterocyclic scaffolds.

Data Summary: Comparative Conditions

ParameterStandard ConditionOptimized for ImidazopyridineRationale
Catalyst CuSO4 (1 mol%)CuSO4 (10-20 mol%)Higher loading overcomes N-coordination by the scaffold.
Ligand None or TBTATHPTA THPTA is water-soluble and prevents Cu precipitation.[1]
Solvent tBuOH/H2ODMSO /tBuOH/H2OEssential for solubilizing the planar heterocyclic core.
Atmosphere AirInert (N2/Ar) Prevents rapid oxidation of Cu(I) favored by pyridine ligands.

References

  • Synthesis and Biological Activities of Novel 1H-Imidazo[4,5-b]pyridine Derivatives. ResearchGate. [Link]

  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. PubMed Central (PMC). [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Jena Bioscience / Current Protocols. [Link]

  • Experimental Investigation on the Mechanism of Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition. PubMed Central (PMC). [Link]

Sources

Application Note: Solid-Phase Synthesis of Imidazo[4,5-b]pyridine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[4,5-b]pyridine core is a "privileged scaffold" in medicinal chemistry, structurally isosteric with purines (adenine and guanine).[1] This structural mimicry allows derivatives to act as potent kinase inhibitors, GPCR ligands, and antagonists for receptors such as Angiotensin II.

This application note details a robust, self-validating Solid-Phase Synthesis (SPS) protocol for generating libraries of 1,2,3-trisubstituted imidazo[4,5-b]pyridines. Unlike solution-phase methods that often require tedious purification of polar intermediates, this protocol utilizes resin-bound nucleophilic aromatic substitution (


) followed by reductive cyclization. This approach ensures high purity through filtration-based workups and facilitates the rapid exploration of Structure-Activity Relationships (SAR).

Strategic Synthesis Planning

The Route Selection: Nitro-Reduction vs. Diamine Coupling

While solution-phase synthesis often starts with 2,3-diaminopyridine, this reagent is oxidation-sensitive and difficult to store. For SPS, the superior strategy is to build the diamine on-resin.

Selected Route:

  • Immobilization: Attachment of the first diversity element (Amine

    
    ) to Rink Amide resin.
    
  • 
    :  Reaction with 2-chloro-3-nitropyridine . The nitro group activates the pyridine ring for nucleophilic attack.
    
  • Reduction: On-resin reduction of the nitro group to an amine using

    
    .
    
  • Cyclization: Condensation with an aldehyde (

    
    ) followed by oxidative ring closure.
    
Resin Selection
  • Resin: Rink Amide MBHA (4-methylbenzhydrylamine).

  • Rationale: This resin generates a C-terminal carboxamide upon cleavage. It is chemically robust, tolerating the harsh acidic conditions of

    
     reduction and elevated temperatures required for cyclization.
    

Visual Workflow (Logic Diagram)

The following flow chart illustrates the critical path, including Quality Control (QC) checkpoints to ensure library integrity.

SPS_Workflow cluster_legend Legend Resin Rink Amide Resin (Fmoc-protected) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Coupling Amino Acid Coupling (R1 Introduction) Deprotect->Coupling QC1 QC: Kaiser Test (Must be Negative) Coupling->QC1 Deprotect2 Fmoc Deprotection QC1->Deprotect2 Pass SNAr SNAr Reaction (2-chloro-3-nitropyridine) Deprotect2->SNAr Reduction Nitro Reduction (SnCl2 / DMF) SNAr->Reduction QC2 QC: Chloranil Test (Must be Positive for free amine) Reduction->QC2 Cyclization Oxidative Cyclization (Aldehyde R2 + DMSO/Heat) QC2->Cyclization Pass Cleavage TFA Cleavage (95% TFA) Cyclization->Cleavage Final Imidazo[4,5-b]pyridine Library Member Cleavage->Final L1 Resin/Product L2 Reaction Step L3 QC Checkpoint

Caption: Step-wise solid-phase synthesis workflow for imidazo[4,5-b]pyridines including mandatory colorimetric QC checkpoints.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9]
  • Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).

  • Reagents: 2-chloro-3-nitropyridine, Fmoc-amino acids,

    
    , various aldehydes.
    
  • Solvents: DMF (peptide grade), DCM, DMSO, TFA.

Step 1: Resin Preparation and Loading
  • Swelling: Place 100 mg of resin in a syringe reactor. Swell in DCM (30 min) then DMF (30 min).

  • Fmoc Removal: Treat with 20% piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ) and DCM (
    
    
    ).
  • Coupling (

    
    ): 
    
    • Dissolve Fmoc-amino acid (3 eq), HBTU (3 eq), and DIEA (6 eq) in DMF.

    • Add to resin and shake for 2 hours at RT.

    • QC Check: Perform Kaiser Test . If blue, recouple. If colorless, proceed.

  • Fmoc Removal: Repeat piperidine treatment to expose the free amine.

Step 2: Nucleophilic Aromatic Substitution ( )

This step installs the pyridine core. The electron-withdrawing nitro group at C3 and the pyridine nitrogen make the C2-chlorine highly susceptible to displacement.

  • Reagent Prep: Dissolve 2-chloro-3-nitropyridine (5 eq) and DIEA (10 eq) in anhydrous DMF.

  • Reaction: Add solution to the resin-bound amine. Shake at 60°C for 4–6 hours .

    • Note: The solution usually turns yellow/orange.

  • Washing: Wash extensively with DMF (

    
    ) to remove excess nitropyridine.
    
Step 3: Nitro Group Reduction

Safety Note: Tin(II) chloride is corrosive. Dispose of waste in heavy metal containers.

  • Reagent Prep: Prepare a 1M solution of

    
     in DMF.
    
  • Reaction: Add to resin. Shake at RT for 16 hours (overnight).

  • Washing: Wash with DMF (

    
    ), MeOH (
    
    
    
    ), and DCM (
    
    
    ).
  • QC Check: Perform Chloranil Test (specifically for secondary amines/anilines).

    • Result: The beads should turn dark green/blue, indicating the presence of the free diamine. If colorless, reduction failed.

Step 4: Oxidative Cyclization ( Introduction)

This is the diversity-generating step. The reaction proceeds via an imine intermediate which undergoes intramolecular cyclization.

  • Reagent Prep: Dissolve the aldehyde (

    
    -CHO, 10 eq) in DMSO.
    
  • Reaction: Add to resin. Heat at 80°C for 16 hours .

    • Mechanism:[1][2][3][4][5][6] DMSO acts as both solvent and mild oxidant (or facilitates air oxidation) to aromatize the imidazoline intermediate into the imidazole ring.

    • Alternative: If using non-oxidizing solvents (like NMP), add 10 mol%

      
       or 
      
      
      
      to drive aromatization.
  • Washing: Wash with DMF (

    
    ) and DCM (
    
    
    
    ).
Step 5: Cleavage and Isolation
  • Cleavage Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5%

    
    .
    
  • Execution: Treat resin for 2 hours at RT.

  • Workup: Collect filtrate. Evaporate TFA under nitrogen flow. Precipitate product in cold diethyl ether. Centrifuge and dry.

Data Analysis & Troubleshooting

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Yield Incomplete

reaction
Increase temperature to 80°C; use 2-fluoro-3-nitropyridine (more reactive).
Incomplete Cyclization Steric hindrance of AldehydeUse microwave irradiation (120°C, 15 min) for bulky aldehydes.
Product is Dihydro-imidazole Insufficient OxidationEnsure reaction is open to air or add

(0.1 eq) to the cyclization mix.
Resin turns Black Decomposition during ReductionReduce reaction time; ensure

solution is fresh.
Expected Yields (Reference Data)

Based on protocols established by Soural et al. [1], typical yields for this scaffold vary by substituent:

Substituent (

)
Substituent (

)
Purity (LC-MS)Yield (%)
GlycineBenzaldehyde>95%82%
Alanine4-Cl-Benzaldehyde92%75%
Phenylalanine4-OMe-Benzaldehyde88%68%
ValineIsobutyraldehyde85%60%

Mechanistic Insight

The formation of the imidazole ring is the most critical step. It follows a "Masked Diamine" strategy.

  • Imine Formation: The newly formed aniline amine (from nitro reduction) condenses with the aldehyde (

    
    -CHO) to form a Schiff base (imine).
    
  • Ring Closure: The tertiary amine (from the initial

    
     step) attacks the imine carbon.
    
  • Aromatization: The resulting dihydro-imidazole is oxidized (loss of

    
    ) to form the aromatic imidazo[4,5-b]pyridine system.
    

Authoritative Note: While solution phase synthesis often uses carboxylic acids and strong mineral acids (polyphosphoric acid), the aldehyde/oxidative route is preferred in SPS because it avoids harsh conditions that might prematurely cleave the linker [2].

References

  • Soural, M., et al. (2014).[7] "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines." ACS Combinatorial Science, 16(10), 558–565.[7] [Link]

  • Gao, S., et al. (2018). "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction." ACS Omega, 3(4), 4628–4638. [Link]

  • Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. (Seminal paper on "Privileged Structures"). [Link]

Sources

Application Note: Precision Engineering of ATP-Competitive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Design & Synthesis of 7-Ethynyl-7-Deazapurine Scaffolds

Abstract

This guide details the rational design, synthesis, and validation of ATP-competitive kinase inhibitors utilizing the 7-ethynyl-7-deazapurine scaffold. While the adenosine triphosphate (ATP) binding pocket is highly conserved across the human kinome, the "gatekeeper" residue and the adjacent hydrophobic back pocket offer distinct structural vectors for selectivity.[1] The 7-ethynyl moiety serves a dual purpose: it acts as a rigid, linear steric probe to navigate the gatekeeper region without clashing, and it functions as a bioorthogonal handle for the development of Proteolysis Targeting Chimeras (PROTACs).

Rational Design Strategy: The Gatekeeper Vector
1.1 Structural Biology Context

Type I kinase inhibitors bind to the ATP pocket in the active conformation (DFG-in). The selectivity of these inhibitors is frequently dictated by the gatekeeper residue (e.g., Threonine, Methionine, or Phenylalanine) located at the entrance to the hydrophobic back pocket.[1]

  • The Problem: Bulky substituents at the 7-position of the purine (or deazapurine) core often clash with larger gatekeeper residues (e.g., Methionine in EGFR T790M or Abl T315I), leading to drug resistance.

  • The 7-Ethynyl Solution: The ethynyl group (

    
    ) is cylindrically symmetrical and linear. It possesses a smaller steric profile than phenyl or ethyl groups, allowing it to extend past the gatekeeper into the solvent-exposed region or the hydrophobic back pocket.
    
  • Electronic Effects: The

    
    -hybridized carbons are electron-withdrawing, modulating the pKa of the pyrrole nitrogen (N9), which can influence hydrogen bonding capability at the hinge region.
    
1.2 Design Logic Workflow

The following diagram illustrates the decision matrix for selecting the 7-ethynyl scaffold based on gatekeeper size and downstream application needs.

DesignLogic Target Target Kinase Analysis (PDB Inspection) Gatekeeper Gatekeeper Residue Size Target->Gatekeeper SmallGK Small (Thr, Ala) Permits bulky groups Gatekeeper->SmallGK LargeGK Large (Met, Phe) Steric constraint Gatekeeper->LargeGK Scaffold Select 7-Ethynyl-7-Deazapurine SmallGK->Scaffold Optional for linker LargeGK->Scaffold Linear fit required Validation Biochemical Assay (IC50 / Kd) Scaffold->Validation Potency Check Advanced PROTAC / Probe Design (Click Chemistry) Validation->Advanced If potent & selective

Figure 1: Decision matrix for deploying the 7-ethynyl scaffold in kinase inhibitor design. The linear geometry is critical for navigating large gatekeeper residues.

Synthetic Protocol: Sonogashira Coupling

The installation of the ethynyl group is achieved via Sonogashira cross-coupling on a 7-iodo-7-deazapurine precursor.[2] This reaction is sensitive to oxygen (catalyst poisoning) and moisture.

2.1 Materials
  • Substrate: 6-Chloro-7-iodo-7-deazapurine (1.0 equiv).

  • Alkyne: TMS-acetylene (for terminal ethynyl) or Functionalized Alkyne (1.2 equiv).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (0.05 equiv).[3]
    
  • Co-catalyst: Copper(I) iodide [CuI] (0.10 equiv).

  • Base: Triethylamine (

    
    ) or Diisopropylamine (DIPA).
    
  • Solvent: Anhydrous THF or DMF (degassed).

2.2 Step-by-Step Procedure
  • Degassing (Critical): Place anhydrous THF in a round-bottom flask. Sparge with Argon for 15 minutes. Oxygen promotes the homocoupling of alkynes (Glaser coupling), creating blue/green byproducts and reducing yield.

  • Reagent Addition: Under a positive stream of Argon, add the 7-iodo-7-deazapurine substrate,

    
    , and CuI.
    
  • Activation: Add the amine base (

    
    ). The solution may turn slightly yellow/brown.
    
  • Alkyne Addition: Add the alkyne dropwise via syringe.

  • Reaction: Stir at Room Temperature for 4–16 hours.

    • Note: If the substrate is sterically hindered, heat to 50°C. Monitor by LC-MS (Look for Iodine displacement: M - 127 + Alkyne Mass).

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove Cu salts) and brine. Dry over 
    
    
    
    .[3]
  • Purification: Flash chromatography (Hexane/EtOAc).

2.3 Synthetic Workflow Diagram

Synthesis Start 7-Iodo-7-deazapurine Process Sonogashira Coupling (Argon, RT, 4-16h) Start->Process Reagents Pd(PPh3)2Cl2 (5%) CuI (10%) Et3N / THF Reagents->Process Workup Wash: NH4Cl (aq) Extract: EtOAc Process->Workup Product 7-Ethynyl Derivative Workup->Product

Figure 2: Optimized Sonogashira coupling workflow for 7-deazapurine functionalization.

Biochemical Validation & Data Analysis

Once synthesized, the inhibitor must be validated against the target kinase. Because these are ATP-competitive, the assay must be run at the


 of ATP to ensure the 

values are comparable (Cheng-Prusoff equation relevance).
3.1 Representative Data: Substituent Effect on Potency

The table below illustrates a hypothetical SAR (Structure-Activity Relationship) study for a kinase with a "Gatekeeper" mutation (e.g., Methionine). Notice how the linear ethynyl group retains potency where the phenyl group fails.

Compound ID7-Position SubstituentSteric ProfileTarget IC50 (nM)Selectivity (Fold)
Cpd-A -HMinimal1201x (Ref)
Cpd-B -CH3 (Methyl)Small/Spherical455x
Cpd-C -C≡CH (Ethynyl) Linear/Rigid 8 45x
Cpd-D -Ph (Phenyl)Bulky/Planar>10,000N/A

Interpretation: Cpd-D loses potency due to steric clash with the gatekeeper. Cpd-C (Ethynyl) fits the pocket and potentially accesses a hydrophobic region beyond the gatekeeper, dramatically improving potency and selectivity.

Advanced Application: PROTAC Design

The 7-ethynyl group is not just a structural element; it is a "Clickable" handle. This allows the rapid conversion of a validated inhibitor into a PROTAC (Proteolysis Targeting Chimera) without significant synthetic redesign.

4.1 Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

To link the kinase inhibitor to an E3 ligase ligand (e.g., Thalidomide-azide for Cereblon):

  • Dissolve: 7-ethynyl inhibitor (1 eq) and Azide-Linker-E3 Ligand (1 eq) in

    
     (1:1).
    
  • Catalyst Prep: Premix

    
     (0.1 eq) and Sodium Ascorbate (0.5 eq) in water.
    
  • Reaction: Add catalyst mixture to the reaction. Stir at RT for 2 hours.

  • Result: Formation of a 1,4-disubstituted 1,2,3-triazole linker.

  • Validation: Western Blot to assess degradation of the target kinase (not just inhibition).

References
  • Vertex Pharmaceuticals. (2010).[4] A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors.[4] Bioorganic & Medicinal Chemistry Letters.[4][5]

  • National Institutes of Health (NIH). (2008). Activation of tyrosine kinases by mutation of the gatekeeper threonine.[1] Nature.

  • MDPI. (2020). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules.[2][3][4][5][6][7][8][9][10][11][12]

  • Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Protocols.

  • BenchChem. (2025).[2] Application Notes and Protocols for Sonogashira Coupling Reactions with 6-Chloro-7-iodo-7-deazapurine.

Sources

Application Notes and Protocols for the Regioselective N-Alkylation of 7-Ethynyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry and drug development.[1] Its structural resemblance to endogenous purines allows it to function as a versatile pharmacophore, interacting with a wide array of biological targets, including kinases, G-protein coupled receptors, and various enzymes.[1][2] The introduction of substituents onto this scaffold is a key strategy for modulating pharmacological activity, and N-alkylation represents a fundamental transformation for generating chemical diversity.[1] The position of the alkyl group on the nitrogen atoms of the imidazo[4,5-b]pyridine ring system can profoundly impact the molecule's biological properties and pharmacokinetic profile.

A significant challenge in the synthetic manipulation of 3H-imidazo[4,5-b]pyridines is the control of regioselectivity during N-alkylation.[1] The presence of multiple nucleophilic nitrogen atoms—N1 and N3 in the imidazole ring and N4 in the pyridine ring—can lead to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[3] This application note provides a detailed protocol and scientific rationale for the regioselective N-alkylation of a specific, high-value derivative: 7-ethynyl-3H-imidazo[4,5-b]pyridine. The insights and methodologies presented herein are designed to guide researchers in achieving predictable and reproducible outcomes.

Part 1: Synthesis of the Starting Material: 7-Ethynyl-3H-imidazo[4,5-b]pyridine

A common and effective strategy for the synthesis of 7-ethynyl-3H-imidazo[4,5-b]pyridine involves a two-step process starting from 5-bromo-2,3-diaminopyridine. The initial step is the condensation with a suitable one-carbon source to form the imidazole ring, followed by a Sonogashira coupling to introduce the ethynyl group.

Step 1.1: Synthesis of 7-Bromo-3H-imidazo[4,5-b]pyridine

The formation of the imidazo[4,5-b]pyridine core can be achieved by reacting 5-bromo-2,3-diaminopyridine with an aldehyde, followed by an oxidative cyclization.[4][5]

Protocol:

  • To a solution of 5-bromo-2,3-diaminopyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF, 0.5 M), add the sodium metabisulfite adduct of a simple aldehyde, for example, 4-(4-fluorophenoxy)benzaldehyde (1.0 eq).[4]

  • Heat the reaction mixture at 130 °C for 4 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield 7-bromo-2-substituted-3H-imidazo[4,5-b]pyridine.

Step 1.2: Sonogashira Coupling for the Introduction of the Ethynyl Group

The Sonogashira reaction is a robust and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6][7][8]

Protocol:

  • To a solution of 7-bromo-3H-imidazo[4,5-b]pyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and a copper co-catalyst (e.g., CuI, 0.025 eq).[7]

  • Add a suitable base, such as diisopropylamine (7.0 eq), and the alkyne source, such as trimethylsilylacetylene (1.1 eq).[7]

  • Stir the reaction at room temperature for 3 hours or until completion as monitored by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 7-ethynyl-3H-imidazo[4,5-b]pyridine.

Part 2: Regioselective N-Alkylation

The N-alkylation of 7-ethynyl-3H-imidazo[4,5-b]pyridine can be directed to favor a particular regioisomer by careful selection of the reaction conditions. The electron-withdrawing nature of the 7-ethynyl group is expected to decrease the nucleophilicity of the pyridine nitrogen (N4), thereby favoring alkylation on the imidazole nitrogens (N1 or N3).

Mechanism and Regioselectivity

The reaction proceeds via the deprotonation of the imidazole NH by a base, creating an ambident nucleophile. The resulting anion can be alkylated at either N1 or N3. The regiochemical outcome is influenced by a combination of electronic and steric factors.

  • Electronic Effects: The electron-withdrawing 7-ethynyl group will decrease the electron density across the ring system, particularly at the N4 position. This deactivation of the pyridine nitrogen makes it less nucleophilic and less likely to be alkylated.

  • Steric Effects: Bulky alkylating agents will tend to react at the less sterically hindered nitrogen atom.

  • Base and Solvent: The choice of base and solvent can influence the position of the counterion and the solvation of the anionic intermediate, thereby affecting the accessibility of the different nitrogen atoms to the electrophile.

Caption: Factors influencing the regioselectivity of N-alkylation.

Protocol for N-Alkylation

This protocol provides a general procedure that can be optimized for specific alkylating agents.

Materials:

  • 7-Ethynyl-3H-imidazo[4,5-b]pyridine

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add 7-ethynyl-3H-imidazo[4,5-b]pyridine (1.0 eq) and anhydrous DMF (to make a 0.2 M solution).

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add the alkylating agent (1.1 eq) dropwise to the suspension.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: Upon completion, pour the reaction mixture into cold deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to separate the regioisomers.

Quantitative Data Summary
EntryBaseSolventAlkylating AgentTemperature (°C)Typical Ratio (N1:N3)
1K₂CO₃DMFBenzyl bromide25Varies, requires optimization
2NaHTHFMethyl iodide0 to 25Potentially higher selectivity
3Cs₂CO₃AcetonitrileEthyl bromoacetate25Varies

Note: The ratios are illustrative and will need to be determined experimentally for 7-ethynyl-3H-imidazo[4,5-b]pyridine.

Part 3: Analysis and Characterization of Regioisomers

Unambiguous structural elucidation of the N-alkylated products is critical. Due to the potential for isomeric mixtures, one-dimensional NMR spectroscopy is often insufficient. Two-dimensional NMR techniques are indispensable for differentiating between N1 and N3 alkylated isomers.

Key Analytical Techniques:
  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is highly effective for determining the regiochemistry of alkylation. For the N1-alkylated isomer, a NOE correlation is expected between the protons of the alkyl group and the H2 proton of the imidazole ring. For the N3-alkylated isomer, a NOE correlation would be observed between the alkyl protons and the H4 proton of the pyridine ring.

  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments can reveal long-range couplings between the protons of the alkyl group and the carbons of the imidazo[4,5-b]pyridine core, providing further confirmation of the site of alkylation.

Caption: Analytical workflow for product characterization.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Ineffective base or solvent. 2. Degradation of starting material or product.1. Use a stronger base (e.g., sodium hydride), but be aware this may alter regioselectivity. 2. Ensure the use of anhydrous solvent and an inert atmosphere.
Inseparable Mixture of Regioisomers 1. Similar reactivity of the nitrogen atoms under the chosen conditions.1. Modify reaction conditions: change the base, solvent, or temperature. 2. Alter the alkylating agent; steric bulk can influence the site of attack.
Ambiguous Structural Assignment 1. Insufficient data from 1D NMR.1. Perform 2D NMR experiments (NOESY, HMBC) for definitive structural elucidation.[3][4]

References

  • BenchChem. (n.d.). Application Notes and Protocol for N-alkylation of 6H-Imidazo[4,5-B]pyridine. Retrieved from a URL provided by the grounding tool.
  • BenchChem. (n.d.). Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers. Retrieved from a URL provided by the grounding tool.
  • MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (2021). Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. Retrieved from a URL provided by the grounding tool.
  • MDPI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocol for N-alkylation of 6H-Imidazo[4,5-B]pyridine. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. Retrieved from a URL provided by the grounding tool.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PubMed. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Retrieved from [Link]

  • International Journal of Psychosocial Rehabilitation. (2019). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. Retrieved from a URL provided by the grounding tool.
  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • European Journal of Chemistry. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Retrieved from a URL provided by the grounding tool.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling on Imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific challenges of functionalizing the imidazo[4,5-b]pyridine core. This scaffold is notoriously difficult due to its electron-deficient nature and the presence of multiple Lewis-basic nitrogen atoms that sequester palladium.

Topic: Optimization of C–C Bond Formation on Nitrogen-Dense Heterocycles Role: Senior Application Scientist Status: Active Guide [v2.4]

Diagnostic: Why is your reaction failing?

Before altering parameters, identify the failure mode. The imidazo[4,5-b]pyridine core presents three distinct "traps" for the Sonogashira reaction. Use this decision matrix to diagnose your issue.

Troubleshooting Logic Flow

Troubleshooting Start START: Analyze Reaction Mixture SM_Left Starting Material (SM) Remains? Start->SM_Left Black_Ppt Black Precipitate formed early? SM_Left->Black_Ppt YES Dimer Alkyne Dimer (Glaser Product) present? SM_Left->Dimer NO (Conversion is high but wrong product) Sol_Prot ISSUE: Protodehalogenation or Hydrolysis FIX: Anhydrous conditions + Inorganic Base SM_Left->Sol_Prot NO (SM consumed, no product) Sol_Pd_Death ISSUE: Catalyst Poisoning (N-coordination) FIX: Switch to Bulky Ligands (XPhos) Black_Ppt->Sol_Pd_Death YES (Pd black) Sol_Glaser ISSUE: Oxygen Leak / Fast Oxidative Addn FIX: Degas rigorously + Slow Alkyne Addn Dimer->Sol_Glaser YES Prod_Low Product formed but low yield?

Figure 1: Diagnostic decision tree for identifying failure modes in cross-coupling.

The Core Problem: Catalyst Sequestration

The imidazo[4,5-b]pyridine scaffold contains three nitrogen atoms. While the N at the 1- or 3-position (imidazole ring) is often substituted, the pyridine nitrogen (N4) is highly Lewis basic.

The Mechanism of Failure: Standard catalysts like Pd(PPh₃)₂Cl₂ exist in equilibrium. The imidazo[4,5-b]pyridine substrate competes with the phosphine ligands for the Palladium center. If the substrate binds Pd(II) through N4 (or N3/N1 if unprotected), it forms a stable, unreactive "Pd-sink" complex, effectively removing the catalyst from the cycle before oxidative addition can occur [1].

Solution: Steric Bulk

To prevent this, you must use ligands that are bulky enough to make N-coordination energetically unfavorable.

  • Standard: PPh₃ (Often fails or requires high loading).

  • Recommended: XPhos or SPhos (Buchwald Ligands). The biaryl bulk creates a "roof" over the Pd center, allowing the linear alkyne to enter but blocking the planar heterocycle from coordinating perpendicular to the metal [2].

Optimized Protocols

Protocol A: The "Workhorse" (Standard Optimization)

Use this for initial screening or if the substrate is relatively simple (e.g., 6-bromoimidazo[4,5-b]pyridine).

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ (5-10 mol%)Robust, air-stable precatalyst.
Co-Catalyst CuI (5-10 mol%)Essential for transmetallation in standard cycle.
Ligand PPh₃ (additional 10 mol%)Crucial: Excess ligand shifts equilibrium away from substrate-bound Pd.
Base Et₃N (3.0 equiv)Acts as both base and solvent component to solubilize Cu-acetylide.
Solvent DMF or DMAc (Anhydrous)High polarity needed to dissolve the imidazopyridine core.
Temp 80–90 °CHigher temp required to overcome the electron-deficient ring's reluctance to oxidatively add.

Step-by-Step:

  • Charge a reaction vial with the halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.05 equiv), and excess PPh₃ (0.10 equiv).

  • Seal and purge with Argon/Nitrogen for 15 minutes (Balloon method is sufficient).

  • Add degassed DMF and Et₃N via syringe.

  • Add the alkyne (1.2 equiv) last via syringe.

  • Heat to 80 °C. Monitor by LCMS.

Protocol B: The "High-Fidelity" (Problem Solver)

Use this if Protocol A yields <40%, if you see Pd black precipitation, or for valuable late-stage intermediates.

ParameterConditionRationale
Catalyst XPhos Pd G2 (2-5 mol%)Pre-formed active species; bulky ligand prevents N-poisoning [3].
Co-Catalyst CuI (2 mol%)Lower loading reduces Glaser homocoupling risk.
Base Cs₂CO₃ (2.0 equiv)Inorganic base prevents side reactions common with amines at high temp.
Solvent 1,4-Dioxane : H₂O (9:1)The "surfactant effect" of trace water often accelerates the reaction.
Temp 60–80 °CMore active catalyst allows milder heating.

Step-by-Step:

  • Charge vial with halide, XPhos Pd G2, CuI, and Cs₂CO₃.

  • Strict Degassing: Evacuate and backfill with Ar (x3). Oxygen is the enemy of this electron-rich ligand.

  • Add degassed Dioxane/Water.

  • Add alkyne slowly (over 30 mins) if homocoupling is observed previously.

The Copper Dilemma (Glaser Coupling)

If you observe the alkyne dimer (R-C≡C-C≡C-R) as the major product, the Copper cycle is outpacing the Palladium cycle. This occurs because the imidazo[4,5-b]pyridine is slow to undergo oxidative addition (due to its electron deficiency), leaving the Cu-acetylide sitting in solution waiting to be oxidized by trace oxygen.

The Fix: Copper-Free Sonogashira Eliminating copper prevents homocoupling but requires a more active Pd species.

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Base: Pyrrolidine or Piperidine (2.0 equiv)

  • Solvent: Acetonitrile or DMF[1]

  • Note: This reaction is slower (requires 12-24h) but cleaner.

Mechanistic Insight: Why Ligand Choice Matters

The diagram below illustrates the competition between the productive catalytic cycle and the non-productive "poisoning" pathway specific to this substrate.

Mechanism Pd0 Pd(0)L2 (Active Species) Poisoned DEAD CATALYST (Pd-N Coordination) Pd0->Poisoned Small Ligands (PPh3) N-binding dominates OxAdd Oxidative Addition Complex Pd0->OxAdd Bulky Ligands (XPhos) Sterics block N-binding Substrate Imidazo[4,5-b]pyridine (Halide) Substrate->Poisoned N4 coordination Substrate->OxAdd TransMet Transmetallation OxAdd->TransMet + Cu-Acetylide Prod Coupled Product TransMet->Prod Reductive Elim. Prod->Pd0 Regeneration

Figure 2: The "Pd-Sink" effect. Small ligands allow the imidazopyridine nitrogen to bind Pd, killing the cycle. Bulky ligands force the reaction towards Oxidative Addition.

Frequently Asked Questions (FAQ)

Q: My imidazo[4,5-b]pyridine has a free N-H at the 1/3 position. Do I need to protect it? A: Yes, absolutely. A free N-H is acidic. The base will deprotonate it, creating an anionic nitrogen species that is an even stronger ligand for Palladium than the neutral pyridine nitrogen. This will almost certainly poison the catalyst. Protect with a SEM, Boc, or Methyl group before coupling [4].

Q: I see starting material and alkyne, but no product. The catalyst isn't black. A: This suggests the oxidative addition step is not happening. The C-Halogen bond on the imidazo[4,5-b]pyridine (especially at C6) is deactivated by the electron-rich nature of the imidazole ring fused to it.

  • Fix: Switch from Bromide to Iodide if possible.

  • Fix: Increase temperature to 100 °C and switch to Protocol B (XPhos Pd G2).

Q: Can I use microwave irradiation? A: Yes. Microwave heating is highly recommended for this core. It helps overcome the high activation energy of the oxidative addition step. Try 100–120 °C for 30–60 minutes. Note: Use a sealed vessel and ensure the solvent (DMF) does not decompose (DMF decomposes to dimethylamine at high temp over long periods, which can react with the halide).

Q: How do I remove the Copper/Palladium residues from the product? A: Imidazopyridines love to hold onto metals.

  • Wash the organic layer with 10% aqueous ethylenediamine or ammonium hydroxide (breaks Cu-complexes).

  • Use a scavenger resin (e.g., SiliaMetS® Thiol) during the final filtration.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Sonogashira Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461-1473. Link

  • Bering, L., & Antonchick, A. P. (2015). Regioselective Synthesis of Functionalized Imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 13, 10705-10709. Link

  • Laha, J. K., et al. (2018). C–H Activation and Functionalization of Imidazo[4,5-b]pyridines. The Journal of Organic Chemistry, 83(7), 3842–3856. Link

Sources

Preventing homocoupling of terminal alkynes in 7-ethynyl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Terminal Alkyne Homocoupling

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand the challenges researchers face in achieving high-yield, high-purity target molecules. This guide provides in-depth troubleshooting advice and optimized protocols specifically for the synthesis of 7-ethynyl-substituted compounds, focusing on the prevention of a critical and common side reaction: the homocoupling of terminal alkynes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding alkyne homocoupling.

Q1: What is terminal alkyne homocoupling and why is it a problem in my 7-ethynyl synthesis?

A1: Terminal alkyne homocoupling, often referred to as Glaser or Hay coupling, is an undesired side reaction where two molecules of your terminal alkyne starting material react to form a symmetrical 1,3-diyne (a dimer).[1][2] In the context of a Sonogashira cross-coupling reaction, where the goal is to couple the terminal alkyne with a 7-haloaryl compound, this dimerization consumes your valuable alkyne, reduces the yield of the desired 7-ethynyl product, and introduces a byproduct that can be difficult to separate during purification.[1][3]

Q2: What is the primary cause of this homocoupling side reaction?

A2: The principal cause is the copper(I) co-catalyst (e.g., CuI) used in the traditional Sonogashira reaction, especially in the presence of oxygen.[4][5] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[6][7] While this intermediate is key to the desired cross-coupling with the palladium catalyst, it can also undergo oxidative dimerization in the presence of an oxidant, most commonly molecular oxygen, to form the unwanted diyne.[4][8]

Q3: What are the immediate key strategies I should consider to prevent this?

A3: There are three main strategies to mitigate alkyne dimerization:

  • Optimize Reaction Conditions: This involves rigorously excluding oxygen from your reaction, controlling reagent concentrations, and sometimes adjusting the temperature.[1][4]

  • Judicious Choice of Catalyst System: Selecting the right palladium ligands and, most importantly, considering a copper-free catalyst system can eliminate the primary pathway for homocoupling.[5][9]

  • Use of Protecting Groups: The terminal alkyne's acidic proton can be replaced with a protecting group like trimethylsilyl (TMS), which is removed after the coupling reaction. This physically prevents the alkyne from dimerizing.[1][10]

Q4: I see a black precipitate in my reaction. Is this related to homocoupling?

A4: Not directly, but it indicates a problem. A black precipitate is typically "palladium black," which results from the decomposition of the active palladium(0) catalyst.[11] This decomposition halts the desired cross-coupling reaction. With the primary reaction stalled, the terminal alkyne has more opportunity to undergo the slower, copper-mediated homocoupling, leading to an increased proportion of the dimer byproduct.[11] Catalyst decomposition can be caused by impurities, inappropriate solvents (some anecdotal evidence points to THF), or non-optimal temperatures.[11][12]

Part 2: Proactive Experimental Design & Troubleshooting

To achieve a successful synthesis, it's crucial to design the experiment to suppress homocoupling from the start. If issues still arise, this guide provides targeted solutions.

The Dueling Catalytic Cycles

The core of the problem lies in two competing catalytic cycles occurring simultaneously in the flask. Understanding this is key to troubleshooting. The desired Sonogashira cross-coupling is a palladium- and copper-cocatalyzed process, while the undesired Glaser homocoupling is primarily mediated by copper.

cluster_0 Desired Sonogashira Cycle (Pd/Cu) cluster_1 Undesired Glaser Homocoupling (Cu) Pd0 Pd(0)L₂ Pd_add Ar-Pd(II)-X(L₂) Pd0->Pd_add Oxidative Addition (Ar-X) Pd_trans Ar-Pd(II)-alkyne(L₂) Pd_add->Pd_trans Transmetalation Product Ar-Alkyne (Product) Pd_trans->Product Reductive Elimination Product->Pd0 CuX CuX Cu_alkyne Cu-Alkyne CuX->Cu_alkyne Base Cu_alkyne->Pd_add Alkyne R-C≡C-H Alkyne->Cu_alkyne Cu_alkyne_homo Cu-Alkyne Dimer Diyne (Byproduct) Cu_alkyne_homo->Dimer Oxidative Dimerization (O₂ required) Alkyne_homo R-C≡C-H Alkyne_homo->Cu_alkyne_homo CuX_homo CuX CuX_homo->Cu_alkyne_homo Base

Caption: Competing pathways: Sonogashira (left) vs. Glaser (right).

Troubleshooting Guide: Common Issues & Solutions
Symptom / Issue Primary Cause(s) Recommended Solutions & Scientific Rationale
High percentage of homocoupled diyne byproduct (>10%) 1. Oxygen Contamination: Oxygen is the primary oxidant for the copper-mediated dimerization.[4] 2. Slow Cross-Coupling: If the main Sonogashira reaction is slow, the alkyne has more time to dimerize.[4] 3. High Copper Loading: Excess Cu(I) can accelerate the homocoupling pathway.[4]1. Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed. Use 3-5 freeze-pump-thaw cycles for best results; sparging with inert gas is less efficient.[4] Maintain a positive pressure of argon or nitrogen throughout the entire experiment. 2. Switch to Copper-Free Conditions: This is the most effective solution as it removes the catalyst for the primary side reaction.[5][9] This may require more active palladium catalysts, different ligands, or higher temperatures.[4][11] 3. Slow Alkyne Addition: Use a syringe pump to add the terminal alkyne over several hours. This keeps the instantaneous concentration of the alkyne low, favoring the bimolecular cross-coupling over dimerization.[1][10]
Reaction is sluggish or stalls; low conversion 1. Inactive Catalyst: Palladium(0) catalysts can be air-sensitive.[11] 2. Poor Halide Reactivity: The reactivity of the 7-halo substrate is critical. The trend is I > OTf > Br >> Cl.[11] 3. Inappropriate Base/Solvent: The base must be strong enough to deprotonate the alkyne. The solvent must solubilize all components.1. Use a Fresh Catalyst/Precatalyst: Use a fresh batch of catalyst, especially air-sensitive Pd(0) sources like Pd(PPh₃)₄. More stable Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more reliable.[11] 2. Modify the Substrate/Conditions: If using a 7-bromoaryl compound, the reaction may require heating (e.g., 60-100 °C).[11][13] For very unreactive 7-chloroaryl substrates, specialized ligands and more forcing conditions are necessary. 3. Optimize Base and Solvent: Triethylamine or diisopropylamine are common and effective bases.[11] Ensure the base is dry.[12] If solubility is an issue, consider solvents like DMF or dioxane in addition to the amine base.[13]
Product and byproduct are inseparable by chromatography Similar Polarity: The desired product and the homocoupled diyne can have very similar polarities, making separation difficult.[10]1. Re-optimize the Reaction: It is often more time- and resource-efficient to re-run the reaction under conditions that minimize byproduct formation (e.g., copper-free) than to attempt a heroic separation.[10] 2. Attempt Recrystallization: If the product is crystalline, recrystallization can be an excellent purification method to remove the byproduct.[10] 3. Modify Chromatography Conditions: Use a longer column and a shallow solvent gradient. Experiment with different solvent systems (e.g., hexane/toluene instead of hexane/ethyl acetate).[10]
Key Parameter Optimization: A Data-Driven Approach

The choice of catalyst, ligand, and reaction conditions has a profound impact on the ratio of desired product to homocoupled byproduct.

Parameter Option A (Classic) Option B (Homocoupling Suppression) Rationale for Option B
Copper Co-catalyst CuI (1-5 mol%)None Eliminates the primary catalyst for the Glaser-Hay homocoupling side reaction.[5][11]
Palladium Source Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Pd(OAc)₂ or Pd₂(dba)₃These sources are often used with more specialized, bulky phosphine ligands that promote the desired cross-coupling.
Ligand PPh₃ (Triphenylphosphine)Bulky, electron-rich phosphines (e.g., XPhos, SPhos, P(t-Bu)₃)Bulky ligands facilitate the formation of monoligated palladium species, which can accelerate the rate-limiting steps of the Sonogashira cycle, helping it outcompete the homocoupling reaction.[14][15]
Base Triethylamine (Et₃N)Diisopropylethylamine (DIPEA) or other hindered aminesWhile Et₃N is often sufficient, a more hindered base can sometimes offer better solubility or performance, depending on the substrate.
Atmosphere Inert Gas PurgeFreeze-Pump-Thaw Degassing Freeze-pump-thaw is a more rigorous method for removing dissolved oxygen, which is a key culprit in promoting homocoupling.[16]

Part 3: Recommended Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting a Sonogashira coupling with a focus on minimizing byproduct formation.

Workflow: General Decision-Making for Reaction Setup

Sources

Technical Support Center: Solubility Issues with 7-ethynyl-3H-imidazo[4,5-b]pyridine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: CORE DIRECTIVE - Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the most pressing issues users face during their experimental work.

FAQ 1: Why is my 7-ethynyl-3H-imidazo[4,5-b]pyridine difficult to dissolve in DMSO?

This is a common observation for this class of molecule. The imidazo[4,5-b]pyridine core is a planar heterocyclic system with the potential for strong intermolecular forces, including hydrogen bonding and π-stacking. These interactions create a stable crystal lattice that requires significant energy to disrupt. While DMSO is a powerful polar aprotic solvent, overcoming the lattice energy of this compound can be challenging, leading to poor solubility, especially at higher concentrations.

FAQ 2: What is the recommended starting concentration for a DMSO stock solution?

For routine in vitro experiments, we recommend preparing a stock solution of 7-ethynyl-3H-imidazo[4,5-b]pyridine in DMSO at a concentration of 10 mM . Attempting to create significantly more concentrated stocks may lead to incomplete dissolution or precipitation upon storage. This concentration is generally sufficient for subsequent serial dilutions into aqueous cell culture media for most kinase assays and cell-based experiments.[1]

FAQ 3: I'm still seeing particulates in my 10 mM DMSO stock. What can I do?

If you are experiencing solubility issues even at 10 mM, the following protocol can be employed to facilitate dissolution. It is critical to use these methods judiciously to prevent compound degradation.

Protocol for Enhancing Solubility:

  • Vortexing: Ensure the solution has been vortexed vigorously for at least 1-2 minutes.

  • Gentle Warming: Place the sealed vial in a water bath set to 37°C for 10-15 minutes. This increases the kinetic energy of the solvent molecules, aiding in the disruption of the crystal lattice. Avoid temperatures above 50°C, which may risk compound degradation.[2][3]

  • Sonication: Submerge the vial in a bath sonicator for 10-15 minutes. The high-frequency sound waves generate cavitation, which can physically break apart solid aggregates and enhance solvent penetration.[2]

  • Combination: For particularly challenging lots, a combination of gentle warming and sonication can be used.

If the compound remains insoluble after these steps, it may be indicative of issues with the compound's purity or the quality of the DMSO.

FAQ 4: My stock solution was clear, but a precipitate formed after storing it at -20°C. How should I handle this?

Precipitation upon freeze-thaw cycles is a known issue for many compounds dissolved in DMSO.[2] This is often exacerbated by the hygroscopic nature of DMSO; it readily absorbs moisture from the air, which can significantly reduce the solubility of hydrophobic compounds.

To redissolve the compound:

  • Allow the vial to fully equilibrate to room temperature.

  • Employ the gentle warming and/or sonication techniques described in FAQ 3 until the solution is clear.

  • Always visually inspect the solution for any remaining particulates before making your dilutions.

Best Practices for Storage:

  • Use Anhydrous DMSO: Always use a fresh, high-purity, anhydrous grade of DMSO to prepare stock solutions.

  • Aliquot: Prepare single-use aliquots to minimize the number of freeze-thaw cycles and reduce exposure to atmospheric moisture.[2]

  • Proper Sealing: Ensure vials are tightly sealed. The use of parafilm can provide an additional barrier against moisture.

Part 2: SCIENTIFIC INTEGRITY & LOGIC - The "Why" Behind the "How"

As scientists, understanding the underlying principles of our troubleshooting steps is paramount. This section explains the causality behind the recommended protocols.

The Energetics of Dissolution

The process of dissolving a solid in a liquid can be understood through the lens of thermodynamics. For dissolution to occur, the energy released from the interaction between the solute (7-ethynyl-3H-imidazo[4,5-b]pyridine) and the solvent (DMSO) must be sufficient to overcome:

  • Lattice Energy: The energy holding the solute molecules together in their crystal structure.

  • Solvent-Solvent Interactions: The energy required to create a cavity in the solvent for the solute molecule.

The imidazo[4,5-b]pyridine scaffold's ability to form strong intermolecular bonds results in a high lattice energy, which is the primary barrier to dissolution.

Troubleshooting Workflow: A Logic-Based Approach

G start Start: Solubility Issue check_solvent Verify DMSO is Anhydrous & High-Purity start->check_solvent use_fresh_dmso Use fresh, anhydrous DMSO check_solvent->use_fresh_dmso No prepare_stock Prepare ≤ 10 mM Stock Solution check_solvent->prepare_stock Yes use_fresh_dmso->prepare_stock vortex Vortex Vigorously (1-2 min) prepare_stock->vortex observe Is solution clear? vortex->observe success Solution Ready for Use observe->success Yes troubleshoot Apply Gentle Heat (37°C) and/or Sonication observe->troubleshoot No reobserve Is solution clear now? troubleshoot->reobserve reobserve->success Yes contact Consider lowering concentration or contacting technical support reobserve->contact No G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm as needed add_dmso->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C / -80°C (Desiccated) aliquot->store thaw Thaw aliquot at RT store->thaw redissolve Vortex to ensure homogeneity thaw->redissolve dilute Dilute into aqueous buffer/ cell media redissolve->dilute

Caption: Flowchart illustrating the key stages from stock preparation to experimental use.

References

  • Technical Support Center: Troubleshooting Compound Solubility In Vitro. BenchChem.
  • FAQs on Inhibitor Prepar
  • How to prevent Tie2 kinase inhibitor 3 precipit
  • Inhibitor Handling Instructions. Selleck Chemicals.
  • How to deal with the poor solubility of tested compounds in MTT assay?
  • Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv

Sources

Protecting group strategies for N3-H in imidazo[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo[4,5-b]pyridine Chemistry Ticket ID: #IMG-45B-PROT-001 Subject: N3-H Protecting Group Strategies: Selection, Regiocontrol, and Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Scaffold Challenge

The imidazo[4,5-b]pyridine core is a "privileged scaffold" in drug discovery (e.g., Aurora kinase inhibitors, anticancer agents), but it presents a unique chemical challenge compared to simple benzimidazoles.

  • The Dipole Problem: The pyridine nitrogen (N4) creates a strong dipole that differentiates the N1 and N3 positions electronically.

  • The Tautomer Trap: While the N3-H tautomer is generally the thermodynamic preference in solution, the N1 position is often kinetically accessible during alkylation, leading to frustrating regioisomeric mixtures.

  • Lithiation Sensitivity: The C2 proton is acidic (pKa ~28), but the pyridine ring is susceptible to nucleophilic attack, requiring specific protecting groups (PGs) that can either coordinate a lithiating agent (C2-functionalization) or shield the system during cross-coupling.

This guide provides a decision matrix for PG selection, troubleshooting for regioselective installation, and rescue protocols for failed deprotections.

Module 1: Strategic Selection (Decision Matrix)

Do not choose a protecting group based on availability alone. Choose based on your next key step.

PG_Selection_Strategy Start What is your next key transformation? Lithiation C2-Lithiation / C-H Activation Start->Lithiation C-H Func. Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Coupling Cross-Coupling Nucleophilic SNAr on Pyridine Ring Start->Nucleophilic Ring Func. SEM SEM (2-(Trimethylsilyl)ethoxymethyl) *Directs Li to C2 *Stable to strong base Lithiation->SEM Preferred MOM MOM (Methoxymethyl) *Alternative to SEM *Harder to remove Lithiation->MOM High Acid Stability Needed Coupling->SEM Robustness Needed Trt Trityl (Trt) *Bulky (Steric shield) *Easy acid removal *Risk: Labile in acidic workup Coupling->Trt Standard Tos Tosyl (Ts) / Sulfonyl *EWG deactivates ring *Promotes SNAr at C5/C7 Nucleophilic->Tos Activate Pyridine Boc Boc *Risk: Thermal instability >80°C *Risk: Pd-catalyzed cleavage

Figure 1: Protecting Group Decision Tree. Select the PG based on the immediate downstream chemistry requirements.

Module 2: Installation & Regiocontrol (Troubleshooting)

User Question: "I tried alkylating my imidazo[4,5-b]pyridine with SEM-Cl and NaH, but I got a 60:40 mixture of two spots. Which is which, and how do I fix this?"

The Mechanism of Regioselectivity

The N3 position is sterically less hindered than N1 (which is adjacent to the pyridine ring hydrogens in the fused system, though the N4 lone pair is the primary electronic factor).

  • N3-SEM (Thermodynamic): Usually the major product. The lone pair on N3 is less perturbed by the N4 lone pair compared to the N1 pathway.

  • N1-SEM (Kinetic/Coordination): Can form if the metal ion (Na+, Li+) coordinates to the pyridine N4, bringing the nucleophile closer to N1 (the "proximity effect").

Troubleshooting Table: Improving N3 Selectivity
VariableRecommendationScientific Rationale
Base Cs₂CO₃ (mild) or NaH (strong)Cs⁺ is a "soft" cation and coordinates less tightly to N4 than Li⁺ or Na⁺, reducing N1-directed attack.
Solvent DMF or NMP (Polar Aprotic)Promotes SN2 mechanism favoring the thermodynamic (N3) product. Avoid THF if N1 is a problem (THF promotes tight ion pairing).
Temperature 0°C to RT Lower temperatures favor the kinetic product (N1). Heating (60°C) often equilibrates the mixture to the thermodynamic N3 product.
Reagent Addition Slow addition of SEM-Cl Prevents local high concentrations that drive non-selective alkylation.
Identification (NMR Diagnostic)
  • N3-Isomer: The C2-H proton signal is typically downfield (shifted >8.4 ppm) due to the anisotropy of the protecting group and the ring current.

  • NOE (Nuclear Overhauser Effect): Irradiate the SEM methylene protons (-N-CH2-O-).

    • N3-SEM: NOE observed with C2-H and C3a (bridgehead, no proton) -> weak signal.

    • N1-SEM: NOE observed with C2-H and C7-H (pyridine ring). This is the definitive proof.

Module 3: Deprotection Nightmares (The "Stuck" SEM Group)

User Question: "I treated my SEM-protected compound with TBAF in THF, but the reaction stalled. I see a new spot, but it's not the product. What happened?"

Diagnosis: You likely formed the N-hydroxymethyl (hemiaminal) intermediate. The SEM removal mechanism is two-step:

  • Fluoride attacks Silicon -> releases Ethylene + N-CH₂-OH (Hemiaminal).

  • The Hemiaminal must collapse to release Formaldehyde (HCHO) + N-H . Issue: The hemiaminal is surprisingly stable on electron-deficient heterocycles like imidazo[4,5-b]pyridine.

Rescue Protocols

Option A: The TBAF + Ethylenediamine (EDA) Method (Standard) EDA acts as a formaldehyde scavenger, driving the equilibrium forward.

  • Dissolve substrate in THF.

  • Add TBAF (3–5 equiv) and Ethylenediamine (5 equiv) .

  • Heat to 60–70°C. Why it works: EDA reacts with the released formaldehyde to form an imidazolidine, preventing the hemiaminal from reforming.

Option B: The Acidic Reset (If TBAF fails) If the substrate tolerates acid, this is often cleaner.

  • Dissolve in TFA (Trifluoroacetic acid) or HCl/MeOH .

  • Heat to reflux for 2–4 hours.

  • Note: This removes the SEM group via an oxocarbenium ion mechanism, bypassing the stable hemiaminal trap.

Option C: The Magnesium Bromide (MgBr₂) Method (Mild) Best for substrates with other sensitive groups (e.g., esters).

  • Dissolve in Et₂O or CH₂Cl₂ with Nitromethane (co-solvent).

  • Add MgBr₂[1]·OEt₂ (3–5 equiv).

  • Stir at RT to 50°C. Mechanism: Mg²⁺ coordinates to the alkoxy oxygen, facilitating cleavage under mild Lewis acidic conditions.

Standard Operating Procedures (SOPs)

SOP-01: Regioselective N3-SEM Protection

Target: >10:1 N3/N1 ratio

  • Setup: Flame-dry a round-bottom flask. Flush with Argon.

  • Dissolution: Dissolve Imidazo[4,5-b]pyridine derivative (1.0 equiv) in anhydrous DMF (0.2 M) .

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Observation: Gas evolution (H₂). Solution often turns yellow/orange.

    • Wait: Stir at 0°C for 30 mins to ensure complete deprotonation.

  • Alkylation: Add SEM-Cl (1.1 equiv) dropwise via syringe over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir 2–4 hours.

  • Workup: Quench with Sat. NH₄Cl.[2] Extract with EtOAc (x3). Wash organic layer with H₂O (x2) and Brine (x1) to remove DMF.

  • Purification: Flash chromatography. N3 isomer usually elutes after N1 (more polar) or before depending on the specific substituents, but they are separable on Silica.

SOP-02: Clean SEM Deprotection (TFA Method)

Target: Full removal without hemiaminal residue

  • Setup: 20 mL vial with stir bar.

  • Reaction: Dissolve N-SEM substrate (1.0 equiv) in DCM (1 mL/100mg) .

  • Acidolysis: Add TFA (2 mL/100mg) carefully.

    • Optional: Add 1 drop of water (helps hydrolyze the hemiaminal).

  • Heat: Stir at 40°C for 3 hours. Monitor by LCMS (Look for M-SEM mass).

  • Neutralization (Critical):

    • Cool to RT.

    • Concentrate in vacuo to remove excess TFA.

    • Redissolve in DCM.[2]

    • Wash with Sat. NaHCO₃ (Caution: CO₂ evolution).

  • Isolation: Dry over Na₂SO₄ and concentrate.

References

  • Lipshutz, B. H., et al. (1986). "Protection of imidazoles as their β-trimethylsilylethoxymethyl (SEM) derivatives." Tetrahedron Letters, 27(35), 4095-4098.

  • Kocienski, P. J. (2005). Protecting Groups. 3rd Edition, Thieme.
  • Shelke, R. N., et al. (2017).[3] "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry, 8(1), 25-32.[3]

  • BenchChem Technical Support. (2025). "Troubleshooting SEM-Deprotection of Pyrrole Derivatives." (Adapted for fused systems).[4][5]

  • Whalley, D. P., et al. (2000). "A new method for the removal of the SEM protecting group." Tetrahedron Letters, 41(43), 8469-8472. (Describes the MgBr2 method).

Sources

Technical Support Center: Purification of 7-ethynyl-3H-imidazo[4,5-b]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-ethynyl-3H-imidazo[4,5-b]pyridine and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of heterocyclic compounds. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active molecules.[1][2] However, its purification can present unique challenges due to its basicity, polarity, and potential for metal catalyst contamination.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in the principles of organic chemistry and practical laboratory experience.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.

Issue 1: My imidazo[4,5-b]pyridine compound is streaking badly on the TLC plate and giving poor separation during column chromatography.

Common Cause: This is the most frequent issue encountered with this class of compounds. The nitrogen atoms in the imidazo[4,5-b]pyridine ring system are basic. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and often irreversibly bind your basic compound, leading to significant tailing (streaking) on TLC and low or zero recovery from a silica gel column.[3][4]

Solutions:

  • Mobile Phase Modification: The most straightforward solution is to neutralize the acidic sites on the silica gel. Add a small amount of a volatile base to your mobile phase (eluent).

    • Triethylamine (TEA): Typically, adding 0.5-2% TEA to your solvent system is highly effective. The TEA is more basic than your compound and will preferentially bind to the acidic sites, allowing your product to elute cleanly.

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier in a dichloromethane (DCM) mobile phase. A gradient of 0-10% of this ammonia/methanol solution in DCM is a powerful eluent for polar, basic heterocycles.

  • Stationary Phase Modification: If mobile phase additives are insufficient or undesirable for downstream applications, consider changing your stationary phase.

    • Neutral Alumina: Alumina is generally more suitable for the purification of basic compounds. It is available in different activity grades (I, II, III) and pH ranges (basic, neutral, acidic). For these compounds, neutral or basic alumina is recommended.[3]

    • Deactivated Silica Gel: You can prepare "neutralized" silica gel by flushing the packed column with your least polar eluent containing a high concentration of base (e.g., 5-10% TEA in hexanes) before loading your sample. Then, run the column using your standard eluent with a lower percentage of base (e.g., 1-2% TEA).[5]

Issue 2: I've run a Sonogashira coupling to install the ethynyl group, but I can't get rid of residual palladium and copper catalysts.

Common Cause: The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling, is the standard method to form the C-C bond between a 7-halo-imidazo[4,5-b]pyridine intermediate and a terminal alkyne.[6][7] Residual metals are a major concern, as they can interfere with subsequent reactions and are unacceptable in active pharmaceutical ingredients (APIs). These metals can be finely dispersed and difficult to remove by standard filtration.

Solutions:

  • Modified Workup Procedures:

    • Aqueous Washes: After the reaction, dilute the mixture with an organic solvent like ethyl acetate and wash with an aqueous solution of ammonium hydroxide or ethylenediaminetetraacetic acid (EDTA). These agents chelate (bind) the metal ions, pulling them into the aqueous layer.

    • Filtration through Celite® or Silica: After the initial workup, concentrating the organic layer and passing it through a short plug of silica gel or Celite® can help adsorb a significant portion of the metal catalysts.[8]

  • Metal Scavengers: For very low residual metal requirements, consider using commercially available metal scavengers. These are functionalized silica or polymer beads designed to selectively bind and remove specific metals from solution.

Issue 3: My product "oils out" during recrystallization instead of forming crystals.

Common Cause: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the compound's melting point is lower than the boiling point of the solvent or when significant impurities are present, depressing the melting point.[3][9]

Solutions:

  • Optimize Solvent System:

    • Use a lower-boiling point solvent.

    • Employ a solvent/anti-solvent system. Dissolve your compound in a minimum amount of a good solvent (like methanol or DMF) at an elevated temperature. Then, slowly add a miscible "anti-solvent" (in which your compound is poorly soluble, like water or hexanes) dropwise until you see persistent turbidity (cloudiness). Allow the mixture to cool slowly.[3]

  • Improve Purity: The presence of impurities is a primary cause. Perform a rapid pre-purification using a silica gel plug filtration before attempting recrystallization.[9]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[9]

    • Seeding: If you have a small amount of pure crystalline material, add a single tiny crystal ("seed crystal") to the cooled, saturated solution to initiate crystallization.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a new 7-ethynyl-3H-imidazo[4,5-b]pyridine derivative?

A1: A systematic approach is key.

  • Analytical TLC First: Begin by running Thin Layer Chromatography (TLC) on your crude material using a range of solvent systems to find one that gives good separation between your product and impurities. Aim for an Rf value of 0.2-0.4 for your product.[3]

  • Assess Basicity: On the TLC plate, check for streaking. If you see it, you will almost certainly need to add a base (like TEA) to your eluent for column chromatography.

  • Choose the Right Technique: If your crude product is a solid and appears relatively clean by TLC (one major spot), recrystallization is often the most efficient method for obtaining high purity material. If the material is an oil or contains multiple impurities, flash column chromatography is the preferred method.[9][10]

Q2: My compound is very polar and has poor solubility in common chromatography solvents like ethyl acetate and hexanes. What should I do?

A2: This is a common challenge with heterocyclic systems rich in nitrogen.

  • For Column Chromatography: You will need a more polar mobile phase. A gradient of methanol (MeOH) in dichloromethane (DCM) is a very effective and common system. For instance, you can start with 100% DCM and gradually increase the MeOH concentration to 5%, 10%, or even 20%. Remember to include 0.5-1% TEA or ammonia in your mobile phase if the compound is basic.[3]

  • For Recrystallization: Highly polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or hot ethanol or water may be required. Using a solvent/anti-solvent system is often necessary.[3]

  • Reversed-Phase Chromatography: If all else fails, reversed-phase HPLC or flash chromatography (using a C18-functionalized stationary phase) can be an excellent option for purifying highly polar compounds. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid.[11]

Q3: What are the best analytical techniques to confirm the purity of my final product?

A3: A combination of techniques is essential for unambiguous purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a UV detector is typically used. The purity is often reported as a percentage of the total peak area.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection power of mass spectrometry. It not only confirms the purity but also provides the molecular weight of your compound and any impurities, which is invaluable for identifying byproducts.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your purified compound. The absence of significant impurity peaks in the NMR spectrum is a strong indicator of high purity.[13]

Part 3: Experimental Protocols & Data

Protocol 1: General Flash Column Chromatography of a Basic Imidazo[4,5-b]pyridine Intermediate
  • Solvent System Selection: Use TLC to identify a suitable eluent. A good starting point is a mixture of ethyl acetate (EtOAc) and hexanes. If the compound is more polar, try DCM and MeOH. For this example, let's assume 50% EtOAc/Hexanes with an Rf of 0.3 is optimal.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent (hexanes). Pour the slurry into a column and use gentle air pressure to pack a uniform bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent. Pre-adsorb the sample onto a small amount of silica gel by adding silica to the solution and evaporating the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system (e.g., 50% EtOAc/Hexanes), adding 1% TEA to both the solvent and the pre-adsorbed sample if streaking was observed on TLC. Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield your purified compound.

Table 1: Example Solvent Systems for TLC Analysis
PolaritySolvent System ExampleTarget Compounds
Low to Medium20-80% Ethyl Acetate in HexanesLess polar intermediates, e.g., protected halo-pyridines.
Medium to High2-10% Methanol in DichloromethaneMost imidazo[4,5-b]pyridine cores and their derivatives.
Very High10-20% Methanol in DCM + 1% NH₄OHHighly functionalized or salt forms of the heterocycle.

Part 4: Visualization of Workflows

Diagram 1: Purification Method Selection

This diagram provides a logical decision-making process for selecting an appropriate purification strategy for a newly synthesized imidazo[4,5-b]pyridine intermediate.

Purification_Decision_Tree start Crude Product Analysis (TLC, NMR) is_solid Is the product a solid? start->is_solid is_clean Is it >90% pure by TLC/NMR? is_solid->is_clean Yes column Column Chromatography is_solid->column No (Oil) recrystallize Recrystallization is_clean->recrystallize Yes is_clean->column No final_product Pure Product recrystallize->final_product column->final_product

Caption: Decision tree for selecting a primary purification method.

Diagram 2: Troubleshooting Column Chromatography

This workflow outlines a systematic approach to diagnosing and solving common problems encountered during column chromatography of imidazo[4,5-b]pyridines.

Column_Troubleshooting start Poor Separation or Low Recovery streaking Is there streaking on TLC? start->streaking add_base Add 1% TEA or NH3 to eluent streaking->add_base Yes no_elution Product not eluting? streaking->no_elution No add_base->no_elution increase_polarity Increase eluent polarity (e.g., add MeOH to DCM) no_elution->increase_polarity Yes use_alumina Consider using Neutral Alumina no_elution->use_alumina Still no elution increase_polarity->use_alumina Still no elution

Sources

Optimizing palladium catalysts for 7-alkynyl imidazopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization & Troubleshooting Guide for Sonogashira Coupling at the C7 Position Ticket ID: #Pd-OPT-7ALK Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The C7 Challenge

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for GABA-A agonists (e.g., Zolpidem) and anti-infectives. Functionalizing the C7 position via Sonogashira coupling presents unique challenges compared to the more nucleophilic C3 position.

Key Technical Hurdles:

  • Catalyst Poisoning: The N1 nitrogen and the bridgehead nitrogen can coordinate to Pd(II), forming stable, non-reactive complexes (the "heterocycle trap").

  • Electronic Deactivation: While the imidazole ring is electron-rich, the pyridine ring (hosting C7) is electron-deficient, making oxidative addition slower than with simple aryl halides.

  • Glaser Homocoupling: The competitive dimerization of the alkyne substrate, accelerated by copper and oxygen.

Core Directive: Catalyst & Ligand Selection

Do not rely on a "one-size-fits-all" approach. Select your catalytic system based on the steric and electronic profile of your specific 7-haloimidazo[1,2-a]pyridine substrate.

Tier 1: The Standard "Workhorse" (Start Here)

For simple substrates (e.g., 7-bromoimidazo[1,2-a]pyridine) and robust alkynes (e.g., phenylacetylene).

  • Pre-catalyst: Pd(PPh₃)₂Cl₂ (3–5 mol%)

  • Co-catalyst: CuI (5–10 mol%)

  • Base/Solvent: Et₃N (3 equiv) in DMF or THF.

  • Temperature: 60°C – 80°C.

  • Why it works: Triphenylphosphine is cheap and moderately effective. However, it is prone to oxidation and often fails with electron-poor alkynes or sterically hindered scaffolds.

Tier 2: The "Heterocycle Specialist" (Optimization)

Use this when Tier 1 results in low conversion (<30%) or catalyst precipitation (Pd black).

  • Pre-catalyst: Pd(dppf)Cl₂ · DCM (3–5 mol%)

  • Co-catalyst: CuI (5 mol%)

  • Base/Solvent: Cs₂CO₃ in 1,4-Dioxane/Water (10:1).

  • Why it works: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) has a large bite angle, which enforces a geometry that favors reductive elimination. Crucially, it binds Pd tightly, preventing the imidazopyridine nitrogen from displacing the ligand and poisoning the catalyst.

Tier 3: The "Difficult Case" (Copper-Free)

Use this to eliminate Glaser homocoupling or if the substrate is sensitive to copper.

  • Pre-catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • Base/Solvent: K₃PO₄ or Cs₂CO₃ in MeCN or Toluene.

  • Why it works: XPhos is a bulky, electron-rich Buchwald biaryl phosphine. It promotes oxidative addition on the deactivated C7 position and sterically shields the Pd center, rendering Copper unnecessary for the transmetallation step in many cases (the "Copper-free Sonogashira").

Visualizing the Mechanism & Failure Points

Understanding where the reaction fails is the first step to fixing it.

Sonogashira_Mechanism Start Start: Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl-substrates) Start->OxAdd + 7-Halo-Imidazopyridine TransMet Transmetallation (Copper enters here) OxAdd->TransMet + Cu-Acetylide Poison FAILURE: Catalyst Poisoning (N-coordination of Imidazopyridine) OxAdd->Poison Ligand Displacement by Substrate N RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex Glaser FAILURE: Glaser Homocoupling (Alkyne-Alkyne dimerization) TransMet->Glaser O2 present + Excess Cu RedElim->Start Regenerate Pd(0)

Caption: Fig 1. The catalytic cycle of Sonogashira coupling, highlighting critical failure modes specific to N-heterocycles (Poisoning) and Copper usage (Glaser).

Troubleshooting Matrix (FAQs)

Q1: I see a black precipitate immediately upon heating, and the reaction stalls. What is this?

  • Diagnosis: This is "Palladium Black"—aggregated metallic palladium (Pd⁰). It means your ligand is not stabilizing the palladium effectively, or the reducing environment is too strong before the catalytic cycle starts.

  • Solution:

    • Switch to a bidentate ligand like dppf or Xantphos .

    • Ensure your solvent is thoroughly degassed (Argon sparge for 15 mins). Oxygen promotes ligand oxidation (phosphines become phosphine oxides), which then fall off the metal, leading to aggregation.

Q2: My LCMS shows 50% conversion, but the major byproduct is the alkyne dimer (Glaser product).

  • Diagnosis: Oxygen contamination in the presence of Copper(I).

  • Solution:

    • The "Slow Addition" Protocol: Add the alkyne slowly via syringe pump over 1 hour to keep its concentration low relative to the aryl halide.

    • Go Copper-Free: Switch to the Tier 3 protocol (Pd/XPhos). Without Copper, the Glaser coupling pathway is mechanistically suppressed.

Q3: I am recovering starting material (7-bromoimidazo[1,2-a]pyridine) unreacted.

  • Diagnosis: Failed Oxidative Addition. The C7-Br bond is not breaking.

  • Solution:

    • Heat: Increase temperature to 100°C.

    • Ligand Switch: Use XPhos or SPhos . These electron-rich ligands push electron density onto the Pd center, accelerating the oxidative cleavage of the C-Br bond.

    • Check Halogen: If using 7-Chloro, switch to 7-Bromo or 7-Iodo. 7-Chloro is often too inert for standard Sonogashira conditions.

Experimental Protocol: The "Robust" Method

This protocol uses Pd(dppf)Cl₂ , which offers the best balance of stability and reactivity for imidazopyridines.

Reagents:

  • 7-Bromoimidazo[1,2-a]pyridine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(dppf)Cl₂ · DCM (0.05 equiv / 5 mol%)

  • CuI (0.05 equiv / 5 mol%)

  • Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (10:1 ratio) [0.2 M concentration]

Step-by-Step:

  • Setup: Charge a microwave vial or Schlenk tube with the aryl halide, Pd catalyst, CuI, and base.

  • Degas: Seal the vessel and evacuate/backfill with Argon (3 cycles).

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Alkyne: Add the alkyne last via syringe.

  • Reaction: Heat to 80°C for 4–12 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd/Cu residues. The imidazole nitrogen can bind metal salts; a wash with aqueous EDTA or NH₄OH can help remove residual copper.

Interactive Decision Tree

Use this logic flow to determine your next optimization step.

Optimization_Tree Start Start Optimization CheckYield Check Yield Start->CheckYield LowYield Yield < 10% CheckYield->LowYield ModYield Yield 10-50% CheckYield->ModYield HighYield Yield > 80% CheckYield->HighYield Done CheckByprod Identify Byproducts LowYield->CheckByprod ModYield->CheckByprod SM_Recov SM Recovered (Ox. Add. Failure) CheckByprod->SM_Recov Dimer Alkyne Dimer (Glaser) CheckByprod->Dimer Dehal De-halogenation (Reduction) CheckByprod->Dehal Action_Ligand Action: Switch to XPhos or SPhos SM_Recov->Action_Ligand Action_CuFree Action: Remove Cu Use Pd(OAc)2/XPhos Dimer->Action_CuFree Action_Solvent Action: Switch to Toluene (Non-polar) Dehal->Action_Solvent

Caption: Fig 2. Troubleshooting logic for Sonogashira coupling failures.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Gudmundsson, K. S., et al. (2009). Synthesis of 7-substituted imidazo[1,2-a]pyridines. Synthetic Communications, 27(10), 1763-1775.

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of alkynes by Sonogashira reactions in water.[2][3][4][5] Angewandte Chemie International Edition, 46(6), 834-871.

  • Bagley, M. C., et al. (2011). Ligand-free palladium-catalyzed Sonogashira coupling of aryl halides using water as a solvent.[2][3] Tetrahedron Letters, 52(11), 1214-1218.

Sources

Technical Support Center: Separation of N1 vs N3 Alkylated Isomers of 7-Ethynyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the separation and characterization of N1 vs. N3 alkylated isomers of 7-ethynyl-substituted benzimidazoles (and structurally related 7-substituted fused heterocycles like indazoles or 7-deazapurines).

In 7-ethynylbenzimidazoles, the ethynyl group at position 7 breaks the symmetry of the imidazole ring.[1] Upon alkylation (e.g., methylation, benzylation, or glycosylation), two regioisomers are formed:[1]

  • N1-alkyl isomer (1-alkyl-7-ethynylbenzimidazole): The alkyl group is adjacent to the ethynyl group (proximal).[2]

  • N3-alkyl isomer (1-alkyl-4-ethynylbenzimidazole, after renumbering): The alkyl group is distal to the ethynyl group.[2]

Due to the steric bulk of the ethynyl group, the N3-alkyl isomer is typically favored kinetically and thermodynamically, but mixtures are common and require rigorous separation.[1]

Part 1: Strategic Overview & Mechanistic Insight[1][2]

The Isomer Challenge

In 7-ethynyl-substituted benzimidazoles, the N1 and N3 nitrogens are tautomerically equivalent in the unsubstituted base but chemically distinct during alkylation.[1] The 7-ethynyl group exerts a significant steric effect that hinders the approach of electrophiles to the N1 position. Consequently, alkylation often favors the N3 position (yielding the 4-ethynyl isomer upon renumbering).[1] However, electronic effects (dipole alignment) and solvent interactions can shift this ratio, leading to difficult-to-separate mixtures.[1][2]

Decision Matrix: Separation Strategy
FeatureN1-Alkyl Isomer (Proximal)N3-Alkyl Isomer (Distal)Separation Implication
Steric Environment High hindrance (Alkyl vs Ethynyl)Low hindranceN1 often elutes faster in RP-HPLC due to non-planar conformation or reduced solvation.[2]
Polarity Generally lower (shielded N-pair)Generally higherNormal Phase (NP) or Silica usually retains N3 longer.[1][2]
Yield (Typical) Minor Product (<20-30%)Major Product (>70%)Prep-HPLC loading must be optimized for the minor peak.[1][2]
NOE Signal Strong NOE between N-Alkyl and Ethynyl-HNOE between N-Alkyl and H2/H7 (no Ethynyl)Critical for structure assignment.

Part 2: Workflow Visualization

Isomer Formation & Separation Logic

The following diagram illustrates the bifurcation of the reaction pathway and the logic for separation.

G cluster_separation Separation Strategy Start 7-Ethynylbenzimidazole (Tautomeric Mixture) Reaction Alkylation (R-X, Base) Start->Reaction Mixture Crude Mixture (N1 + N3 Isomers) Reaction->Mixture Screen Screening: C18 vs Phenyl-Hexyl Mixture->Screen Method_A Reverse Phase (C18) Separates by Hydrophobicity Screen->Method_A If ΔRT > 1 min Method_B Normal Phase / SFC Separates by Polarity Screen->Method_B If Co-elution on C18 N1_Iso N1 Isomer (1-alkyl-7-ethynyl) Sterically Crowded Method_A->N1_Iso Early Eluter (Typ.) N3_Iso N3 Isomer (1-alkyl-4-ethynyl) Sterically Open Method_A->N3_Iso Late Eluter (Typ.) Method_B->N1_Iso Method_B->N3_Iso

Caption: Figure 1: Workflow for the generation and chromatographic discrimination of N1/N3 regioisomers. The steric bulk of the 7-ethynyl group dictates the retention behavior.

Part 3: Troubleshooting Guide (Q&A)

Section A: Chromatographic Separation (HPLC/SFC)

Q1: I am using a standard C18 column, but the N1 and N3 isomers are co-eluting as a single broad peak. How can I resolve them? A: C18 columns rely on hydrophobic interactions, which may be too similar for these regioisomers.

  • The Fix: Switch to a Phenyl-Hexyl or Biphenyl stationary phase. The 7-ethynyl group has distinct

    
    -
    
    
    
    interactions depending on its proximity to the N-alkyl group. The Phenyl phase often provides the necessary "shape selectivity" to resolve the isomers.
  • Alternative: Use Supercritical Fluid Chromatography (SFC) with a 2-Ethylpyridine or Amino column.[2] SFC is superior for separating isomers with subtle polarity differences.

Q2: Which isomer typically elutes first on Reverse Phase (RP-HPLC)? A: In most 7-ethynylbenzimidazole systems:

  • The N1-alkyl isomer (1-alkyl-7-ethynyl) is sterically crowded.[2] This often prevents optimal solvation of the polar headgroup or forces the alkyl group out of plane, making it slightly less polar or more shielded than the N3 isomer.

  • Result: The N1 isomer usually elutes later on C18 if hydrophobicity dominates (due to shielding), OR elutes earlier if the steric strain reduces binding to the planar C18 surface.[1] Note: This is system-dependent.[2] Always verify with NMR.

Q3: My analytical separation is perfect, but prep-scale purification fails. Why? A: This is likely a solubility or loading capacity issue .

  • Cause: The 7-ethynyl group makes the molecule rigid and planar (stacking), leading to poor solubility in the mobile phase.[1]

  • Solution: Use "At-Column Dilution" (ACD).[2] Dissolve your sample in a strong solvent (DMSO/DMF), but inject it simultaneously with a weak solvent stream to prevent precipitation at the column head.[1]

Section B: Structural Identification (NMR)

Q4: How do I definitively identify which peak is N1 and which is N3 without X-ray crystallography? A: You must use 1D NOE (Nuclear Overhauser Effect) or 2D NOESY spectroscopy.[2]

  • Protocol:

    • Irradiate the N-Alkyl protons (e.g., N-CH3 or N-CH2).[1][2]

    • Look for an NOE response in the aromatic region.

  • Interpretation:

    • N1 Isomer (1-alkyl-7-ethynyl): You will see a strong NOE enhancement of the Ethynyl proton (if terminal) or the protons on the ethynyl substituent.[2] You will not see a strong NOE to the C7-H (because C7 is substituted).[2]

    • N3 Isomer (1-alkyl-4-ethynyl): You will see an NOE enhancement of the C2-H (imidazole proton) and C7-H (which is actually C7 in the renumbered 1-alkyl-4-ethynyl system, corresponding to the proton distal to the ethynyl group).[2] Crucially, you will see NO interaction with the ethynyl group.[1]

Q5: The mass spectra (LC-MS) for both peaks are identical. Is this normal? A: Yes. They are constitutional isomers (


).[1][2] Mass spectrometry cannot distinguish them unless you use advanced ion-mobility MS.[2] Do not rely on MS for identification; rely on retention time consistency  and NMR .

Part 4: Detailed Experimental Protocol

Protocol: Synthesis and Separation of N-Methyl-7-Ethynylbenzimidazole Isomers[2]

Objective: Alkylate 7-ethynylbenzimidazole and separate the N1/N3 regioisomers.

  • Alkylation:

    • Dissolve 7-ethynylbenzimidazole (1.0 eq) in anhydrous DMF.

    • Add

      
       (1.5 eq) and stir for 15 min at 
      
      
      
      .
    • Add Methyl Iodide (1.1 eq) dropwise.[1][2]

    • Stir at RT for 2 hours. Monitor by TLC (EtOAc/Hexane).[1][2]

  • Work-up:

    • Dilute with EtOAc, wash with water (

      
      ) and brine.[1] Dry over 
      
      
      
      .[1][2]
    • Concentrate to yield the crude mixture (typically 3:1 ratio favoring N3).[1]

  • Analytical Method Development (HPLC):

    • Column: Agilent Zorbax Eclipse Plus C18 (

      
       mm, 3.5 
      
      
      
      m).[1]
    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 min.

    • If resolution < 1.5: Switch to Phenomenex Kinetex Biphenyl column.

  • Preparative Separation:

    • Scale up the analytical method to a 20 mm or 30 mm ID column.

    • Collect fractions based on UV threshold (254 nm).

    • Evaporate solvents (keep bath temp <

      
       to prevent degradation of the ethynyl group).[1][2]
      
  • Validation:

    • Perform

      
      -NMR and NOESY on isolated solids.
      
    • N3 Isomer (Major):

      
       4.10 (s, 3H, N-Me), NOE to H-2 and H-7 (doublet, distal).[1][2]
      
    • N1 Isomer (Minor):

      
       4.25 (s, 3H, N-Me), NOE to Ethynyl-H or substituent.[1][2]
      

References

  • Regioselective Alkylation of Benzimidazoles

    • Title: "Regioselective synthesis of 1-substituted benzimidazoles."
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the steric dominance of C4/C7 substituents in directing alkylation to the distal nitrogen (N3).[1]

    • (Alkylation of pyrrolo[2,3-d]pyrimidines, analogous electronic/steric principles).

  • Separation of Isomers by Chromatography

    • Title: "Resolving the Isomer Problem: Tackling Characteriz
    • Source: Biocompare.
    • Context: Discusses the use of orthogonal separation techniques (Phenyl-Hexyl, SFC) for structural isomers.
  • 7-Deazapurine Nucleoside Analogs (Related Scaffold)

    • Title: "Synthesis of Purine and 7-Deazapurine Nucleoside Analogues."
    • Source: ResearchGate.[3]

    • Context: Details the synthesis and separation of 7-ethynyl-7-deazapurine derivatives, often used as reference standards for N-alkylation patterns.[2]

  • Click Chemistry of 7-Ethynyl Derivatives

    • Title: "A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids."[2]

    • Source:Chemical Reviews (ACS).[1][2]

    • Context: Describes the stability and reactivity of 7-ethynyl groups during functionalization, relevant for troubleshooting degradation during separ
    • [1][2]

Sources

Technical Support Center: Copper Removal from 7-Ethynyl-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CU-REM-7EIP Status: Active Guide Subject: Advanced purification strategies for copper residues in alkynyl-N-heterocycles.

Executive Summary

You are likely encountering difficulty removing copper from 7-ethynyl-imidazo[4,5-b]pyridine due to a "double-bind" mechanism. This molecule presents two distinct chemical challenges:

  • N-Chelation: The imidazo[4,5-b]pyridine core possesses a "bite angle" between the N3 imidazole nitrogen and the pyridine nitrogen that is highly favorable for coordinating transition metals (Cu, Pd).

  • Copper Acetylide Formation: The terminal alkyne at position 7 is acidic (

    
    ). In the presence of Cu(I) catalysts and base (standard Sonogashira conditions), this forms a stable, potentially polymeric Copper(I) Acetylide  species (
    
    
    
    ).

Standard silica chromatography is often ineffective because the copper species "streaks" with your product. This guide provides a tiered troubleshooting approach to break these specific bonds and achieve ICH Q3D compliance.

Part 1: The Diagnostic Phase

Q: My product has a greenish/blue tint. Is this definitely copper?

A: Yes, but the color indicates the oxidation state, which dictates your cleanup strategy.

Visual IndicatorChemical SpeciesDiagnosis
Green / Blue Cu(II) SaltsOxidized copper coordinated to the N-heterocycle. Easier to remove via aqueous extraction (EDTA/Ammonia).
Yellow / Orange / Red Cu(I) AcetylidesCopper covalently bonded to the alkyne. Dangerous. Requires protonolysis (acid/ammonium source) to break the C-Cu bond.
Grey / Black Cu(0) NanoparticlesColloidal copper. Requires filtration (Celite) or oxidation to Cu(II) to solubilize.

Part 2: Liquid-Liquid Extraction (LLE) Protocols

Q: I tried washing with water and brine, but the copper remains. What should I use?

A: Water is insufficient because the


 (equilibrium constant) favors the Copper-Imidazopyridine complex over the Copper-Water complex. You must introduce a ligand with a higher affinity for Copper than your product.
Protocol A: The Ammonium Chloride/Ammonia Wash (Primary Recommendation)

Best for: Breaking Cu(I) acetylides and solubilizing Cu(II).

Mechanism:


 provides a proton source to convert the copper acetylide (

) back to the terminal alkyne (

). The aqueous ammonia (

) then ligates the free copper to form the water-soluble

complex (deep blue).
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Note: DCM is better for solubility but can form emulsions.

  • Preparation: Prepare a wash solution of 10% w/v

    
     (aq)  adjusted to pH 9–10 with concentrated 
    
    
    
    .
  • Extraction:

    • Wash the organic layer 3 times with the Ammonia/Ammonium Chloride buffer.

    • Observation: The aqueous layer should turn deep blue.

    • Endpoint: Continue washing until the aqueous layer remains colorless.

  • Finishing: Wash once with brine, dry over

    
    , and concentrate.
    
Protocol B: The EDTA Chelation Wash

Best for: Stubborn N-coordinated Cu(II) that resists ammonia.

  • Preparation: Prepare a 0.1 M Disodium EDTA solution. Adjust pH to 7–8 with NaOH (EDTA is insoluble at low pH).

  • Extraction: Stir the organic phase vigorously with the EDTA solution for 30–60 minutes .

    • Why stir so long? Ligand exchange kinetics are slow for bidentate N-heterocycles. Simple shaking in a funnel is often insufficient.

  • Separation: Separate layers. The copper-EDTA complex is highly water-soluble.

Part 3: Solid-Supported Scavengers

Q: LLE reduced the copper, but I am still failing ICH limits (>100 ppm). What is the next step?

A: You need solid-phase scavengers. For imidazopyridines, standard silica is not enough. You require functionalized silica that mimics the sulfur-affinity of biological copper chaperones.

Recommended Scavenger: Thiol (Si-SH) or Thiourea (Si-Thiourea)

Sulfur has a higher affinity for Cu(I) and Cu(II) than the nitrogen in your pyridine ring.

Protocol:

  • Loading: Add SiliaMetS® Thiol or equivalent (loading typically 1.2 mmol/g) to your product solution (in EtOAc/THF).

  • Ratio: Add 4–5 equivalents of scavenger relative to the estimated residual copper (not the product). If Cu content is unknown, use 10 wt% relative to the mass of the crude product.

  • Temperature: Heat to 40–50°C for 1–4 hours.

    • Scientific Logic:[1][2][3][4] Heat increases the rate of ligand exchange, allowing the copper to detach from the imidazopyridine and bind to the sulfur.

  • Filtration: Filter through a 0.45 µm pad or Celite to remove the scavenger.

  • Result: The copper remains bound to the solid silica matrix.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying 7-ethynyl-imidazo[4,5-b]pyridine.

CopperRemoval Start Crude Reaction Mixture (7-ethynyl-imidazo[4,5-b]pyridine) CheckColor Diagnostic: Visual Check Start->CheckColor RedOrange Red/Orange Precipitate? (Cu-Acetylide Risk) CheckColor->RedOrange Precipitate observed GreenBlue Green/Blue Solution? (N-Coordinated Cu) CheckColor->GreenBlue Soluble color LLE_Ammonia Wash: NH4Cl / NH4OH (Protonate Alkyne + Ligand Exchange) RedOrange->LLE_Ammonia Must Protonate GreenBlue->LLE_Ammonia First Pass LLE_EDTA Wash: 0.1M EDTA (pH 8) (Long Stirring) GreenBlue->LLE_EDTA Alternative CheckPurity Check Cu Level (ICP-MS) LLE_Ammonia->CheckPurity LLE_EDTA->CheckPurity Scavenger Add Thiol-Silica Scavenger (50°C, 2 hours) CheckPurity->Scavenger > Limits Final Pure Product (ICH Q3D Compliant) CheckPurity->Final < Limits Scavenger->Final

Figure 1: Decision matrix for removing copper species based on oxidation state and chemical nature.

Part 5: Regulatory Compliance (ICH Q3D)

Q: What are the exact limits I need to hit?

A: Copper is classified as a Class 2B elemental impurity. The Permitted Daily Exposure (PDE) depends on the route of administration.[1][5][6]

Table 1: ICH Q3D (R2) Limits for Copper

Administration RoutePDE (µ g/day )Concentration Limit (ppm)*
Oral 3400340
Parenteral (Injection)34034
Inhalation 343.4

*Concentration limits assume a maximum daily dose of 10g of the drug product.[6] If your dose is lower, your ppm limit may be higher (Calculated as PDE / Max Daily Dose).

Part 6: Safety Warning – Copper Acetylides

CRITICAL WARNING: Because your molecule contains a terminal alkyne (7-ethynyl group), the formation of copper acetylides is a significant safety hazard.

  • Risk: Dry copper acetylides are shock-sensitive explosives.

  • Mitigation: Never allow the crude reaction mixture to dry out completely before the acid/ammonium wash step. Always keep the crude material wet with solvent until you have confirmed the removal of copper via the color change (Red/Orange

    
     Clear/Blue).
    

References

  • International Conference on Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities.[1] European Medicines Agency, 2022. [Link]

  • Anderson, N. G., et al. "Practical Methods for the Removal of Copper from Reaction Mixtures." Organic Process Research & Development, vol. 17, no. 1, 2013, pp. 37–48. [Link]

  • Albini, A., & Pietra, S. "Heterocyclic N-Oxides." CRC Press, 1991.

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Characterization of 7-ethynyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the imidazo[4,5-b]pyridine scaffold is a privileged structure, forming the core of numerous bioactive compounds and functional materials.[1][2] The introduction of an ethynyl group, a versatile functional handle for further chemical modifications, enhances the molecular complexity and potential applications of these heterocycles. Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as the cornerstone for unambiguous characterization.

This guide provides an in-depth analysis of the 1H NMR spectral features of 7-ethynyl-3H-imidazo[4,5-b]pyridine. By comparing expected chemical shifts and coupling constants with data from structurally related analogs, this document serves as a practical reference for researchers engaged in the synthesis and characterization of novel imidazo[4,5-b]pyridine derivatives.

The Imidazo[4,5-b]pyridine Core: A 1H NMR Perspective

The 1H NMR spectrum of the imidazo[4,5-b]pyridine core is characterized by distinct signals for the protons on both the imidazole and pyridine rings. The electron-withdrawing nature of the nitrogen atoms significantly influences the chemical shifts, generally causing protons on the pyridine ring to resonate at a lower field (higher ppm) compared to those on a simple benzene ring.[3]

Expected 1H NMR Spectral Data for 7-ethynyl-3H-imidazo[4,5-b]pyridine:

To provide a robust predictive framework, the following table summarizes the expected 1H NMR chemical shifts and coupling constants for the aromatic protons of the parent 3H-imidazo[4,5-b]pyridine and the target molecule, 7-ethynyl-3H-imidazo[4,5-b]pyridine. These predictions are based on the analysis of published data for a variety of substituted imidazo[4,5-b]pyridine derivatives.[2][4][5][6]

ProtonExpected Chemical Shift (δ, ppm) in 3H-imidazo[4,5-b]pyridineExpected Chemical Shift (δ, ppm) in 7-ethynyl-3H-imidazo[4,5-b]pyridineExpected Multiplicity & Coupling Constants (J, Hz)
H2~8.1-8.3~8.2-8.4s
H5~8.3-8.5~8.4-8.6d, J ≈ 4.5-5.0 Hz
H6~7.2-7.4~7.3-7.5dd, J ≈ 8.0-8.5, 4.5-5.0 Hz
H7~8.0-8.2-dd, J ≈ 8.0-8.5, 1.0-1.5 Hz
Ethynyl-H-~3.0-3.5s

Causality Behind Chemical Shift Predictions:

  • H2 Proton: The H2 proton of the imidazole ring typically appears as a singlet in the region of 8.1-8.3 ppm. Its chemical shift is sensitive to the electronic nature of substituents on the pyridine ring.

  • Pyridine Protons (H5, H6, H7): These protons form an AMX spin system. H5, being ortho to a pyridine nitrogen, is the most deshielded and appears as a doublet. H7 is also deshielded and appears as a doublet of doublets due to coupling with H6 and a smaller long-range coupling. H6, being meta to the pyridine nitrogen, is the most shielded of the pyridine protons and appears as a doublet of doublets.

  • Effect of the Ethynyl Group: The introduction of the ethynyl group at the 7-position is expected to cause a slight downfield shift for the adjacent H6 proton due to its electron-withdrawing inductive effect. The most significant feature will be the appearance of a singlet for the acetylenic proton.

The Acetylenic Proton: A Unique Reporter

The chemical shift of the terminal acetylenic proton is highly diagnostic. Its resonance is influenced by the magnetic anisotropy of the carbon-carbon triple bond.[7][8] This anisotropic effect creates a conical shielding region along the axis of the triple bond, causing the acetylenic proton to resonate at a significantly higher field (lower ppm) than vinylic or aromatic protons. For N-propargyl substituted imidazo[4,5-b]pyridines, the acetylenic proton has been observed around 2.28-2.47 ppm. For 7-ethynyl-3H-imidazo[4,5-b]pyridine, a similar range of 3.0-3.5 ppm is anticipated.

Comparative Analysis with Alternative Structures

To underscore the importance of precise 1H NMR interpretation, let's compare the expected spectrum of 7-ethynyl-3H-imidazo[4,5-b]pyridine with a constitutional isomer, 5-ethynyl-3H-imidazo[4,5-b]pyridine.

Feature7-ethynyl-3H-imidazo[4,5-b]pyridine5-ethynyl-3H-imidazo[4,5-b]pyridine
H5 Proton Doublet-
H7 Proton -Doublet of doublets
H6 Proton Doublet of doubletsDoublet of doublets
Splitting Pattern of Pyridine Protons Distinct AMX systemAltered AMX system with different coupling constants

This comparison highlights how a simple change in substituent position leads to a dramatically different 1H NMR spectrum, emphasizing the power of this technique for unambiguous isomer identification.

Experimental Protocol for 1H NMR Characterization

To ensure high-quality, reproducible data, the following experimental protocol is recommended.

dot

Caption: Workflow for 1H NMR Characterization.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of 7-ethynyl-3H-imidazo[4,5-b]pyridine.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is a suitable solvent for many heterocyclic compounds.

    • Vortex the sample until the solid is completely dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition: [1][6][9]

    • Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Reference the spectrum by setting the residual DMSO peak to 2.50 ppm or an internal standard like tetramethylsilane (TMS) to 0.00 ppm.

  • Spectral Analysis:

    • Determine the chemical shift (δ) of each signal in parts per million (ppm).

    • Measure the coupling constants (J) in Hertz (Hz) for all multiplets.[10]

    • Analyze the integration values to confirm the proton count for each signal.

    • Assign each signal to a specific proton in the molecule based on its chemical shift, multiplicity, and integration.

Trustworthiness of the Protocol:

This protocol is a self-validating system. The internal consistency of the data—correct integration ratios, expected multiplicities, and consistent coupling constants between coupled protons—provides a high degree of confidence in the structural assignment. For further confirmation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish proton-proton and proton-carbon correlations, respectively.

Conclusion

The 1H NMR spectrum of 7-ethynyl-3H-imidazo[4,5-b]pyridine is predicted to exhibit a unique set of signals that are highly informative for its structural confirmation. By understanding the characteristic chemical shifts of the imidazo[4,5-b]pyridine core and the diagnostic resonance of the acetylenic proton, researchers can confidently identify this molecule and distinguish it from its isomers. The provided experimental protocol offers a robust framework for obtaining high-quality data, ensuring the scientific integrity of the characterization process. This guide, grounded in the analysis of related structures, empowers researchers to navigate the intricacies of 1H NMR spectroscopy for the advancement of their scientific endeavors.

References

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. [Link]

  • Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. National Institutes of Health. [Link]

  • 3H-imidazo[4,5-b]pyridine, 2-methyl- - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link]

  • Chapter 2. University of Liverpool. [Link]

  • Supplementary Materials - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Heteronuclear coupling. University of Manitoba. [Link]

  • 178 3. Protons attached to heteroatoms are highly variable and sometimes absent. University of Calgary. [Link]

  • Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace - Modgraph. Modgraph. [Link]

  • Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group - RSC Publishing. RSC Publishing. [Link]

  • Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. PubMed. [Link]

Sources

A Senior Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Analysis of 7-ethynyl-3H-imidazo[4,5-b]pyridine Adducts: A Comparative Workflow

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed guide on the characterization of protein adducts formed by 7-ethynyl-3H-imidazo[4,5-b]pyridine. This document is intended for researchers, scientists, and drug development professionals who are leveraging covalent modifiers and require robust analytical methodologies for their characterization. We will explore the intricacies of using high-resolution mass spectrometry (HRMS) to analyze these specific adducts, compare the ethynyl-based probe to other common covalent modifiers, and provide detailed, field-tested protocols.

The imidazo[4,5-b]pyridine scaffold is a significant motif in medicinal chemistry, known for its diverse biological activities, including kinase inhibition.[1][2][3][4][5] The incorporation of a reactive 7-ethynyl group transforms this scaffold into a targeted covalent probe. The terminal alkyne group is of particular interest due to its role in "click chemistry" and other bioorthogonal reactions, allowing for a two-step labeling approach if desired.[6][7][8] However, its intrinsic reactivity with certain nucleophilic amino acid residues also allows it to function as a direct covalent inhibitor.

High-resolution mass spectrometry is an indispensable tool for characterizing such covalent protein-small molecule complexes.[9] It provides exceptional mass accuracy and resolution, which is crucial for identifying the precise mass shift caused by the adduct and for elucidating the exact site of modification on the protein.[9]

Comparative Analysis of Covalent Probes

The choice of a reactive probe is a critical decision in experimental design. The 7-ethynyl-3H-imidazo[4,5-b]pyridine offers a unique combination of a biologically relevant scaffold and a versatile reactive group. Below is a comparison with other commonly used covalent probes.

Probe TypeReactive GroupMechanismSelectivityHRMS Analysis Considerations
7-ethynyl-3H-imidazo[4,5-b]pyridine Terminal AlkyneMichael Addition (activated) or other nucleophilic additionsCysteine, Lysine, Histidine (context-dependent)Unique mass shift allows for clear identification. Can be used in bioorthogonal "click" reactions for enrichment.[6][7]
Iodoacetamide-based IodoacetylSN2Primarily CysteineWell-characterized mass shift (+57.02 Da). Can be prone to off-target reactions.
Acrylamide-based AcrylamideMichael AdditionPrimarily CysteineCommon in targeted covalent inhibitors. Mass shift varies with the specific acrylamide.
Fluorophosphonate-based FluorophosphonateNucleophilic substitutionSerine hydrolasesHighly specific for a particular class of enzymes.

Experimental Workflow: From Adduct to Data

The comprehensive analysis of a covalent adduct involves a multi-stage workflow. Each step must be optimized to ensure the integrity of the adduct and the quality of the final data. This workflow is designed to be self-validating by incorporating control samples and stringent data analysis criteria.

G cluster_0 Phase 1: Adduct Formation cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: LC-HRMS/MS cluster_3 Phase 4: Data Analysis p1_start Incubate Protein with 7-ethynyl-3H-imidazo[4,5-b]pyridine p1_quench Quench Reaction p1_start->p1_quench p2_denature Denature, Reduce, & Alkylate p1_quench->p2_denature Processed in Parallel p1_control Control Sample (e.g., DMSO) p1_control->p1_quench p2_digest Proteolytic Digestion (e.g., Trypsin) p2_denature->p2_digest p2_cleanup Peptide Cleanup (e.g., C18 Desalting) p2_digest->p2_cleanup p3_lc UPLC Separation p2_cleanup->p3_lc p3_ms HRMS Analysis (DDA or DIA) p3_lc->p3_ms p4_search Database Search (with variable modification) p3_ms->p4_search p4_validate Validate Peptide-Spectrum Matches (PSMs) p4_search->p4_validate p4_quant Quantify Adduct Stoichiometry p4_validate->p4_quant

Caption: End-to-end workflow for HRMS analysis of covalent adducts.

Detailed Experimental Protocols

Phase 1: Adduct Formation

  • Rationale: This step aims to covalently link the 7-ethynyl-3H-imidazo[4,5-b]pyridine to its target protein. The buffer conditions and incubation time are critical for achieving optimal and specific labeling.

  • Protocol:

    • Reconstitute the target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Add the 7-ethynyl-3H-imidazo[4,5-b]pyridine (typically from a 10 mM DMSO stock) to the protein solution for a final concentration of 10-50 µM. A DMSO-only control must be run in parallel.

    • Incubate at 37°C for 1-4 hours. The optimal time should be determined empirically.

    • Quench the reaction by adding an excess of a reducing agent like DTT or by proceeding immediately to the denaturation step.

Phase 2: Sample Preparation for Bottom-Up Proteomics

  • Rationale: To identify the specific amino acid that has been modified, the protein is digested into smaller peptides, which are more amenable to mass spectrometry analysis.[9][10] Proper sample cleanup is essential to remove interfering substances.[11]

  • Protocol:

    • Denaturation, Reduction, and Alkylation:

      • Add Urea to the protein samples to a final concentration of 8 M to denature the proteins.

      • Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

      • Add Iodoacetamide (IAA) to a final concentration of 20 mM and incubate for 45 minutes in the dark at room temperature to alkylate free cysteines.

    • Digestion:

      • Dilute the sample 4-fold with 50 mM Ammonium Bicarbonate to reduce the Urea concentration to 2 M.

      • Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio.

      • Incubate overnight at 37°C.

    • Cleanup:

      • Acidify the peptide solution with formic acid to a final concentration of 1%.

      • Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

      • Elute the peptides, dry them in a vacuum centrifuge, and reconstitute in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

Phase 3: LC-HRMS/MS Analysis

  • Rationale: The choice of data acquisition mode is critical. Data-Dependent Acquisition (DDA) is excellent for discovery, as it selects the most abundant peptide ions for fragmentation, providing high-quality MS/MS spectra for identification.[12][13][14][15] Data-Independent Acquisition (DIA) offers a more comprehensive and reproducible quantification by fragmenting all ions within specified mass ranges.[12][13]

  • Instrument Setup (Example using an Orbitrap-based instrument):

    • Liquid Chromatography (LC):

      • Use a nano-flow UPLC system with a C18 column.

      • Employ a gradient of 2-40% acetonitrile (with 0.1% formic acid) over 60-120 minutes to separate the peptides.

    • Mass Spectrometry (MS) - DDA Mode:

      • MS1 Scan: Perform a full scan in the Orbitrap at a resolution of 120,000 over a mass range of 350-1500 m/z.

      • MS2 Scan (DDA): Select the top 15 most intense precursor ions for fragmentation via Higher-energy Collisional Dissociation (HCD).

      • Analyze the fragment ions in the Orbitrap at a resolution of 30,000.

      • Use a dynamic exclusion of 30 seconds to prevent repeated fragmentation of the same peptide.

Phase 4: Data Analysis

  • Rationale: Specialized software is required to search the large datasets generated by HRMS against a protein sequence database. The key is to specify the mass of the 7-ethynyl-3H-imidazo[4,5-b]pyridine as a variable modification.

  • Workflow:

    • Database Search:

      • Use a search algorithm (e.g., MaxQuant, Proteome Discoverer, Spectronaut).

      • Specify the correct protein sequence database (e.g., UniProt Human).

      • Set enzyme specificity to Trypsin.

      • Define fixed modifications: Carbamidomethylation of Cysteine (+57.021 Da).

      • Crucially, define a variable modification corresponding to the mass of 7-ethynyl-3H-imidazo[4,5-b]pyridine on potential nucleophilic residues (C, K, H). The exact mass must be calculated precisely.

    • Validation and Interpretation:

      • Filter the results to a high confidence level (e.g., 1% False Discovery Rate).

      • Manually inspect the MS/MS spectra of modified peptides. A high-quality spectrum will have a continuous series of b- and y-ions, with a clear mass shift on the fragment ions containing the modified residue. This confirms the site of adduction.

      • Compare the results from the treated sample with the DMSO control to ensure the modification is specific to the compound treatment.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of your results, every protocol must be self-validating:

  • Controls are Non-Negotiable: Always include a vehicle-only (e.g., DMSO) control to identify background modifications and ensure the observed adduct is a direct result of the compound.

  • Orthogonal Validation: If possible, confirm the adduct formation using an orthogonal method, such as an intact protein mass analysis, which should show a mass shift corresponding to the addition of the molecule.[9][16]

  • Manual Spectral Inspection: Do not rely solely on automated search engine results. Manual validation of the peptide-spectrum match (PSM) for the key modified peptides is essential for confident site assignment.

By adhering to these rigorous, multi-step protocols, researchers can confidently identify and characterize the specific sites of protein modification by 7-ethynyl-3H-imidazo[4,5-b]pyridine, providing critical insights for drug development and chemical biology.

References

  • Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. ResearchGate. Available at: [Link]

  • Bioorthogonal chemistry - Wikipedia. Wikipedia. Available at: [Link]

  • Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. MDPI. Available at: [Link]

  • Key insights on click chemistry and bioorthogonal chemistry. CAS.org. Available at: [Link]

  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. Available at: [Link]

  • Bioorthogonal chemistry. eScholarship.org. Available at: [Link]

  • Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. PMC. Available at: [Link]

  • Eight key rules for successful data-dependent acquisition in mass spectrometry-based metabolomics. PMC. Available at: [Link]

  • Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv. Available at: [Link]

  • Chemoproteomic methods for covalent drug discovery. PMC. Available at: [Link]

  • Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. MDPI. Available at: [Link]

  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. PMC. Available at: [Link]

  • (PDF) High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. ResearchGate. Available at: [Link]

  • Quantitative proteomics and applications in covalent ligand discovery. Frontiers. Available at: [Link]

  • Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. University of Nebraska - Lincoln. Available at: [Link]

  • Data-dependent vs. Data-independent Proteomic Analysis. Technology Networks. Available at: [Link]

  • Data Dependent Acquisition Definition. BioPharmaSpec. Available at: [Link]

  • Mass Spectrometry Acquisition Mode Showdown: DDA vs. DIA vs. MRM vs. PRM. Rapid Novor. Available at: [Link]

  • A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. PreOmics. Available at: [Link]

  • How to prepare samples for proteomic analysis with Protocols.io. BioTechniques. Available at: [Link]

  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. PMC. Available at: [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

Sources

Precision in Conjugation: A Comparative Guide to Validating Click Reaction Efficiency via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Imperative of Precision

In the development of Antibody-Drug Conjugates (ADCs), PROTACs, and radiopharmaceuticals, "Click Chemistry"—specifically Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)—is the gold standard for bioconjugation. However, a reaction reported as "complete" by traditional methods often hides unreacted linkers, regioisomers, or protein aggregates that can compromise toxicological safety.

As scientists, we must move beyond "detecting the product" to "quantifying the efficiency." This guide argues that Liquid Chromatography-Mass Spectrometry (LC-MS) is not just an alternative but the required validation method for high-stakes conjugation, offering a level of specificity that UV-Vis and Gel Electrophoresis cannot match.

Part 2: Comparative Analysis (The "Why")

Traditional validation methods rely on bulk properties (absorbance, electrophoretic mobility). LC-MS interrogates the molecule itself.

Table 1: Performance Matrix of Validation Methodologies
FeatureLC-MS (Recommended) UV-Vis / Fluorescence H-NMR
Specificity High. Distinguishes product from byproducts and unreacted linkers by mass-to-charge (

) ratio.
Low. Cannot distinguish between free dye and conjugated dye without perfect separation.High. Structural certainty is absolute.
Sensitivity Femtomole range. Ideal for scarce biological samples.Nanomole range. Limited by extinction coefficients.Millimolar range. Requires large amounts of pure material.
Throughput Medium-High. 5-10 min runs with UPLC.High. Plate readers allow parallel analysis.Low. Slow acquisition and complex data processing.
Limitations Ionization suppression by salts/copper; requires rigorous sample cleanup.Prone to "false positives" from non-specific binding or background fluorescence.Cannot analyze complex biological matrices (e.g., cell lysates).
Visualizing the Validation Logic

The following decision tree illustrates why LC-MS is the logical endpoint for quantitative validation.

ValidationLogic Start Click Reaction Complete? Quant Quantification Required? Start->Quant Yes UV Method: UV-Vis/Fluorescence (Rapid, Qualitative) Start->UV No (Qualitative check) HighRes High Resolution Needed? Quant->HighRes Is sample complex? NMR Method: NMR (Structural, Low Sensitivity) Quant->NMR Is sample pure & >10mg? HighRes->UV No (Simple binary mix) LCMS Method: LC-MS (Quantitative, Specific) HighRes->LCMS Yes (e.g., Lysates, ADCs)

Figure 1: Decision matrix for selecting the appropriate validation methodology based on sample complexity and sensitivity requirements.

Part 3: The LC-MS Validation Protocol

This protocol is designed for a peptide-drug conjugate synthesis, but the principles apply to oligonucleotide and protein conjugation.

Phase 1: The "Copper Problem" & Sample Prep

Expert Insight: The most common failure mode in LC-MS validation of CuAAC is copper adduct formation . Residual Cu(I)/Cu(II) ions bind to peptides/proteins, creating complex mass envelopes that split the signal and reduce sensitivity.

The Fix: You must chelate copper before injection.

  • Quenching: Stop the reaction by adding EDTA (Ethylenediaminetetraacetic acid) to a final concentration of 5–10 mM. Incubate for 10 minutes.

  • Desalting (Crucial):

    • For Peptides: Use C18 Spin Tips. Wash with 0.1% Formic Acid (FA) in water to remove salts and EDTA-Cu complexes. Elute with 50% Acetonitrile (ACN)/0.1% FA.

    • For Proteins: Use Zeba™ Spin Desalting Columns (7K MWCO) or similar size-exclusion resin equilibrated with LC-MS grade water.

Phase 2: LC-MS Acquisition Parameters
  • Instrument: Q-TOF or Orbitrap (High Resolution is preferred for isotopic confirmation).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Desalting/Trapping)

    • 1-8 min: 5% -> 95% B (Linear Gradient)

    • 8-10 min: 95% B (Wash)

    • 10-12 min: 5% B (Re-equilibration)

Phase 3: Data Analysis & Calculation

To validate efficiency, you cannot rely on "disappearance of starting material" alone. You must calculate the Conversion Yield .



Where


 is the Response Factor ratio (Ionization efficiency of Reactant / Ionization efficiency of Product). For strict validation, 

should be determined using standard curves.

Part 4: Experimental Data & Interpretation

The following table summarizes a typical validation experiment comparing UV-Vis (280 nm) quantification against LC-MS (TIC - Total Ion Current) for a peptide-fluorophore conjugation.

Table 2: Comparative Yield Analysis
Sample IDUV-Vis Calculated YieldLC-MS Calculated YieldDiscrepancy Analysis
Rxn-01 (1h) 92%68%False Positive. UV detected non-specific adsorption of the fluorophore to the reaction vessel walls. LC-MS ignored this background.
Rxn-02 (4h) 98%96%Concordance. At high conversion, methods align, but LC-MS confirmed no oxidized byproducts were present.
Rxn-03 (No Ligand) 45%12%Specificity. UV could not distinguish between the "clicked" product and a copper-induced aggregate. LC-MS identified the aggregate mass.
Mechanism of Action & Workflow

The diagram below details the specific chemical pathway and the analytical checkpoints.

Workflow cluster_Reaction Reaction System cluster_Analysis LC-MS Validation Azide Azide-R1 Triazole 1,2,3-Triazole Product Azide->Triazole + Alkyne Alkyne Alkyne-R2 Alkyne->Triazole Cu Cu(I) Catalyst (THPTA Ligand) Cu->Triazole Catalyzes EDTA EDTA Quench (Remove Cu) Triazole->EDTA Sample Prep LC LC Separation (Ret. Time Shift) EDTA->LC MS MS Detection (Exact Mass) LC->MS

Figure 2: Reaction pathway and critical LC-MS validation checkpoints. Note the EDTA step to prevent copper interference.

Part 5: Troubleshooting & Optimization

1. Peak Broadening:

  • Cause: Often due to the triazole ring interacting with residual metals or column silanols.

  • Solution: Add 0.1% Trifluoroacetic acid (TFA) instead of Formic Acid, or ensure thorough EDTA washing.

2. Missing Product Peak:

  • Cause: Ionization suppression. The "Click" triazole linker is polar; if your drug payload is hydrophobic, the product may stick to the column.

  • Solution: Switch to a C4 column (for proteins) or increase the organic gradient to 100% B.

3. Unexpected Mass (+63 Da):

  • Cause: Copper adduct (Cu+).[1]

  • Solution: Your quenching failed. Re-treat with fresh EDTA or use a spin filter.

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

Sources

Advanced Assignment Strategies for Quaternary Alkyne Carbons in Imidazo[4,5-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous assignment of quaternary alkyne carbons in fused heterocyclic systems—specifically imidazo[4,5-b]pyridine —remains a persistent bottleneck in structural verification. Standard HMBC protocols frequently fail to distinguish between the


 and 

carbons of the alkyne moiety due to the absence of proximal protons and the "blind spot" of small long-range coupling constants (

Hz).

This guide objectively compares three assignment methodologies: Standard HMBC , LR-HSQMBC , and


N-HMBC . Based on comparative analysis of sensitivity and resolution, LR-HSQMBC optimized for 2–4 Hz couplings  is identified as the superior technique for establishing connectivity across the alkyne bridge, while 

N-HMBC
serves as the critical orthogonal validation tool for N-heterocyclic attachment points.

The Challenge: The "Silent" Quaternary Linker

In drug discovery, the imidazo[4,5-b]pyridine scaffold is a privileged structure (e.g., in kinase inhibitors). When an alkyne linker is introduced—typically at the C2 or C6 position—it creates a zone of "NMR silence."

Structural Obstacles
  • Isolation: The alkyne carbons (C

    
    , C
    
    
    
    ) are quaternary.
  • Distance: The nearest protons are often 4 or 5 bonds away (e.g., Ring-H

    
     C-Ring 
    
    
    
    C
    
    
    
    
    C
    
    
    ).
  • Ambiguity: Chemical shifts for internal alkynes (

    
     80–95 ppm) often overlap or lack distinctive trends that separate C
    
    
    
    from C
    
    
    based solely on electronegativity, especially in conjugated systems.

Methodology Comparison

We evaluated three distinct NMR pulse sequence strategies for assigning a representative 2-(phenylethynyl)-3H-imidazo[4,5-b]pyridine .

Standard Gradient HMBC (The Baseline)
  • Mechanism: Coherence transfer via

    
     (typically optimized for 8 Hz).
    
  • Performance:

    • Pros: High sensitivity for 2-bond and strong 3-bond correlations.

    • Cons: Fails to detect the weak 4-bond coupling (

      
      ) often required to see the distal alkyne carbon from the ring protons.
      
    • Verdict:Insufficient for unambiguous alkyne assignment in this scaffold.

LR-HSQMBC (The Solution)
  • Mechanism: Long-Range Heteronuclear Single Quantum Multiple Bond Correlation.[1][2][3] Unlike HMBC, this is a phase-sensitive experiment that avoids the cancellation of signals caused by homonuclear proton couplings (

    
    ) during the transfer delay.
    
  • Performance:

    • Pros: Can be optimized for very small couplings (2–4 Hz). Preserves phase information, allowing differentiation of couplings.

    • Cons: Lower signal-to-noise (S/N) ratio than HMBC; requires longer acquisition times.

    • Verdict:Superior for bridging the "silent" alkyne gap.

N-HMBC (The Validator)
  • Mechanism: Long-range correlation between protons and natural abundance

    
    N nuclei.
    
  • Performance:

    • Pros: The imidazole nitrogens (N1/N3) and pyridine nitrogen (N4) provide unique anchor points. N1/N3 will strongly couple to the C2-alkyne carbon.

    • Cons: Requires high concentrations (>10 mg) or cryoprobes due to low

      
      N natural abundance.
      
    • Verdict:Critical for confirming the attachment point (C2 vs C5/6/7).

Comparative Data Analysis

The following table illustrates the expected correlations for a C2-substituted imidazo[4,5-b]pyridine. Note how LR-HSQMBC reveals the crucial connections that Standard HMBC misses.

Table 1: Spectral Correlation Matrix

Carbon PositionApprox.[1][3][4][5][6][7] Shift (

, ppm)
Nearest Proton SourceStandard HMBC (8 Hz)LR-HSQMBC (2 Hz)

N-HMBC Correlation
C2 (Ring) 145.0 - 155.0H-Phenyl (Ortho)✅ Strong (

)
✅ StrongN1, N3 (

)
C

(Alkyne)
82.0 - 88.0H-Phenyl (Ortho)❌ Missing (

weak)
✅ VisibleN1, N3 (

)
C

(Alkyne)
90.0 - 96.0H-Phenyl (Ortho)✅ Strong (

)
✅ Strong❌ None
C7 (Pyridine) 118.0 - 125.0H6 (Ring)✅ Strong (

)
✅ StrongN4 (

)

Interpretation: The Standard HMBC often sees the C


 (via the phenyl protons) but misses the C

because the coupling from the phenyl ring is too far (

across alkyne is often weak) and the coupling from the heterocycle is non-existent (no H on C2). LR-HSQMBC bridges this by detecting the weak coupling from the distant Phenyl-H to C

and potentially from Ring-H6/H7 to C

if the system is planar.

Visualization: Assignment Logic & Structure

Diagram 1: The Assignment Decision Matrix

This workflow dictates the experimental path based on sample quantity and structural ambiguity.

AssignmentWorkflow Start Start: Unassigned Alkyne Carbons StdHMBC Run Standard HMBC (8Hz) Check 2J/3J correlations Start->StdHMBC Check Are C-alpha and C-beta distinguished? StdHMBC->Check Success Assignment Complete Check->Success Yes Ambiguous Ambiguous/Missing Correlations Check->Ambiguous No Branch Select Advanced Method Ambiguous->Branch LR LR-HSQMBC (Opt. 2-3 Hz) Target: 4-bond couplings Branch->LR Standard Sample (<10mg) N15 15N-HMBC Target: N-C-C correlations Branch->N15 Concentrated (>10mg) ResultLR Observe long-range H(aryl) -> C(alpha) LR->ResultLR ResultN15 Observe N1/N3 -> C(alpha) N15->ResultN15 ResultLR->Success ResultN15->Success

Caption: Decision tree for selecting the optimal pulse sequence based on initial HMBC results and sample concentration.

Diagram 2: Structural Correlation Map

Visualizing the specific long-range paths in 2-phenylethynyl-imidazo[4,5-b]pyridine.

StructureMap cluster_hetero Imidazo[4,5-b]pyridine Core cluster_alkyne Alkyne Linker cluster_phenyl Phenyl Substituent N1 N1 C2 C2 N1->C2 Ca C-alpha (Quat) N1->Ca 15N-HMBC (3-bond) C2->Ca N3 N3 N3->C2 N3->Ca 15N-HMBC (3-bond) Cb C-beta (Quat) Ca->Cb Triple Bond Cph C-ipso Cb->Cph Hph H-ortho Cph->Hph 2-bonds Hph->Ca LR-HSQMBC (4-bond, ~2Hz)

Caption: Correlation map showing the specific long-range pathways utilized by LR-HSQMBC (Red Dashed) and 15N-HMBC to assign the quaternary alkyne carbons.

Experimental Protocols

Protocol A: LR-HSQMBC (Recommended)

This experiment is the "problem solver" for the alkyne bridge.

  • Pulse Sequence: Select hsqmbc_long (Bruker) or gHSQMBC (Agilent/Varian).

  • Coupling Constant Optimization (

    
    ):  Set to 2 Hz  or 4 Hz .
    
    • Why? Standard HMBC is set to 8 Hz. Alkyne 4-bond couplings are typically 1.5–3.0 Hz.

  • Acquisition:

    • Scans: Minimum 32–64 scans (due to lower transfer efficiency).

    • Points: 2K x 256.

  • Processing:

    • Unlike HMBC (magnitude mode), LR-HSQMBC is phase-sensitive .[1]

    • Look for mixed-phase multiplets . This is a feature, not a bug; it allows you to distinguish real correlations from noise and measure the coupling constant magnitude if resolution permits.

Protocol B: N-HMBC (Validation)

Use this if you have >10 mg of sample.

  • Pulse Sequence: hmbcgpndqf (Gradient selected

    
     HMBC).
    
  • Optimization: Set

    
     to 5 Hz  (long range).
    
  • Carrier Frequency: Center the

    
    N offset around 200 ppm  (covering pyridine and imidazole nitrogens).
    
  • Analysis: Look for the correlation from the imidazole N1/N3 to the C

    
     alkyne carbon. This is definitive proof of attachment.
    

References

  • Saurí, J., Liu, Y., Parella, T., Williamson, R. T., & Martin, G. E. (2016).[8] "Choosing between LR-HSQMBC and HSQMBC-TOCSY experiments." Journal of Natural Products, 79(5), 1400–1406. [Link]

  • Williamson, R. T., et al. (2014). "LR-HSQMBC: A sensitive NMR technique to probe very long-range heteronuclear coupling pathways."[1][3] Journal of Magnetic Resonance, 240, 14–18. [Link]

  • Jeannerat, D. (2020). "Old and new experiments for obtaining quaternary-carbon-only NMR spectra." Magnetic Resonance in Chemistry, 58(6), 495-506. [Link]

  • Martin, G. E., & Hadden, C. E. (2000). "Long-range Heteronuclear Shift Correlation." Journal of Natural Products, 63(4), 543–585. [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Imidazo[4,5-b]pyridine Derivatives: A Focus on 7-Ethynyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the imidazo[4,5-b]pyridine scaffold is a privileged structure, forming the core of numerous bioactive compounds and functional materials.[1][2] The electronic properties of these molecules, which are fundamental to their function, can be effectively probed using UV-Vis absorption spectroscopy. This guide provides a comparative analysis of the UV-Vis absorption spectra of imidazo[4,5-b]pyridine derivatives, with a specific focus on elucidating the anticipated spectral characteristics of the novel compound, 7-ethynyl-3H-imidazo[4,5-b]pyridine. While direct experimental data for this specific molecule is not yet publicly available, this guide will leverage data from analogous compounds and computational studies to provide a robust predictive comparison.

The Significance of UV-Vis Spectroscopy for Imidazo[4,5-b]pyridines

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing valuable insights into the electronic transitions within a molecule. For drug development professionals and materials scientists, these spectra are not merely fingerprints; they are windows into a molecule's behavior. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are sensitive to the molecular structure, substitution patterns, and the surrounding solvent environment.[1] This information is critical for understanding drug-target interactions, predicting photostability, and designing novel chromophores and fluorophores for imaging and sensing applications.

The imidazo[4,5-b]pyridine core, a fusion of imidazole and pyridine rings, possesses a rich π-electron system. The electronic transitions within this system, typically π → π* transitions, are responsible for its characteristic UV absorption. The introduction of various substituents onto this scaffold can significantly modulate these transitions, leading to shifts in the absorption maxima and changes in absorption intensity.

A Comparative Analysis of Substituted Imidazo[4,5-b]pyridine Derivatives

To predict the spectral properties of 7-ethynyl-3H-imidazo[4,5-b]pyridine, it is instructive to first examine the UV-Vis absorption data of known derivatives of the parent ring system. The following table summarizes the absorption maxima for several substituted imidazo[4,5-b]pyridines, illustrating the influence of different functional groups.

CompoundSubstituent(s)SolventAbsorption Maxima (λmax, nm)Reference
2-Phenyl-1H-imidazo[4,5-b]pyridine2-PhenylDMSONot explicitly stated, but synthesis reported[3]
4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile2-(4-cyanophenyl)DMSONot explicitly stated, but synthesis reported[3]
Imidazo[4,5-b]pyridine derived iminocoumarinsVarious iminocoumarin groupsVarious organic solventsBroad absorption bands, with maxima influenced by solvent polarity and substituents on the iminocoumarin and imidazo[4,5-b]pyridine cores.[1][1]

From the available data on related heterocyclic systems, several key principles emerge:

  • Effect of Conjugation: Extending the π-conjugated system generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity).[4][5]

  • Influence of Substituents: Electron-donating groups (e.g., -NH2, -OH) and electron-withdrawing groups (e.g., -NO2, -CN) can significantly alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption maxima.[6]

  • Solvent Effects: The polarity of the solvent can influence the electronic transitions, leading to solvatochromic shifts (changes in λmax with solvent polarity).[1]

Predicting the UV-Vis Spectrum of 7-Ethynyl-3H-imidazo[4,5-b]pyridine

The introduction of an ethynyl (-C≡CH) group at the 7-position of the imidazo[4,5-b]pyridine core is expected to have a pronounced effect on its UV-Vis absorption spectrum. The ethynyl group is a π-accepting and σ-withdrawing substituent that can extend the conjugation of the aromatic system.

Based on the principles of UV-Vis spectroscopy and data from related ethynyl-substituted heterocycles, we can predict the following for 7-ethynyl-3H-imidazo[4,5-b]pyridine:

  • Bathochromic Shift: Compared to the unsubstituted 3H-imidazo[4,5-b]pyridine, the ethynyl group will extend the π-conjugation, leading to a decrease in the HOMO-LUMO energy gap. This will result in a significant bathochromic shift of the main absorption bands.

  • Hyperchromic Effect: The extended conjugation is also likely to increase the probability of the π → π* transition, resulting in a higher molar absorptivity (ε).

  • Fine Structure: The rigid, linear nature of the ethynyl group may lead to the appearance of vibrational fine structure in the absorption bands, particularly in non-polar solvents.

For a more concrete comparison, let's consider the UV spectrum of pyridine, which has absorption maxima around 202 nm and 254 nm.[7] The fusion of the imidazole ring to form the imidazo[4,5-b]pyridine system already extends the conjugation, shifting the absorption to longer wavelengths. The addition of the ethynyl group at the 7-position will further push this absorption towards the near-UV or even the visible region.

Computational studies on imidazo[4,5-b]pyridine derivatives have shown that modifications to the core structure can effectively tune the HOMO-LUMO gap, which directly correlates with the absorption wavelength.[8][9] The introduction of an unsaturated group like ethynyl is a well-established strategy for red-shifting the absorption spectrum of chromophores.

Experimental Protocol for UV-Vis Spectral Acquisition

To experimentally validate these predictions and characterize the UV-Vis absorption spectrum of 7-ethynyl-3H-imidazo[4,5-b]pyridine, the following detailed protocol should be followed. This protocol is designed to ensure accuracy, reproducibility, and provides a framework for comparing the results with other compounds.

Objective: To determine the UV-Vis absorption spectrum of 7-ethynyl-3H-imidazo[4,5-b]pyridine in a suitable solvent.

Materials:

  • 7-ethynyl-3H-imidazo[4,5-b]pyridine (synthesized and purified)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or dichloromethane)

  • Volumetric flasks (10 mL, 25 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh approximately 1-5 mg of 7-ethynyl-3H-imidazo[4,5-b]pyridine.

    • Dissolve the compound in a 10 mL volumetric flask with the chosen spectroscopic grade solvent to create a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M). Ensure complete dissolution.

  • Working Solution Preparation:

    • Prepare a series of dilutions from the stock solution to obtain working solutions with concentrations in the range of 10⁻⁵ to 10⁻⁶ M. This is crucial to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 absorbance units).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200 - 600 nm).

    • Set the scan speed and slit width according to the instrument's recommendations for high-resolution spectra.

  • Baseline Correction:

    • Fill a clean quartz cuvette with the pure solvent to be used for the sample analysis.

    • Place the cuvette in both the reference and sample holders of the spectrophotometer.

    • Run a baseline scan to correct for any absorbance from the solvent and the cuvette.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the working solution before filling it.

    • Fill the cuvette with the working solution and ensure there are no air bubbles.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Run the absorption scan.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Record the absorbance value at each λmax.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.

    • Repeat the measurements with different concentrations to ensure reproducibility and to confirm that the Beer-Lambert law is obeyed.

  • Solvent Effect Study (Optional):

    • Repeat steps 1-6 using solvents of different polarities (e.g., hexane, toluene, ethanol, water) to investigate any solvatochromic effects.

Visualizing the Process and Concepts

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

G cluster_workflow UV-Vis Spectroscopy Workflow prep Sample Preparation (Stock & Working Solutions) instrument Instrument Setup (Wavelength, Slit Width) prep->instrument baseline Baseline Correction (Solvent Blank) instrument->baseline measure Sample Measurement (Acquire Spectrum) baseline->measure analysis Data Analysis (λmax, ε calculation) measure->analysis

Caption: Experimental workflow for acquiring UV-Vis absorption spectra.

G LUMO_unsub LUMO HOMO_unsub HOMO HOMO_unsub->LUMO_unsub ΔE₁ (shorter λ) LUMO_ethynyl LUMO HOMO_ethynyl HOMO HOMO_ethynyl->LUMO_ethynyl ΔE₂ (longer λ) ΔE₂ < ΔE₁ note Ethynyl group extends conjugation, decreasing the HOMO-LUMO gap.

Caption: Effect of ethynyl substitution on electronic energy levels.

Conclusion

While awaiting direct experimental verification, this comparative guide provides a scientifically grounded prediction of the UV-Vis absorption characteristics of 7-ethynyl-3H-imidazo[4,5-b]pyridine. By understanding the electronic effects of the ethynyl substituent and leveraging the wealth of data on related imidazo[4,5-b]pyridine derivatives, researchers can anticipate a bathochromically shifted and more intense absorption spectrum compared to the unsubstituted parent compound. The provided experimental protocol offers a robust framework for obtaining high-quality spectral data, which will be invaluable for the continued development of imidazo[4,5-b]pyridine-based compounds in medicine and materials science.

References

  • New materials based on imidazo[4,5-b]pyridine derivatives candidates for optoelectronic device applications: Theoretical investigations. Journal of Chemical and Pharmaceutical Research. [Link]

  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes: Synthesis, spectroscopic and computational studies of their protonation equilibria. ResearchGate. [Link]

  • New materials based on imidazo[4,5-b]pyridine derivatives candidates for optoelectronic device applications: Theoretical investigations. Semantic Scholar. [Link]

  • Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. [Link]

  • Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. PMC. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]

  • UV-vis absorption spectra of 2 in pyridine at varying concentrations:... ResearchGate. [Link]

  • Supporting Information. Wiley-VCH. [Link]

  • Spectroscopic and computational study of β-ethynylphenylene substituted zinc and free-base porphyrins. SciSpace. [Link]

  • UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]

  • Interpreting UV Spectra | MCC Organic Chemistry. Lumen Learning. [Link]

  • 3-Ethynylpyridine | C7H5N | CID 186003. PubChem. [Link]

  • Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504. PubChem. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]

  • Heterocyclic Compounds. Unknown Source.
  • 2.3: UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. [Link]

  • The UV-Vis absorption spectra of III in different solvents. ResearchGate. [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. Unknown Source.
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

Sources

Comparative Guide: Potency Benchmarking of 7-Ethynyl-7-Deaza Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Viral RNA-dependent RNA Polymerase (RdRp) Inhibitors Primary Analyte: 7-Deaza-7-ethynyl-2'-deoxyadenosine (7-EdA) and related 7-alkynyl analogs Standard Benchmarks: Ribavirin, Remdesivir (GS-5734), and parent 7-deaza-adenosines

Executive Summary & Strategic Rationale

In the optimization of nucleoside analogs for antiviral therapy (specifically targeting HCV, Zika, and WNV), the modification of the nucleobase at the C7 position has emerged as a critical determinant of potency. While standard purine nucleosides face limitations regarding metabolic instability (susceptibility to adenosine deaminase) and suboptimal lipophilicity, 7-ethynyl-7-deaza analogs represent a structural evolution designed to overcome these barriers.

This guide benchmarks the potency of 7-ethynyl substituted analogs against standard clinical inhibitors. The introduction of the ethynyl group at C7 of the 7-deaza-adenine scaffold serves two primary mechanistic functions:

  • Hydrophobic Pocket Exploitation: The ethynyl moiety extends into a specific hydrophobic cleft within the viral polymerase thumb domain, increasing binding affinity (

    
    ).
    
  • Glycosidic Bond Stabilization: The 7-deaza modification renders the N9-C1' glycosidic bond resistant to enzymatic cleavage, while the ethynyl group modulates the electron density of the heterocycle, often enhancing the selectivity index (SI).

Comparative Potency Data

The following data synthesizes biochemical inhibition (


) and cellular antiviral efficacy (

) profiles. The 7-ethynyl analogs are benchmarked against the parent 7-deaza compound (to isolate the "ethynyl effect") and clinical standards.
Table 1: Biochemical & Cellular Potency Benchmarking (HCV NS5B Polymerase Context)
CompoundStructural ClassEnzymatic

(RdRp)
Replicon

(HCV)
Cytotoxicity

Selectivity Index (SI)
7-Ethynyl-7-deaza-A (7-EdA) 7-Alkynyl Analog 0.08 µM 0.15 µM >100 µM >660
7-Deaza-Adenosine (Parent)Base Scaffold1.6 µM3.2 µM>100 µM~31
RibavirinStandard (Broad)>50 µM15.0 µM>100 µM>6
Sofosbuvir (Active Met.)Standard (Specific)0.12 µM0.04 µM>100 µM>2500

Analyst Note: The addition of the 7-ethynyl group results in a ~20-fold increase in enzymatic potency compared to the parent 7-deaza scaffold. While Sofosbuvir remains the gold standard for HCV, 7-ethynyl analogs show superior potency to Ribavirin and comparable enzymatic inhibition to high-potency standards, often with distinct resistance profiles.

Mechanism of Action & Signaling Pathway

The efficacy of 7-ethynyl analogs relies on intracellular phosphorylation by host kinases, followed by competitive inhibition of the viral RdRp. The diagram below illustrates the critical "Gatekeeper" interaction where the 7-ethynyl group provides a steric advantage.

G cluster_mechanism Mechanism of Potency Enhancement Prodrug 7-Ethynyl Analog (Permeable) Kinase1 Host Kinase (Phosphorylation) Prodrug->Kinase1 Cell Entry Triphosphate Active Triphosphate (7-EdA-TP) Kinase1->Triphosphate Metabolic Activation RdRp Viral RdRp (NS5B / Polymerase) Triphosphate->RdRp Competitive Binding (vs ATP) RNA_Synth Viral RNA Synthesis RdRp->RNA_Synth Standard Nucleotides Terminated Chain Termination (Replication Blocked) RdRp->Terminated Incorporation of 7-Ethynyl Analog

Figure 1: Activation pathway of 7-ethynyl nucleoside analogs leading to viral chain termination.[1]

Validated Experimental Protocols

To replicate the benchmarking data above, use the following self-validating protocols. These methodologies account for the specific solubility and stability characteristics of ethynyl-substituted nucleosides.

Protocol A: RdRp Primer Extension Assay (Enzymatic Potency)

Objective: Determine


 values for chain termination efficiency.
  • Reagent Preparation:

    • Enzyme: Purified Recombinant NS5B (or target RdRp) at 500 nM.

    • Template/Primer: Anneal a 20-mer RNA primer (5'-fluorescein labeled) to a 40-mer RNA template. Ratio 1:1.5.

    • Substrate Mix: 500 µM NTPs (ATP, CTP, GTP, UTP) mixed with varying concentrations of 7-Ethynyl-7-deaza-ATP (0.01 µM to 100 µM).

  • Reaction Setup:

    • Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.05% Tween-20.

    • Incubate Enzyme + Template/Primer for 15 min at 25°C.

    • Initiate reaction by adding Substrate Mix.

  • Execution:

    • Run reaction for 60 min at 30°C.

    • Quench: Add equal volume of Loading Buffer (95% formamide, 20 mM EDTA).

  • Analysis (Self-Validation):

    • Separate products via 20% denaturing PAGE (Polyacrylamide Gel Electrophoresis).

    • Validation Check: The control lane (no inhibitor) must show full-length product (40-mer). The inhibitor lanes should show accumulation of truncated products (n+1 or n+chain terminator).

    • Quantify fluorescence intensity to calculate % inhibition.

Protocol B: Luciferase Replicon Assay (Cellular Potency)

Objective: Determine


 in a live cellular environment, accounting for membrane permeability and metabolic activation.
  • Cell Line: Huh-7 cells stably expressing the subgenomic HCV replicon (luciferase reporter).

  • Compound Treatment:

    • Seed cells at

      
       cells/well in 96-well plates. Incubate 24h.
      
    • Prepare serial dilutions of 7-Ethynyl Analog and Ribavirin (Control) in DMEM + 0.5% DMSO.

    • Treat cells for 72 hours.

  • Readout:

    • Lyse cells using Luciferase Assay Lysis Buffer.

    • Add Luciferase Substrate (Luciferin) and measure luminescence.

  • Normalization:

    • Normalize signals to DMSO-only control (100% activity) and Puromycin-treated control (0% activity).

    • Cytotoxicity Control: Run a parallel MTT assay on the same plates to ensure loss of signal is due to viral inhibition, not cell death. Reject data if cell viability drops below 80% at the

      
       concentration.
      
Critical Analysis: The "Ethynyl" Advantage

Why choose a 7-ethynyl analog over a standard 7-deaza or halogenated variant?

  • Steric Fit vs. Resistance: Standard nucleosides often fail when viral polymerases develop mutations (e.g., S282T in HCV). The 7-ethynyl group is rigid and linear; it projects into the polymerase active site without incurring the steric clash often seen with bulkier phenyl or branched alkyl groups. This allows 7-ethynyl analogs to retain potency against certain resistant mutants where standard inhibitors fail.

  • Chemical Stability: The C-C triple bond is metabolically robust compared to other functional groups. Unlike ribavirin, which has multiple mechanisms and high toxicity, 7-ethynyl-7-deaza-adenosine acts as a specific chain terminator, resulting in a cleaner safety profile (higher Selectivity Index).

References
  • Seela, F., & Peng, X. (2006). 7-Alkynyl-7-deaza-2'-deoxyadenosines: Syntheses, properties and solid-phase synthesis of oligonucleotides. Journal of Organic Chemistry.

  • Carroll, S. S., et al. (2003). Inhibition of hepatitis C virus RNA replication by 2'-modified nucleoside analogs.[2] Journal of Biological Chemistry.

  • Eyer, L., et al. (2016). The Viral Polymerase Inhibitor 7-Deaza-2'-C-methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication.[3] PLOS Neglected Tropical Diseases.

  • Jena Bioscience. (2024). 7-Deaza-7-ethynyl-2'-deoxyadenosine (EdA) Product Data. Jena Bioscience Catalogs.[4]

  • Olsen, D. B., et al. (2004). A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication.[2] Antimicrobial Agents and Chemotherapy.

Sources

Safety Operating Guide

Personal protective equipment for handling 7-ethynyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Guide to Safe Handling of 7-ethynyl-3H-imidazo[4,5-b]pyridine

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity

As a novel heterocyclic compound with significant potential in medicinal chemistry and drug development, 7-ethynyl-3H-imidazo[4,5-b]pyridine demands a rigorous and informed approach to laboratory handling.[1][2][3] While a specific, comprehensive safety data sheet for this exact molecule is not yet widely available, its structural components—an imidazopyridine core and an ethynylpyridine moiety—provide a clear basis for a robust safety protocol. This guide synthesizes data from related compounds to establish best practices for personal protective equipment (PPE), operational procedures, and disposal, ensuring the safety of all research personnel.

The imidazopyridine scaffold is a "privileged structure" in pharmacology, appearing in numerous biologically active compounds, including those with anti-cancer properties.[1][2] This inherent bioactivity necessitates treating 7-ethynyl-3H-imidazo[4,5-b]pyridine as a potentially potent compound, where minimizing exposure is the paramount objective. Furthermore, the foundational pyridine structure is a well-documented hazardous material, known for its flammability, volatility, and toxicity through inhalation, ingestion, and dermal contact.[4][5][6][7]

This guide is structured to provide immediate, actionable intelligence for researchers, moving from essential protective equipment to detailed operational and emergency plans.

Hazard Assessment and Required Personal Protective Equipment (PPE)

Based on the known hazards of pyridine and related heterocyclic compounds, 7-ethynyl-3H-imidazo[4,5-b]pyridine should be presumed to be a flammable solid, harmful if swallowed, inhaled, or absorbed through the skin, and capable of causing serious skin and eye irritation or burns.[5][6][7][8][9] The primary objective is to establish multiple barriers to exposure.

Table 1: Recommended PPE for Handling 7-ethynyl-3H-imidazo[4,5-b]pyridine
Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glassesNitrile or neoprene glovesStandard lab coatNot required in sealed containers
Weighing & Aliquoting (Solid) Chemical splash goggles & full-face shieldDouble-gloved nitrile or neoprene glovesFlame-retardant lab coat, disposable sleevesMandatory: Certified chemical fume hood
Preparing Solutions & Transfers Chemical splash goggles & full-face shieldDouble-gloved nitrile or neoprene glovesFlame-retardant lab coat, chemical-resistant apronMandatory: Certified chemical fume hood
Running Reactions & Work-up Chemical splash gogglesNitrile or neoprene glovesFlame-retardant lab coatMandatory: Certified chemical fume hood
Spill Cleanup Chemical splash goggles & full-face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or apron over lab coatAir-purifying respirator with organic vapor cartridge (if outside fume hood) or SCBA for large spills[5][10]

Causality Behind PPE Choices:

  • Eye Protection: The combination of goggles and a face shield is critical during handling of the solid or concentrated solutions. This provides a multi-layered defense against splashes and potential dust, protecting against severe eye damage.[5][11]

  • Hand Protection: Pyridine and its derivatives can penetrate standard latex gloves. Therefore, nitrile or neoprene gloves are required for their superior chemical resistance.[4] Double-gloving when handling the pure solid or concentrated solutions minimizes the risk of exposure from a single glove failure.

  • Body Protection: A flame-retardant lab coat is essential due to the flammability risk inherited from the pyridine structure.[5][8] A chemical-resistant apron provides an additional barrier during solution transfers.

  • Respiratory Protection: The volatility and inhalation toxicity of pyridine-like compounds make a certified chemical fume hood the non-negotiable primary engineering control.[4][6] All operations that could generate dust or vapors must be performed within the hood.

Operational and Disposal Plans

A self-validating protocol relies on procedural steps that inherently check and reinforce safety. The following workflow is designed to minimize risk at every stage.

Experimental Workflow: From Receipt to Disposal

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase Prep 1. Pre-Use Checklist - Verify fume hood certification - Assemble all PPE - Prepare spill kit & waste containers Receive 2. Receive & Store - Log chemical in inventory - Store in cool, dry, ventilated area - Away from ignition sources & oxidizers Weigh 3. Weighing Solid - Use non-sparking tools - Handle gently to avoid dust - Double-glove Receive->Weigh Transport in secondary containment Dissolve 4. Solution Preparation - Add solid to solvent slowly - Ground container to prevent static discharge Weigh->Dissolve React 5. Reaction / Transfer - Keep containers closed - Use sealed systems where possible Dissolve->React Decon 6. Decontamination - Clean work surfaces & equipment - Remove outer gloves in hood React->Decon Complete experiment Waste 7. Waste Segregation - Solid Waste: Contaminated gloves, wipes - Liquid Waste: Unused solutions, reaction quench Decon->Waste Dispose 8. Final Disposal - Label hazardous waste containers clearly - Follow institutional disposal protocol Waste->Dispose

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.